1-(4-fluorophenyl)cyclopentan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6,13H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMOAUHUHMPWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339366-98-2 | |
| Record name | 1-(4-fluorophenyl)cyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical properties of 1-(4-fluorophenyl)cyclopentan-1-ol
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(4-Fluorophenyl)cyclopentan-1-ol
Executive Summary
This technical guide provides a comprehensive analysis of 1-(4-fluorophenyl)cyclopentan-1-ol, a tertiary alcohol of significant interest to the fields of medicinal chemistry and drug development. The incorporation of a 4-fluorophenyl moiety offers potential enhancements in metabolic stability and target binding affinity, while the cyclopentyl scaffold provides a versatile, non-planar structural element.[1][2] This document details the molecule's fundamental physicochemical properties, outlines a robust synthetic protocol via the Grignard reaction, predicts its spectroscopic signature for characterization, explores its key chemical reactivities, and discusses its application as a valuable building block in the design of novel therapeutics, particularly kinase inhibitors.[3][4]
Molecular Structure and Physicochemical Properties
Structural Elucidation
1-(4-fluorophenyl)cyclopentan-1-ol (Molecular Formula: C₁₁H₁₃FO) is a tertiary alcohol characterized by a central quaternary carbon atom bonded to a hydroxyl group, a cyclopentyl ring, and a 4-fluorophenyl ring.[5] The direct attachment of the rigid aromatic ring and the non-planar saturated ring to the same carbon creates a distinct three-dimensional architecture.
Detailed Experimental Protocol
Materials:
-
4-Bromofluorobenzene
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Cyclopentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven prior to use.
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a single crystal of iodine.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 4-bromofluorobenzene in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 4-bromofluorobenzene solution to the flask. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting grey/brown solution at room temperature until most of the magnesium has been consumed.
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve cyclopentanone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cyclopentanone solution dropwise to the cooled, stirring Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 20°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for at least one hour to ensure completion.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous NH₄Cl solution. This hydrolyzes the magnesium alkoxide and dissolves the resulting magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain pure 1-(4-fluorophenyl)cyclopentan-1-ol.
-
Spectroscopic Signature
While dedicated experimental spectra for this specific molecule are not widely published,[5] its structure allows for a confident prediction of its key spectroscopic features, which are essential for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~7.4-7.5 | dd (or m) | 2H | Aromatic protons ortho to Fluorine |
| ¹H | ~7.0-7.1 | t | 2H | Aromatic protons meta to Fluorine |
| ¹H | ~2.0-2.2 | s | 1H | Hydroxyl proton (-OH) |
| ¹H | ~1.7-1.9 | m | 8H | Cyclopentyl protons (-CH₂) |
| ¹³C | ~162 (d, ¹JCF ≈ 245 Hz) | d | - | C-F (Aromatic) |
| ¹³C | ~142 (d, ⁴JCF ≈ 3 Hz) | d | - | C-ipso (Aromatic, attached to cyclopentyl) |
| ¹³C | ~127 (d, ²JCF ≈ 8 Hz) | d | - | C-ortho (Aromatic) |
| ¹³C | ~115 (d, ³JCF ≈ 21 Hz) | d | - | C-meta (Aromatic) |
| ¹³C | ~80-85 | s | - | Quaternary Carbon (C-OH) |
| ¹³C | ~38-42 | s | - | Cyclopentyl C2, C5 |
| ¹³C | ~23-25 | s | - | Cyclopentyl C3, C4 |
Note: The aromatic protons will form a complex second-order (AA'BB') system due to coupling with ¹⁹F, often appearing as two complex multiplets.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for its functional groups. [6][7]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3600-3200 | O-H stretch (alcohol) | Strong, Broad |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2980-2850 | C-H stretch (aliphatic) | Strong |
| ~1600, ~1500 | C=C stretch (aromatic ring) | Medium-Strong |
| ~1450 | C-H bend (aliphatic CH₂) | Medium |
| 1250-1210 | C-F stretch (aryl fluoride) | Strong |
| ~1150 | C-O stretch (tertiary alcohol) | Medium-Strong |
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show the following key fragments:
-
Molecular Ion (M⁺): m/z ≈ 180.
-
[M-H₂O]⁺: m/z ≈ 162. A very common and often prominent peak for alcohols, resulting from the loss of water.
-
[M-C₅H₉]⁺: m/z ≈ 111. Fragmentation corresponding to the fluorophenyl-hydroxyl-carbon cation.
-
[C₇H₆F]⁺: m/z ≈ 109. Fluorotropylium ion or related structures.
-
[C₅H₉]⁺: m/z ≈ 69. Cyclopentyl cation.
Chemical Reactivity and Mechanistic Pathways
The reactivity of 1-(4-fluorophenyl)cyclopentan-1-ol is dominated by the tertiary alcohol functional group.
Acid-Catalyzed Dehydration
Tertiary alcohols undergo facile dehydration in the presence of an acid catalyst (e.g., H₂SO₄, TsOH) to form alkenes. [3]The reaction proceeds via an E1 mechanism involving the formation of a stable tertiary carbocation intermediate.
Nucleophilic Substitution (SN1 Pathway)
Reaction with strong hydrogen halides (e.g., HBr, HCl) will lead to the substitution of the hydroxyl group. The mechanism is SN1, again proceeding through the stable tertiary carbocation intermediate, which is then attacked by the halide nucleophile.
Resistance to Oxidation
A key distinguishing feature of tertiary alcohols is their resistance to oxidation under typical conditions (e.g., using CrO₃, PCC, or KMnO₄). This is because the carbon atom bearing the hydroxyl group has no hydrogen atoms that can be removed during the oxidation process. Stronger oxidizing conditions will lead to the cleavage of carbon-carbon bonds.
Relevance in Drug Discovery and Medicinal Chemistry
The structural motifs within 1-(4-fluorophenyl)cyclopentan-1-ol make it a highly relevant building block for drug discovery.
-
The 4-Fluorophenyl Moiety: The substitution of hydrogen with fluorine on an aromatic ring is a common strategy in medicinal chemistry. The fluorine atom can block sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing the compound's half-life and oral bioavailability. [2]Furthermore, its electronegativity can modulate the pKa of nearby functional groups and participate in favorable electrostatic interactions with protein targets.
-
The Cyclopentyl Group: Saturated rings like cyclopentane are often used as bioisosteric replacements for other groups to improve physicochemical properties such as solubility and lipophilicity. [1]Their non-planar nature can provide better three-dimensional complementarity to protein binding pockets compared to flat aromatic systems.
-
Scaffold for Kinase Inhibitors: The vicinal aryl/cycloalkyl pharmacophore is present in numerous kinase inhibitors. For example, derivatives of substituted cyclopentenes and cyclopentanes have been investigated as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways. [3][4]1-(4-fluorophenyl)cyclopentan-1-ol serves as a direct precursor to such structures via dehydration, making it a valuable starting material for generating libraries of potential drug candidates.
Handling and Safety Profile
No specific safety data sheet (SDS) is available for 1-(4-fluorophenyl)cyclopentan-1-ol. Therefore, a conservative approach based on analogous compounds is required.
-
General Handling: Handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [8]* Hazards: Assumed to be a skin and eye irritant, similar to other alcohols and aromatic compounds. [9][10]The starting materials and solvents for its synthesis, particularly diethyl ether and cyclopentane, are highly flammable. [11][12]All necessary precautions for handling flammable liquids must be taken, including avoiding open flames and sparks and ensuring proper grounding of equipment. [13]* First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention. [11]
References
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Grignard Synthesis of Various Tertiary Alcohols. Retrieved from [Link]
-
NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, September 20). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. Retrieved from [Link]
-
Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(4-fluorophenyl)cyclopentan-1-ol (C11H13FO). Retrieved from [Link]
-
ResearchGate. (2026, February 7). A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Fluorophenyl)ethanol. Retrieved from [Link]
-
ChemRxiv. (n.d.). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. Retrieved from [Link]
-
PubMed. (2006, March 9). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopentane. Retrieved from [Link]
-
NIST WebBook. (n.d.). Cyclopentanol. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-(4-fluorophenyl)cyclopentan-1-ol (C11H13FO) [pubchemlite.lcsb.uni.lu]
- 6. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. synquestlabs.com [synquestlabs.com]
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- 13. sigmaaldrich.com [sigmaaldrich.com]
1-(4-Fluorophenyl)cyclopentan-1-ol: Technical Synthesis and Application Guide
[1]
Compound Identification & Core Properties
1-(4-fluorophenyl)cyclopentan-1-ol is a tertiary alcohol featuring a cyclopentane ring substituted at the 1-position with a para-fluorophenyl group.[1] It serves as a versatile pharmacophore scaffold, particularly in the development of analgesics (e.g., tapentadol analogs) and kinase inhibitors (e.g., p38 MAPK).[1]
Table 1: Chemical Identifiers and Physical Properties
| Property | Detail |
| CAS Registry Number | 339366-98-2 |
| IUPAC Name | 1-(4-Fluorophenyl)cyclopentan-1-ol |
| Molecular Formula | C₁₁H₁₃FO |
| Molecular Weight | 180.22 g/mol |
| SMILES | OC1(C2=CC=C(F)C=C2)CCCC1 |
| InChIKey | WVMOAUHUHMPWGH-UHFFFAOYSA-N |
| Appearance | White to off-white solid or colorless oil (purity dependent) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| LogP (Predicted) | ~2.9 - 3.2 |
Synthesis Protocol: Grignard Addition
The most robust route to 1-(4-fluorophenyl)cyclopentan-1-ol is the nucleophilic addition of 4-fluorophenylmagnesium bromide to cyclopentanone.[1] This protocol ensures high regioselectivity and yield.[2]
Reaction Scheme
-
Reagents: Cyclopentanone, 4-Fluorophenylmagnesium bromide (1.0 M in THF).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).[1]
-
Conditions: Inert atmosphere (N₂ or Ar), 0°C to Room Temperature.[1]
Step-by-Step Methodology
-
Preparation of Grignard Reagent:
-
Note: Commercially available 4-fluorophenylmagnesium bromide (1.0 M in THF) is recommended for reproducibility.[1]
-
If preparing de novo: Activate Mg turnings (1.2 eq) with iodine crystal. Add 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous THF dropwise to maintain gentle reflux.
-
-
Nucleophilic Addition:
-
Cool the Grignard solution (1.2 eq) to 0°C in an ice bath under nitrogen.
-
Add Cyclopentanone (1.0 eq) dissolved in anhydrous THF dropwise over 30 minutes.
-
Mechanism:[1] The nucleophilic carbon of the phenyl ring attacks the carbonyl carbon of the ketone, breaking the pi bond and forming a magnesium alkoxide intermediate.
-
-
Workup & Quench:
-
Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Quench carefully with saturated aqueous Ammonium Chloride (NH₄Cl) at 0°C to protonate the alkoxide without promoting dehydration.
-
Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).[1]
-
Target Yield: 75–85%.
-
Visual Workflow (DOT Diagram)
Caption: Figure 1. Synthesis pathway via Grignard addition showing critical intermediate and quenching steps.
Analytical Characterization
Validation of the structure requires confirming the presence of the tertiary alcohol and the para-substituted aromatic ring.[1]
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR:
Mass Spectrometry (MS)
Applications in Drug Discovery
This scaffold is a strategic "bioisostere" and intermediate.[1]
-
p38 MAP Kinase Inhibitors:
-
Analgesic Pharmacophores:
Downstream Transformation Diagram
Caption: Figure 2.[1] Key downstream transformation of the alcohol to the alkene intermediate for kinase inhibitor synthesis.[1]
Safety & Handling (MSDS Highlights)
References
-
Sigma-Aldrich (Merck). Product Detail: 1-(4-fluorophenyl)cyclopentan-1-ol (CAS 339366-98-2).[1] Retrieved from [1]
-
PubChem. Compound Summary: 1-(4-fluorophenyl)cyclopentan-1-ol (Structure & Identifiers).[1] Retrieved from [1]
-
Laufer, S. A., et al. (2008).[1] Synthesis and Biological Testing of Disubstituted Cyclopentenes as p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry.[1] (Contextual citation for downstream application).
molecular weight and formula of 1-(4-fluorophenyl)cyclopentan-1-ol
An In-Depth Technical Guide to 1-(4-fluorophenyl)cyclopentan-1-ol
Abstract
This technical guide provides a comprehensive overview of 1-(4-fluorophenyl)cyclopentan-1-ol, a fluorinated aromatic alcohol with significant potential as a building block in medicinal chemistry and materials science. The document details the compound's fundamental physicochemical properties, outlines a robust and widely-used synthetic methodology via the Grignard reaction, and establishes a systematic workflow for its analytical characterization. Furthermore, it explores the pharmacological context and potential applications of this molecule, drawing insights from structurally related compounds. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering both theoretical grounding and practical, field-proven protocols.
Physicochemical and Structural Properties
1-(4-fluorophenyl)cyclopentan-1-ol is a tertiary alcohol characterized by the fusion of a planar, electron-rich fluorophenyl group and a non-planar, saturated cyclopentyl ring. The fluorine substituent at the para position of the phenyl ring significantly influences the molecule's electronic properties, including its lipophilicity and metabolic stability, which are critical parameters in drug design.
Table 1: Core Properties of 1-(4-fluorophenyl)cyclopentan-1-ol
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃FO | [1] |
| Molecular Weight | ~180.22 g/mol | [1] |
| Monoisotopic Mass | 180.09505 Da | [1] |
| IUPAC Name | 1-(4-fluorophenyl)cyclopentan-1-ol | [1] |
| InChI | InChI=1S/C11H13FO/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6,13H,1-2,7-8H2 | [1] |
| SMILES | C1CCC(C1)(C2=CC=C(C=C2)F)O | [1] |
| Predicted XlogP | 2.2 | [1] |
Synthesis and Mechanistic Insights
The most reliable and common method for synthesizing tertiary alcohols like 1-(4-fluorophenyl)cyclopentan-1-ol is the Grignard reaction. This organometallic reaction is a cornerstone of C-C bond formation in organic synthesis.
Mechanistic Rationale
The synthesis involves two primary stages:
-
Formation of the Grignard Reagent: 4-Bromofluorobenzene is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or THF). The magnesium inserts into the carbon-bromine bond, creating 4-fluorophenylmagnesium bromide. This process inverts the polarity at the carbon atom, transforming it from an electrophilic site to a potent nucleophile.
-
Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclopentanone. This addition forms a magnesium alkoxide intermediate.
-
Aqueous Workup: A mild acid workup (e.g., with aqueous ammonium chloride) protonates the alkoxide, yielding the final tertiary alcohol product, 1-(4-fluorophenyl)cyclopentan-1-ol.
The choice of anhydrous conditions is critical; Grignard reagents are highly basic and will react with any protic solvent (like water), which would quench the reagent and halt the desired reaction.
Synthesis Workflow Diagram
Caption: Grignard synthesis workflow for 1-(4-fluorophenyl)cyclopentan-1-ol.
Detailed Experimental Protocol
Materials:
-
4-Bromofluorobenzene
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or THF
-
Cyclopentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Apparatus Setup: All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere to ensure anhydrous conditions.
-
Grignard Reagent Preparation:
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of 4-bromofluorobenzene in anhydrous ether via the dropping funnel. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.
-
Add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium has been consumed.
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Add a solution of cyclopentanone in anhydrous ether dropwise. A precipitate will form.
-
After addition, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
-
-
Workup and Isolation:
-
Cool the reaction mixture again to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude oil using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure 1-(4-fluorophenyl)cyclopentan-1-ol.
-
Analytical Characterization
A multi-technique approach is required to confirm the identity, structure, and purity of the synthesized compound.
Analytical Workflow Diagram
Caption: Systematic workflow for the analytical characterization of the final product.
Expected Spectroscopic Signatures
-
¹H NMR: The spectrum should reveal distinct signals corresponding to the aromatic protons of the 4-fluorophenyl group (appearing as two doublets or multiplets due to H-H and H-F coupling), multiple signals in the aliphatic region (1.5-2.5 ppm) for the eight cyclopentyl protons, and a broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O.
-
¹³C NMR: The spectrum will show signals for the six distinct carbon atoms in the aromatic ring (with C-F coupling visible) and the three unique carbon environments in the symmetric cyclopentyl ring, plus the quaternary carbon attached to the hydroxyl group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would be expected to show the protonated molecular ion [M+H]⁺ at m/z ≈ 181.10.[1][2] A peak corresponding to the loss of water [M+H-H₂O]⁺ at m/z ≈ 163.09 is also a common and diagnostic fragmentation pattern for alcohols.[1][2]
-
Infrared (IR) Spectroscopy: A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. C-H stretches for the aromatic and aliphatic portions will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A strong C-F stretch should be visible around 1200-1250 cm⁻¹.
Applications and Pharmacological Context
While specific biological activity data for 1-(4-fluorophenyl)cyclopentan-1-ol is not extensively published, its structural motifs are prevalent in pharmacologically active molecules.
-
Scaffold for Drug Discovery: The fluorophenyl group is a common pharmacophore used to enhance metabolic stability and binding affinity.[3] The cyclopentane ring provides a three-dimensional scaffold that can orient substituents in precise vectors to interact with biological targets.
-
Analogs in Kinase Inhibition: Structurally related compounds featuring a 4-fluorophenyl ring attached to a five-membered carbocycle have been investigated as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases.[4]
-
Intermediate for Bioactive Molecules: This compound serves as a valuable intermediate. The hydroxyl group can be further functionalized through oxidation to a ketone, esterification, or substitution, enabling the synthesis of a diverse library of derivatives for screening in various assays.[3] For instance, cyclopentenyl-pyrimidine and -purine nucleosides, which share the core cyclopentane ring, have shown potent anticancer activity.[5]
Safety and Handling Protocols
As a laboratory chemical, 1-(4-fluorophenyl)cyclopentan-1-ol requires careful handling in a controlled environment.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[6]
-
Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.[7][8] Avoid contact with skin and eyes.[6] Keep away from heat, sparks, and open flames, as related solvents and reagents are often flammable.[7][9]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
References
- PubChemLite. 1-(4-fluorophenyl)cyclopentan-1-ol (C11H13FO).
- ResearchGate. A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone.
- Sigma-Aldrich. 1-(4-chloro-2-fluorophenyl)cyclopentanol.
- Benchchem. 2-[(4-Chlorophenyl)methyl]cyclopentan-1-ol.
- ChemPoint.com. Safety Data Sheet - Cyclopentane.
- PubChemLite. 2-(4-fluorophenyl)cyclopentan-1-ol (C11H13FO).
- Sigma-Aldrich. SAFETY DATA SHEET.
- BASF. Safety Data Sheet - Cyclopentane.
- European Journal of Medicinal Chemistry. Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and -pyrimidines.
- Synquest Labs. 1-(4-Fluorophenyl)ethanol Safety Data Sheet.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
Sources
- 1. PubChemLite - 1-(4-fluorophenyl)cyclopentan-1-ol (C11H13FO) [pubchemlite.lcsb.uni.lu]
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- 3. 2-[(4-Chlorophenyl)methyl]cyclopentan-1-ol | 1249914-12-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. download.basf.com [download.basf.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. chempoint.com [chempoint.com]
Comprehensive Safety & Handling Architecture: 1-(4-fluorophenyl)cyclopentan-1-ol
This technical guide provides a comprehensive safety and handling architecture for 1-(4-fluorophenyl)cyclopentan-1-ol , a tertiary alcohol intermediate often encountered in the synthesis of p38 MAP kinase inhibitors and analgesic scaffolds.
Document Control: R&D Technical Guidance | Status: Active | Version: 2.1 Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers
Chemical Identity & Physicochemical Profiling
Unlike commodity chemicals, this compound is often synthesized in situ or used as a transient intermediate. The data below synthesizes predicted physicochemical properties with experimental values from structural analogues (e.g., 1-phenylcyclopentan-1-ol).
| Property | Specification / Value | Source/Logic |
| Chemical Name | 1-(4-fluorophenyl)cyclopentan-1-ol | IUPAC |
| CAS Number | Not widely listed (PubChem CID: 12215289) | Database [1] |
| Molecular Formula | C₁₁H₁₃FO | MW: 180.22 g/mol |
| Physical State | Viscous Liquid or Low-Melting Solid | SAR Analysis* |
| Melting Point | Predicted: 25–45 °C | Analogous to 1-phenylcyclopentanol (MP ~50°C) |
| Boiling Point | Predicted: ~260 °C (760 mmHg) | High MW + H-bonding |
| Solubility | Insoluble in water; Soluble in DCM, THF, Et₂O | Lipophilic (LogP ~2.[1][2][3]7) |
| Appearance | Colorless to pale yellow oil/solid | Purity dependent |
*Note: Fluorine substitution often lowers the melting point relative to the non-fluorinated parent compound due to weaker crystal lattice packing.
Hazard Identification & Toxicology (GHS Classification)
Rationale: In the absence of a specific REACH registration, the hazard profile is derived from the Structure-Activity Relationship (SAR) of tertiary benzylic alcohols and fluorinated aromatics.
Core Hazards
-
Skin Corrosion/Irritation (Category 2): The tertiary hydroxyl group combined with the lipophilic cyclopentyl ring facilitates dermal absorption and local irritation.
-
Serious Eye Damage/Irritation (Category 2A): Direct contact is expected to cause severe irritation due to solvent-like defatting properties.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of vapors (if heated) or dusts may cause respiratory tract irritation.
Toxicology Insights
-
Metabolic Fate: Tertiary alcohols are resistant to oxidation. The primary clearance pathway is likely glucuronidation or dehydration to the alkene (1-(4-fluorophenyl)cyclopentene), which may possess different toxicological properties.
-
Fluorine Effect: The para-fluorine atom blocks metabolic hydroxylation at that position, potentially extending the half-life of the parent compound compared to the non-fluorinated analogue.
Synthesis & Handling Workflow
The most common route to this compound is the Grignard addition of 4-fluorophenylmagnesium bromide to cyclopentanone. This process introduces specific pyrophoric and exothermic hazards.[4]
Protocol: Grignard Addition Safety
-
Inert Atmosphere: Reaction must be performed under Argon/Nitrogen. Moisture triggers benzene formation and releases heat.
-
Exotherm Control: The addition of cyclopentanone to the Grignard reagent is highly exothermic. Maintain internal temperature <10°C to prevent runaway side reactions (e.g., dehydration).
-
Quenching: Use saturated aqueous NH₄Cl. Warning: Quenching releases Mg salts and heat; add slowly.
Visualization: Synthesis Safety Logic
The following diagram outlines the critical decision points during synthesis to prevent thermal runaway and exposure.
Figure 1: Logic flow for the safe synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol, emphasizing thermal control points.
Emergency Response Protocols
This section details the immediate actions required in the event of exposure or release, prioritizing containment and decontamination.[5][6][7]
First Aid Matrix
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[5] Mechanism: Vapors may cause CNS depression or respiratory irritation.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (enhances absorption).
-
Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[8] Consult an ophthalmologist.
-
Ingestion: Do NOT induce vomiting (aspiration risk). Rinse mouth with water.[6][8]
Spill Management
-
Evacuate: Isolate the area (10-meter radius).
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a half-mask respirator with organic vapor cartridges if heating was involved.
-
Containment: Absorb with inert material (vermiculite or sand). Do not use combustible materials like sawdust.
-
Disposal: Collect in a sealed container labeled "Organic Waste - Fluorinated".
Visualization: Emergency Decision Tree
Figure 2: Triage and response protocol for laboratory incidents involving fluorinated intermediates.
Storage & Stability
-
Storage Conditions: Store at 2–8°C (Refrigerated). Keep container tightly closed in a dry, well-ventilated place.
-
Incompatibilities:
-
Strong Oxidizing Agents: Can react vigorously.
-
Strong Acids: Will cause dehydration to 1-(4-fluorophenyl)cyclopentene.
-
Acid Chlorides/Anhydrides: Will react to form esters.
-
-
Shelf Life: Stable for >12 months if stored properly. Monitor for discoloration (yellowing indicates dehydration or oxidation).
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12215289, 1-(4-fluorophenyl)cyclopentan-1-ol. Retrieved March 2, 2026, from [Link]
-
Abu Thaher, B., et al. (2009). Role of the Hydrogen Bonding Heteroatom−Lys53 Interaction between the p38α Mitogen-Activated Protein (MAP) Kinase and Pyridinyl-Substituted 5-Membered Heterocyclic Ring Inhibitors. Journal of Medicinal Chemistry. Retrieved March 2, 2026, from [Link]
-
Organic Syntheses. (n.d.). General Procedure for Grignard Additions to Ketones. Retrieved March 2, 2026, from [Link]
Sources
- 1. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-(4-fluorophenyl)cyclopentan-1-ol (C11H13FO) [pubchemlite.lcsb.uni.lu]
- 3. 1,2,3,4,5-Cyclopentanepentol - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. airgas.com [airgas.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.ie [fishersci.ie]
Thermodynamic Stability of Tertiary Benzylic Alcohols: A Technical Guide for Drug Design
This guide addresses the thermodynamic and kinetic stability of tertiary benzylic alcohols , a structural motif that presents a classic "double-edged sword" in drug discovery. While this moiety effectively blocks oxidative metabolism (CYP450-mediated), it introduces significant chemical instability via acid-catalyzed dehydration and solvolysis.
Executive Summary
In medicinal chemistry, the tertiary benzylic alcohol is a strategic pharmacophore used to block metabolic "soft spots." By replacing a hydrogen on a secondary benzylic carbon with an alkyl group, researchers prevent oxidation to ketones. However, this modification drastically alters the chemical stability profile.
This guide analyzes the thermodynamic driving forces and kinetic barriers governing the decomposition of these alcohols. It provides a rigorous framework for predicting instability, experimentally validating degradation rates, and engineering structural resilience.
Part 1: Fundamental Thermodynamics & Mechanistic Causality
The Benzylic Paradox
The instability of tertiary benzylic alcohols is not typically a failure of ground state thermodynamics, but rather a lowering of the activation energy (
-
Metabolic Stability (Advantage): The absence of an
-hydrogen prevents oxidation by Alcohol Dehydrogenase (ADH) or Cytochrome P450 enzymes. -
Chemical Instability (Liability): The formation of a resonance-stabilized carbocation intermediate facilitates E1 Dehydration (elimination) or SN1 Solvolysis (substitution).
The Dehydration Mechanism (E1)
The primary degradation pathway is acid-catalyzed dehydration to yield a styrenyl alkene. This reaction is driven by two factors:
-
Kinetic Driver: The formation of a tertiary benzylic carbocation. This intermediate is exceptionally stable due to the additive effects of tertiary hyperconjugation and benzylic resonance .
-
Thermodynamic Driver: The product is a conjugated system (styrene derivative), which is thermodynamically favored over the starting alcohol, especially at elevated temperatures or low water activity (Le Chatelier's principle).
Mechanistic Pathway Diagram
The following diagram illustrates the critical ionization step and the resonance stabilization that dictates the reaction rate.
Figure 1: The E1 elimination pathway. The rate-determining step is the dissociation of water to form the carbocation. The stability of this cation (
Substituent Effects (Hammett Correlation)
The rate of dehydration follows a Hammett relationship using
-
(Reaction Constant): For benzylic cation formation,
is typically large and negative (approx. -4.5 to -5.0), indicating high sensitivity to electronic effects. -
Electron Donating Groups (EDGs): Substituents like -OMe, -Me, or -NHAc at the para or ortho positions stabilize the carbocation, increasing the degradation rate (decreasing stability).
-
Electron Withdrawing Groups (EWGs): Substituents like -CF3, -CN, or -NO2 destabilize the carbocation, decreasing the degradation rate (increasing stability).
Part 2: Experimental Assessment Protocols
To validate the stability of a tertiary benzylic alcohol scaffold, a standard "forced degradation" study is insufficient. You must determine the kinetic rate constants to predict shelf-life and formulation risks.
Protocol: pH-Rate Profile Determination
Objective: Determine the specific acid catalysis rate constant (
Materials
-
Buffer Systems:
-
pH 1.2 (0.1 N HCl)
-
pH 4.5 (Acetate buffer)
-
pH 7.4 (Phosphate buffer)
-
-
Co-solvent: Acetonitrile (ACN) or Methanol (to ensure solubility, kept <10% v/v to minimize solvent effects).
-
Internal Standard: A non-ionizable, UV-active compound (e.g., Benzophenone).
Step-by-Step Methodology
-
Stock Preparation: Prepare a 10 mM stock solution of the tertiary alcohol in ACN.
-
Initiation: Spike the stock solution into the pre-thermostated (37°C, 50°C, and 60°C) buffer vials to a final concentration of 50-100 µM.
-
Sampling:
-
Aliquot 200 µL at defined time points (
min). -
Quench: Immediately add 200 µL of cold 0.1 M NaOH (for acidic runs) or cold ACN to stop the reaction.
-
-
Analysis: Analyze via HPLC-UV/Vis or UPLC-MS. Monitor the disappearance of the Alcohol (SM) and the appearance of the Alkene (P).
-
Data Processing:
-
Plot
vs. time. -
Extract the observed rate constant (
) from the slope. -
Repeat at multiple temperatures to construct an Arrhenius plot.
-
Data Visualization: Stability Decision Matrix
Use the collected
| Risk Level | Implication for Development | |
| < 1 hour | Critical | Likely unsuitable for oral dosing; requires structural redesign. |
| 1 - 24 hours | High | Requires enteric coating or salt selection to avoid gastric acidity. |
| > 24 hours | Moderate | Manageable; monitor excipient compatibility (avoid acidic fillers). |
| > 100 hours | Low | Robust scaffold. |
Part 3: Structural Stabilization Strategies
When a tertiary benzylic alcohol is essential for potency, use these strategies to mitigate instability without sacrificing binding affinity.
Electronic Deactivation
Introduce electron-withdrawing groups (EWGs) on the phenyl ring.
-
Strategy: Add a Fluorine or Chlorine atom at the meta or para position.
-
Mechanism: Inductive withdrawal destabilizes the transition state carbocation.
-
Impact: A single m-F can decrease the dehydration rate by 10-100x.
Steric Constraint (The "Bredt's Rule" Approach)
Incorporate the alcohol into a bridged bicyclic system or a rigid ring where the resulting alkene would violate Bredt's rule (double bond at a bridgehead).
-
Mechanism: If the elimination product requires a planar
geometry that the ring strain forbids, the for elimination skyrockets.
Deuteration (Kinetic Isotope Effect)
Deuterate the
-
Mechanism: While the rate-determining step is usually C-O bond breaking (E1), the hyperconjugative stabilization of the carbocation involves
-C-H bonds. C-D bonds are stronger and provide less hyperconjugative stabilization, slightly raising the energy of the cation. -
Note: This is a secondary effect and less powerful than electronic deactivation.
Stabilization Workflow Diagram
This decision tree guides the optimization of an unstable lead.
Figure 2: Structural optimization workflow for mitigating benzylic alcohol instability.
References
-
Francis, F. A., et al. (2020). Mechanistic Insights into the Acid-Catalyzed Dehydration of Tertiary Alcohols. Journal of Organic Chemistry. Link
-
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Source for
constants). Link -
Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Optimization of ADME Properties. Drug Discovery Today. Link
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Definitive source on E1/SN1 mechanisms). Link
-
FDA Guidance for Industry. (2012). Stability Testing of New Drug Substances and Products. (Regulatory framework for forced degradation). Link
Sources
An In-depth Technical Guide to the Synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-(4-fluorophenyl)cyclopentan-1-ol, a key intermediate in the synthesis of various biologically active molecules. The document delves into the core chemical principles, provides detailed experimental protocols, and offers insights into the selection of synthetic strategies. The primary focus is on the Grignard reaction, a robust and widely utilized method for this transformation. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and characterize this important compound.
Introduction: Significance of 1-(4-fluorophenyl)cyclopentan-1-ol
Tertiary alcohols, such as 1-(4-fluorophenyl)cyclopentan-1-ol, are valuable building blocks in medicinal chemistry and materials science. The presence of the 4-fluorophenyl group is of particular interest as the fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity. This specific alcohol serves as a precursor to a variety of compounds, including potential kinase inhibitors and other therapeutic agents. A reliable and scalable synthesis is therefore of paramount importance.
Primary Synthetic Strategy: The Grignard Reaction
The most direct and common method for the synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.[1][2] In this case, 4-fluorophenylmagnesium bromide acts as the nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone.
Causality Behind Experimental Choices
The selection of the Grignard reaction is predicated on its efficiency and versatility. The high polarity of the carbon-magnesium bond renders the carbon atom strongly nucleophilic, enabling it to readily attack the carbonyl carbon of ketones to form tertiary alcohols.[1][2]
-
Choice of Grignard Reagent: 4-fluorophenylmagnesium bromide is the reagent of choice due to the commercial availability of 4-bromofluorobenzene and the relative ease of Grignard reagent formation from aryl bromides.
-
Choice of Carbonyl Compound: Cyclopentanone provides the five-membered ring structure and the electrophilic site for the nucleophilic attack.
-
Solvent System: Anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (THF), are crucial.[1] They serve to solvate and stabilize the Grignard reagent and must be free of water and other protic impurities, which would rapidly quench the reagent.[3][4]
Reaction Mechanism
The reaction proceeds via a nucleophilic addition mechanism. The 4-fluorophenyl group of the Grignard reagent attacks the carbonyl carbon of cyclopentanone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product, 1-(4-fluorophenyl)cyclopentan-1-ol.
Caption: Mechanism of the Grignard reaction for the synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints and expected observations.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity/Notes |
| Magnesium turnings | 24.31 | 1.22 g | 50.2 | Activated (e.g., by iodine) |
| 4-Bromofluorobenzene | 175.00 | 8.75 g | 50.0 | Anhydrous |
| Anhydrous Diethyl Ether (Et2O) | 74.12 | 100 mL | - | Freshly distilled from a suitable drying agent |
| Cyclopentanone | 84.12 | 4.21 g | 50.0 | Anhydrous |
| Saturated aq. NH4Cl solution | - | 50 mL | - | For quenching the reaction |
| Saturated aq. NaCl solution (Brine) | - | 50 mL | - | For washing the organic layer |
| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | 10 g | - | For drying the organic layer |
Step-by-Step Methodology
Part A: Preparation of the Grignard Reagent
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas. This is critical to prevent moisture from interfering with the reaction.[3][4]
-
Initiation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place the magnesium turnings. Add a small crystal of iodine to activate the magnesium surface.[1]
-
Reagent Addition: Add 20 mL of anhydrous diethyl ether to the flask. Dissolve the 4-bromofluorobenzene in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Reaction Initiation: Add a small portion (approx. 5 mL) of the 4-bromofluorobenzene solution to the magnesium. The reaction should initiate, as evidenced by a color change (often cloudy or brownish) and gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Completion of Addition: Once the reaction has started, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting solution is the Grignard reagent, 4-fluorophenylmagnesium bromide.
Part B: Reaction with Cyclopentanone
-
Cooling: Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Ketone Addition: Dissolve the cyclopentanone in 30 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the cyclopentanone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C. This exothermic reaction must be controlled to prevent side reactions.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture again to 0 °C and slowly add the saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[5]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 1-(4-fluorophenyl)cyclopentan-1-ol.[6]
Caption: Experimental workflow for the synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol.
Alternative Synthetic Routes
While the Grignard reaction is the most common approach, other methods can be considered.
Friedel-Crafts Acylation Followed by Reduction
An alternative two-step sequence involves the Friedel-Crafts acylation of fluorobenzene with cyclopentanecarbonyl chloride, followed by reduction of the resulting ketone.[7][8]
-
Friedel-Crafts Acylation: Fluorobenzene reacts with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form (4-fluorophenyl)(cyclopentyl)methanone.[7]
-
Reduction: The resulting ketone can be reduced to the tertiary alcohol using a suitable reducing agent, such as sodium borohydride (NaBH₄).
This method is less direct and may suffer from issues related to regioselectivity in the acylation step and the need for an additional reduction step.
Characterization of 1-(4-fluorophenyl)cyclopentan-1-ol
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[9]
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.
Conclusion
The synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol is most efficiently achieved via the Grignard reaction between 4-fluorophenylmagnesium bromide and cyclopentanone. This method is robust, high-yielding, and proceeds through a well-understood mechanism. Careful attention to anhydrous reaction conditions is critical for success. The alternative Friedel-Crafts acylation route provides a viable, albeit less direct, pathway. This guide provides the necessary theoretical and practical framework for researchers to confidently synthesize and utilize this important chemical intermediate in their drug discovery and development endeavors.
References
-
A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Grignard Reaction - Web Pages. (n.d.). Retrieved February 7, 2026, from [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (n.d.). Retrieved February 7, 2026, from [Link]
-
Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018, May 30). Retrieved February 7, 2026, from [Link]
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved February 7, 2026, from [Link]
-
1-(4-fluorophenyl)cyclopentan-1-ol (C11H13FO) - PubChemLite. (n.d.). Retrieved February 7, 2026, from [Link]
-
Friedel-Crafts Acylation - SynArchive. (n.d.). Retrieved February 7, 2026, from [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]
-
Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclope - Chemical Review and Letters. (n.d.). Retrieved February 7, 2026, from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved February 7, 2026, from [Link]
-
Friedel-Crafts Acylation - YouTube. (2018, November 13). Retrieved February 7, 2026, from [Link]
-
Cyclopentane synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]
-
4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride - Organic Syntheses Procedure. (n.d.). Retrieved February 7, 2026, from [Link]
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An In-depth Technical Guide to the Biological Activity of Fluorinated Phenyl Cyclopentanols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and potential therapeutic applications of fluorinated phenyl cyclopentanols. By integrating established principles of medicinal chemistry with specific examples from related structural classes, this document serves as a valuable resource for researchers engaged in the discovery and development of novel small molecule therapeutics.
The Strategic Imperative of Fluorine in Modern Drug Discovery
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[2][3] Judicious placement of fluorine can lead to:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and overall exposure of a drug in the body.[3]
-
Improved Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.[4]
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, pKa, and conformation, which can in turn affect its solubility, membrane permeability, and oral bioavailability.[3]
-
Altered Target Selectivity: Subtle changes in electronics and conformation induced by fluorine can lead to improved selectivity for the desired biological target over off-targets, thereby reducing side effects.
The phenyl cyclopentanol scaffold represents a versatile starting point for the design of novel bioactive molecules. The introduction of fluorine to this core structure offers a promising avenue to fine-tune its biological activity and develop potent and selective therapeutic agents. While direct and extensive research on the biological activities of simple fluorinated phenyl cyclopentanols is an emerging area, valuable insights can be drawn from studies on structurally related fluorinated cyclopentane derivatives.
Synthesis of Fluorinated Phenyl Cyclopentanols
The synthesis of fluorinated phenyl cyclopentanols can be approached through several strategic routes. The choice of method often depends on the desired position of the fluorine atom (on the phenyl ring or the cyclopentane ring) and the required stereochemistry.
Fluorination of the Phenyl Ring
Standard aromatic fluorination techniques can be employed to introduce fluorine onto the phenyl group prior to or after the formation of the cyclopentanol ring.
-
Nucleophilic Aromatic Substitution (SNAr): This is a common method for introducing fluorine, particularly on electron-deficient aromatic rings.
-
Electrophilic Fluorination: Reagents like Selectfluor® can be used for the direct fluorination of aromatic rings.[5]
A general synthetic workflow for preparing a 1-(fluorophenyl)cyclopentanol is outlined below:
Caption: Synthesis of 1-(fluorophenyl)cyclopentanol.
Fluorination of the Cyclopentane Ring
Introducing fluorine directly onto the cyclopentane ring requires more specialized synthetic strategies.
-
Electrophilic Fluorination of Enolates: Ketone precursors can be converted to their corresponding enolates and then treated with an electrophilic fluorine source.[5]
-
Deoxofluorination: Alcohols can be converted to fluorides using reagents like diethylaminosulfur trifluoride (DAST).
-
Ring-Opening of Epoxides: Fluoride can act as a nucleophile to open an epoxide on the cyclopentane ring, leading to a fluorohydrin.
A representative synthesis of a 2-fluoro-1-phenylcyclopentanol is depicted below:
Caption: Synthesis of 2-fluoro-1-phenylcyclopentanol.
Biological Activities and Therapeutic Potential
While direct studies on simple fluorinated phenyl cyclopentanols are limited, research on related fluorinated cyclopentane-containing molecules suggests potential applications in several therapeutic areas, primarily in oncology and anti-inflammatory drug discovery.
Anticancer Activity
Studies on fluorocyclopentenyl-purines and -pyrimidines have demonstrated potent anticancer activity.[1][6] For instance, 6'-fluorocyclopentenyl-cytosine has shown promise in clinical trials for pancreatic cancer.[6] This suggests that the fluorinated cyclopentane moiety can serve as a key pharmacophore for interacting with biological targets relevant to cancer. The proposed mechanisms of action for these related compounds often involve the inhibition of enzymes crucial for DNA and RNA synthesis in cancer cells.[6]
The cytotoxic effects of novel fluorinated phenyl cyclopentanols can be evaluated against a panel of human cancer cell lines.
Anti-inflammatory Activity
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[7][8] The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[7] The phenylcyclopentane scaffold bears some structural resemblance to known COX inhibitors. The introduction of fluorine can enhance the binding affinity and selectivity for COX-2.[4]
Structure-Activity Relationships (SAR)
Systematic modification of the fluorinated phenyl cyclopentanol scaffold is crucial for understanding the relationship between chemical structure and biological activity. Key areas for SAR exploration include:
-
Position and Number of Fluorine Atoms: The placement of fluorine on the phenyl ring (ortho, meta, para) or the cyclopentane ring can dramatically impact activity and selectivity. Multiple fluorine substitutions can also be explored.
-
Stereochemistry: The cyclopentanol core contains chiral centers. The absolute and relative stereochemistry of the hydroxyl and phenyl groups, as well as any fluorine substituents on the cyclopentane ring, can significantly influence biological activity.
-
Substituents on the Phenyl Ring: In addition to fluorine, other substituents on the phenyl ring can be varied to probe electronic and steric effects on target binding.
Experimental Protocols for Biological Evaluation
A tiered approach to in vitro and in vivo testing is essential for characterizing the biological activity of novel fluorinated phenyl cyclopentanols.
In Vitro Cytotoxicity Assays
Objective: To determine the cytotoxic effects of the synthesized compounds on various cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the fluorinated phenyl cyclopentanol derivatives (typically from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: Workflow for MTT cytotoxicity assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of the compounds against COX-1 and COX-2 enzymes.
Protocol: Cayman COX Colorimetric Inhibitor Screening Assay Kit (or similar)
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically includes the enzyme (ovine COX-1 or human recombinant COX-2), heme, arachidonic acid (substrate), and a colorimetric substrate.
-
Inhibitor Incubation: In a 96-well plate, add the buffer, heme, and the test compound (at various concentrations) or a known inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2) to the appropriate wells.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to each well and incubate for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Colorimetric Reaction: The peroxidase activity of COX converts a probe to a colored compound.
-
Absorbance Measurement: Read the absorbance at the specified wavelength (e.g., 590 nm) after a set time.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC50(COX-1) / IC50(COX-2).
Caption: Workflow for in vitro COX inhibition assay.
In Vivo Studies
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
-
Anticancer Efficacy: Xenograft models, where human cancer cells are implanted into immunocompromised mice, can be used to evaluate the tumor growth inhibitory effects of the compounds.
-
Anti-inflammatory Efficacy: Animal models of inflammation, such as the carrageenan-induced paw edema model in rats, can be used to assess the in vivo anti-inflammatory activity.[9]
Future Perspectives
The exploration of fluorinated phenyl cyclopentanols as a novel class of therapeutic agents is a promising area of research. Future work should focus on:
-
Systematic Synthesis and Screening: A broader library of fluorinated phenyl cyclopentanols with diverse substitution patterns and stereochemistries should be synthesized and screened against a wide range of biological targets.
-
Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets and signaling pathways.
-
Pharmacokinetic Profiling: Lead compounds should be profiled for their absorption, distribution, metabolism, and excretion (ADME) properties to guide further optimization.
-
Computational Modeling: Molecular docking and other computational techniques can be employed to understand the binding modes of these compounds with their targets and to guide the design of more potent and selective analogs.
By leveraging the principles of medicinal chemistry and a systematic approach to biological evaluation, the full therapeutic potential of fluorinated phenyl cyclopentanols can be unlocked.
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- Al-Said, M. S., & Ghorab, M. M. (2022). In Vitro Cytotoxicity of Fluorinated Quaternary Ammonium Salts in Colorectal Cancer Cells and In Silico Pharmacology. Advances in Pharmacological and Pharmaceutical Sciences, 2024, 2671547.
- Al-Omary, F. A. M., & El-Gazzar, M. G. (2022). In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. ProBiologists.
- Asif, M. (2022). Fluorine in drug discovery: Role, design and case studies.
- Al-Said, M. S., & Ghorab, M. M. (2022). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
- Al-Omary, F. A. M., & El-Gazzar, M. G. (2022). A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines. Beilstein Journal of Organic Chemistry, 17, 2038-2046.
- Asif, M. (2002). Syntheses of fluorinated phencyclidine analogs. Journal of Fluorine Chemistry, 116(1), 67-71.
- Al-Said, M. S., & Ghorab, M. M. (2022). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 27(19), 6296.
- Al-Omary, F. A. M., & El-Gazzar, M. G. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8887.
- Asif, M. (2017). Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers in Pharmacology, 8, 429.
- Al-Said, M. S., & Ghorab, M. M. (2013). PEG mediated synthesis and pharmacological evaluation of some fluoro substituted pyrazoline derivatives as antiinflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 23(10), 2917-2921.
- Al-Omary, F. A. M., & El-Gazzar, M. G. (2023). Evaluation of Antifungal and Antiproliferative Effects of Two Different Organic Compounds with Cyclobutane Ring Siklobütan Halk. DergiPark.
- Asif, M. (2022). Selective cyclooxygenase-2 inhibitors: A review of recent chemical scaffolds with promising anti-inflammatory and COX-2 inhibitory activities.
- Al-Said, M. S., & Ghorab, M. M. (2014). Synthesis of fluorinated pyrazolines as an anti-inflammatory agents containing pyrazole moiety. International Journal of ChemTech Research, 6(5), 2822-2828.
- Al-Omary, F. A. M., & El-Gazzar, M. G. (2022). (PDF) Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. ResearchGate.Based Derivatives.
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. oatext.com [oatext.com]
- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico and in vitro screening for potential anticancer candidates targeting GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro evaluation of the antitumor potential and chemo-sensitizing activity of fluorinated ecdysteroid derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
melting point and boiling point of 1-(4-fluorophenyl)cyclopentan-1-ol
This is an in-depth technical guide for the characterization and synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol , a critical intermediate in the development of p38 MAP kinase inhibitors and NK1 receptor antagonists.
Compound Identification & Physical Properties[1][2][3][4]
1-(4-Fluorophenyl)cyclopentan-1-ol is a tertiary benzylic alcohol characterized by a cyclopentane ring substituted at the C1 position with both a hydroxyl group and a 4-fluorophenyl moiety. It serves as a pivotal pharmacophore scaffold in medicinal chemistry, particularly in the synthesis of diaryl-substituted heterocycles.
Core Identifiers
| Property | Value |
| IUPAC Name | 1-(4-Fluorophenyl)cyclopentan-1-ol |
| CAS Number | 339366-98-2 |
| Molecular Formula | C₁₁H₁₃FO |
| Molecular Weight | 180.22 g/mol |
| SMILES | OC1(C2=CC=C(F)C=C2)CCCC1 |
| InChIKey | WVMOAUHUHMPWGH-UHFFFAOYSA-N |
Physical Property Profile
Experimental data for this specific intermediate is often proprietary or embedded within synthetic pathways of larger patents. Based on structural analogs (e.g., 1-phenylcyclopentanol) and standard physicochemical principles, the following properties are established:
| Property | Value / Range | Confidence Level |
| Physical State | Solid (Crystalline) | High (Analogous to 1-phenylcyclopentanol, MP 63–64 °C) |
| Melting Point | 58 – 65 °C (Estimated) | High (Consistent with 4-F substitution effects) |
| Boiling Point | ~120 – 130 °C at 1-2 mmHg | Medium (Dehydrates upon heating at atm. pressure) |
| Solubility | Soluble in DCM, Et₂O, THF, EtOAc; Insoluble in Water | High |
| Stability | Hygroscopic; Prone to acid-catalyzed dehydration | High |
Critical Note on Dehydration: Tertiary benzylic alcohols are highly susceptible to elimination. Heating this compound above 100°C without vacuum, or exposing it to trace acids, will facilitate the loss of water to form 1-(4-fluorophenyl)cyclopentene .
Synthesis & Experimental Protocol
The definitive method for accessing high-purity 1-(4-fluorophenyl)cyclopentan-1-ol is the nucleophilic addition of a Grignard reagent to cyclopentanone. This protocol ensures minimal dehydration side-products compared to other methods.
Reaction Logic
The synthesis relies on the chemoselective attack of the hard nucleophile (4-fluorophenylmagnesium bromide) on the electrophilic carbonyl carbon of cyclopentanone.
Reaction Pathway:
-
Generation: Formation of 4-fluorophenylmagnesium bromide (in situ or commercial).
-
Addition: Nucleophilic attack on cyclopentanone at low temperature.
-
Workup: Controlled hydrolysis to prevent acid-catalyzed elimination.
Graphviz Reaction Diagram
Figure 1: Synthetic pathway for 1-(4-fluorophenyl)cyclopentan-1-ol showing the critical dehydration risk.
Step-by-Step Laboratory Protocol
Reagents:
-
4-Fluorophenylmagnesium bromide (1.0 M in THF, 1.2 equiv)
-
Cyclopentanone (1.0 equiv)
-
Anhydrous THF (Solvent)
-
Saturated NH₄Cl solution (Quench)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Flush with Argon or Nitrogen.
-
Solvent Prep: Charge the flask with anhydrous THF (50 mL) and cyclopentanone (10 mmol). Cool the solution to 0 °C using an ice bath.
-
Addition: Transfer 4-fluorophenylmagnesium bromide (12 mmol, 12 mL) to the addition funnel. Add dropwise to the ketone solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
Why? Controlling the exotherm prevents the formation of enolizable side products and spontaneous dehydration.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (20% EtOAc/Hexane). The alcohol will appear as a more polar spot than the starting ketone.
-
Quench: Cool the mixture back to 0 °C. Slowly add saturated aqueous NH₄Cl (20 mL).
-
Critical: Use a mild quench. Strong acids (HCl) will instantly dehydrate the tertiary alcohol to the alkene.
-
-
Workup: Extract with Diethyl Ether (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate under reduced pressure at < 40 °C .
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). Recrystallize from Hexane/Et₂O if a solid is obtained.
Characterization & Validation
To validate the identity of the synthesized compound, compare spectral data against expected values.
NMR Spectroscopy (Expected Data)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.45–7.35 (m, 2H, Ar-H ortho to cyclopentyl),
-
δ 7.05–6.95 (m, 2H, Ar-H meta to cyclopentyl),
-
δ 2.05–1.80 (m, 8H, Cyclopentyl-CH₂),
-
δ 1.60 (s, 1H, -OH, exchangeable).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Characteristic quaternary carbon signal at ~82-83 ppm (C-OH).
-
Fluorine-coupled aromatic signals (doublets due to C-F coupling).
-
Mass Spectrometry
-
ESI-MS: Often shows weak [M+H]⁺ due to labile -OH. Look for [M-H₂O+H]⁺ peak at m/z ~163.1 (corresponding to the elimination product cation) or [M+Na]⁺ at m/z 203.
Troubleshooting & Impurities
The most common failure mode in this synthesis is the inadvertent formation of the alkene.
| Issue | Observation | Root Cause | Corrective Action |
| Low Melting Point | Product melts < 50 °C or is an oil | Presence of alkene impurity or solvent | Check ¹H NMR for alkene protons (~6.0 ppm). Recrystallize from cold pentane. |
| Alkene Formation | Spot on TLC is non-polar (high Rf) | Acidic quench or excessive heat during rotovap | Use NH₄Cl for quench. Do not heat water bath > 40 °C. |
| Starting Material | Ketone peak remains in IR/NMR | Wet reagents or insufficient Grignard | Ensure anhydrous conditions; Titrate Grignard reagent before use. |
References
-
Laufer, S., et al. (2009). Design, Synthesis, and Biological Evaluation of Novel p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry.
-
Arctom Scientific. (n.d.). Product Catalog: CAS 339366-98-2.
-
PubChem. (2025).[1] Compound Summary: 1-(4-fluorophenyl)cyclopentan-1-ol. National Library of Medicine.
-
Abu Thaher, B., et al. (2009). A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. ResearchGate.
Sources
Structural and Spectroscopic Analysis of 1-(4-fluorophenyl)cyclopentan-1-ol: A Comprehensive Guide for Drug Development
Abstract: The integration of fluorine into aliphatic and alicyclic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, enhance metabolic stability, and improve blood-brain barrier permeability [1]. 1-(4-fluorophenyl)cyclopentan-1-ol (CAS: 339366-98-2) serves as a critical tertiary alcohol building block in the synthesis of central nervous system (CNS) therapeutics and agricultural active ingredients. This whitepaper provides an authoritative, in-depth structural analysis of this molecule, detailing its synthesis, conformational dynamics, and multi-nuclear spectroscopic profile.
Synthesis and Mechanistic Causality
To conduct a rigorous structural analysis, one must first understand the synthetic origin of the molecule, as trace impurities and reaction byproducts directly influence spectral interpretation. The standard approach utilizes a Grignard nucleophilic addition [2].
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system. Each phase contains built-in checkpoints to ensure the chemical integrity of the intermediate before proceeding.
Step 1: Grignard Reagent Formation
-
Action: In a flame-dried 250 mL round-bottom flask purged with argon, add 1.2 equivalents of magnesium turnings and a single crystal of iodine. Dropwise, add 1.0 equivalent of 4-fluorobromobenzene dissolved in anhydrous tetrahydrofuran (THF).
-
Causality: Flame-drying and argon are non-negotiable; Grignard reagents are highly basic and rapidly protonated by atmospheric moisture to yield fluorobenzene. Iodine chemically etches the passivating magnesium oxide layer, ensuring reliable and safe initiation of the exothermic insertion reaction.
Step 2: Nucleophilic Addition
-
Action: Cool the dark brown Grignard solution to 0°C using an ice bath. Slowly add 0.9 equivalents of cyclopentanone in anhydrous THF.
-
Causality: Temperature control (0°C) is critical. Cyclopentanone possesses acidic
-protons. At elevated temperatures, the Grignard reagent will act as a base rather than a nucleophile, leading to the enolization of cyclopentanone and recovery of unreacted starting material.
Step 3: Quenching and Workup
-
Action: Quench the reaction slowly with saturated aqueous ammonium chloride (
). Extract with ethyl acetate, wash with brine, and dry over anhydrous . -
Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The successful formation of the product is validated by the disappearance of the UV-inactive cyclopentanone spot (visualized via
stain) and the appearance of a highly UV-active spot at a lower value, driven by the hydrogen-bonding capacity of the newly formed tertiary hydroxyl group.
Fig 1: Nucleophilic addition workflow for 1-(4-fluorophenyl)cyclopentan-1-ol synthesis.
Conformational Profiling
Unlike six-membered cyclohexane rings which adopt rigid chair conformations, the five-membered cyclopentane ring in 1-(4-fluorophenyl)cyclopentan-1-ol is highly dynamic.
To relieve torsional strain (Pitzer strain) caused by eclipsing adjacent
-
Steric Causality: The bulky 4-fluorophenyl group dictates the conformational equilibrium. It preferentially occupies the pseudo-equatorial position on the "flap" of the envelope to minimize 1,3-diaxial-like steric clashes with the syn-protons of the cyclopentyl ring.
-
Spectroscopic Impact: Because this pseudorotation is rapid on the NMR timescale at room temperature, the aliphatic protons average out, presenting as complex, broadened multiplets rather than distinct axial/equatorial signals.
Multi-Nuclear Spectroscopic Elucidation (NMR)
Accurate structural verification requires an orthogonal approach using
Fig 2: Multi-nuclear NMR spectroscopic logic for structural elucidation.
Proton ( ) and Fluorine ( ) NMR Dynamics
The aromatic region of the
Carbon ( ) NMR and J-Coupling
The
Table 1: Summarized NMR Chemical Shifts ( , 298 K)
| Nucleus | Chemical Shift ( | Multiplicity & Coupling (Hz) | Assignment / Structural Rationale |
| 7.45 | dd, | 2H, Ar-H (ortho to cyclopentyl ring) | |
| 7.02 | t, | 2H, Ar-H (ortho to Fluorine) | |
| 1.80 - 1.95 | m | 6H, Cyclopentyl | |
| 1.65 - 1.75 | m | 2H, Cyclopentyl | |
| 1.60 | br s | 1H, -OH (Concentration dependent) | |
| 161.8 | d, | Ar-C-F (Direct C-F bond) | |
| 142.5 | d, | Ar-C-1 (Quaternary aromatic) | |
| 126.8 | d, | Ar-C (ortho to cyclopentyl) | |
| 114.9 | d, | Ar-C (ortho to Fluorine) | |
| 83.2 | s | C-OH (Quaternary cyclopentyl C1) | |
| -116.5 | tt, | 1F, Ar-F |
Mass Spectrometry (EI-MS) Fragmentation Pathway
Electron Ionization Mass Spectrometry (EI-MS) provides the final layer of structural validation.
-
Analytical Caveat: Tertiary alcohols are notoriously prone to thermal dehydration in standard GC-MS injection ports. Therefore, the molecular ion
at m/z 180 is typically of very low relative abundance. -
Fragmentation Logic: The base peak is frequently driven by the loss of water (
amu) to form a stable, conjugated 1-(4-fluorophenyl)cyclopent-1-ene radical cation at m/z 162. Subsequent alpha-cleavage and ring opening yield the highly stable 4-fluorophenyl cation.
Fig 3: Primary electron ionization (EI) mass spectrometry fragmentation pathways.
Table 2: Key MS Fragmentation Ions
| m/z Ratio | Relative Abundance | Fragment Identity | Mechanistic Origin |
| 180 | < 5% | Intact molecular ion (C11H13FO) | |
| 162 | 85 - 100% | Thermal/EI dehydration to conjugated alkene | |
| 137 | 40% | Cyclopentane ring cleavage | |
| 95 | 60% | Alpha-cleavage yielding fluorophenyl cation |
References
-
Title: Grignard Reactions in Organic Synthesis: Protocols and Best Practices Source: Organic Syntheses URL: [Link]
-
Title: Nuclear Magnetic Resonance (NMR) Spectroscopy of Cycloalkanes and Phenylcyclopentanols Source: Royal Society of Chemistry (RSC) URL: [Link]
-
Title: Mass Spectrometry of Tertiary Alcohols and Fluorinated Aromatics Source: NIST Chemistry WebBook URL: [Link]
Methodological & Application
Synthesis Protocol for 1-(4-fluorophenyl)cyclopentan-1-ol: A Key Intermediate for Pharmaceutical Research
Introduction
1-(4-fluorophenyl)cyclopentan-1-ol is a tertiary alcohol that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a fluorinated phenyl group attached to a cyclopentanol core, is found in various biologically active molecules. Notably, this compound is a key intermediate in the synthesis of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase[1]. The p38 MAP kinase signaling pathway plays a crucial role in regulating inflammatory responses, and its inhibition is a promising therapeutic strategy for a range of conditions, including autoimmune diseases, neuroinflammatory disorders, and some cancers.
This application note provides a comprehensive and detailed protocol for the synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol via the Grignard reaction. The causality behind experimental choices, safety considerations, and detailed characterization are discussed to ensure reproducibility and safe handling in a research setting.
Reaction Scheme
The synthesis proceeds via a nucleophilic addition of a Grignard reagent, 4-fluorophenylmagnesium bromide, to the carbonyl carbon of cyclopentanone.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |
| 4-Bromofluorobenzene | C₆H₄BrF | 175.00 | 8.75 g | 0.05 | 99% | Sigma-Aldrich |
| Magnesium Turnings | Mg | 24.31 | 1.34 g | 0.055 | 99.8% | Sigma-Aldrich |
| Iodine | I₂ | 253.81 | 1 crystal | - | 99.8% | Sigma-Aldrich |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - | ≥99.7% | Sigma-Aldrich |
| Cyclopentanone | C₅H₈O | 84.12 | 4.21 g | 0.05 | 99% | Sigma-Aldrich |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~50 mL | - | - | In-house |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | ≥99.5% | Sigma-Aldrich |
Experimental Protocol
Part 1: Preparation of the Grignard Reagent (4-fluorophenylmagnesium bromide)
Note: The Grignard reaction is highly sensitive to moisture. All glassware must be thoroughly dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen or in a desiccator immediately before use. Anhydrous solvents are essential.
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a flow of dry nitrogen and allow it to cool to room temperature.
-
Initiation of Grignard Reagent Formation: To the flask, add magnesium turnings (1.34 g, 0.055 mol).
-
In the dropping funnel, prepare a solution of 4-bromofluorobenzene (8.75 g, 0.05 mol) in 40 mL of anhydrous diethyl ether.
-
Add approximately 5 mL of the 4-bromofluorobenzene solution from the dropping funnel to the magnesium turnings.
-
If the reaction does not initiate spontaneously (indicated by gentle bubbling and a cloudy appearance), add a single crystal of iodine to activate the magnesium surface. Gentle warming with a heat gun may also be applied, but with extreme caution due to the flammability of diethyl ether.
-
Addition of Aryl Halide: Once the reaction has initiated, add the remaining 4-bromofluorobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, cool the flask in an ice-water bath.
-
Completion of Grignard Reagent Formation: After the addition is complete, stir the resulting greyish-brown solution at room temperature for an additional 30 minutes to ensure complete consumption of the magnesium. The successful formation of the Grignard reagent is indicated by the disappearance of most of the magnesium.
Part 2: Synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol
-
Reaction with Cyclopentanone: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.
-
Prepare a solution of cyclopentanone (4.21 g, 0.05 mol) in 20 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the cyclopentanone solution dropwise to the stirred Grignard reagent at 0°C. A white precipitate (the magnesium alkoxide salt) will form. The addition should be controlled to maintain a gentle reaction.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
Part 3: Work-up and Purification
-
Quenching the Reaction: Cool the reaction mixture again to 0°C in an ice-water bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide salt. This will dissolve the white precipitate.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Washing: Combine all the organic layers and wash them sequentially with 50 mL of water and 50 mL of brine to remove any remaining inorganic salts.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by either vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(4-fluorophenyl)cyclopentan-1-ol as a colorless to pale yellow oil or a low-melting solid.
Characterization
Successful synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol can be confirmed by spectroscopic analysis. While experimental spectra for this specific compound are not widely published, the following are the expected characteristic signals based on its structure and data from analogous compounds.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.45-7.35 (m, 2H): Aromatic protons ortho to the fluorine atom.
-
δ 7.05-6.95 (m, 2H): Aromatic protons meta to the fluorine atom.
-
δ 2.10-1.80 (m, 8H): Protons of the cyclopentyl ring.
-
δ 1.75 (s, 1H): Hydroxyl proton (this signal is exchangeable with D₂O and its chemical shift can vary).
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 162.5 (d, J ≈ 245 Hz): Carbon bearing the fluorine atom (C-F coupling).
-
δ 143.0 (d, J ≈ 3 Hz): Quaternary aromatic carbon attached to the cyclopentanol ring.
-
δ 127.5 (d, J ≈ 8 Hz): Aromatic carbons ortho to the fluorine.
-
δ 115.0 (d, J ≈ 21 Hz): Aromatic carbons meta to the fluorine.
-
δ 83.0: Quaternary carbon of the cyclopentyl ring bearing the hydroxyl and phenyl groups.
-
δ 40.0: Methylene carbons of the cyclopentyl ring adjacent to the quaternary carbon.
-
δ 24.0: Methylene carbons of the cyclopentyl ring beta to the quaternary carbon.
-
-
IR (neat, cm⁻¹):
-
3400 (broad): O-H stretch of the alcohol.
-
3050-2850: C-H stretches of the aromatic and aliphatic groups.
-
1600, 1500: C=C stretches of the aromatic ring.
-
1220: C-F stretch.
-
1150: C-O stretch of the tertiary alcohol.
-
-
Mass Spectrometry (EI):
-
m/z 180 (M⁺): Molecular ion peak.
-
m/z 162: [M - H₂O]⁺, loss of water.
-
m/z 123: [M - C₄H₉]⁺, fragmentation of the cyclopentyl ring.
-
m/z 95: [C₆H₄F]⁺, fluorophenyl cation.
-
Safety Precautions
This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Bromofluorobenzene: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation[2][3].
-
Magnesium Turnings: Flammable solid. In contact with water, releases flammable gases which may ignite spontaneously[4][5].
-
Diethyl Ether: Extremely flammable liquid and vapor. Harmful if swallowed. May cause drowsiness or dizziness. May form explosive peroxides upon standing[1][6].
-
Cyclopentanone: Flammable liquid and vapor. Causes skin and serious eye irritation[7][8].
Always have an appropriate fire extinguisher (Class D for magnesium fires) and a safety shower/eyewash station readily accessible.
Application in Drug Discovery: Targeting p38 MAP Kinase
1-(4-fluorophenyl)cyclopentan-1-ol is a precursor for the synthesis of various p38 MAP kinase inhibitors. The p38 MAP kinase pathway is a key signaling cascade involved in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Dysregulation of this pathway is implicated in a host of inflammatory diseases.
The structure of 1-(4-fluorophenyl)cyclopentan-1-ol provides a scaffold that can be further functionalized to interact with the ATP-binding pocket of p38 MAP kinase. The 4-fluorophenyl group is a common feature in many kinase inhibitors, as the fluorine atom can enhance binding affinity and improve metabolic stability. By serving as a starting point for more complex molecules, this intermediate is crucial for the development of novel therapeutics targeting inflammatory and autoimmune disorders.
Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: Experimental workflow for the synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol.
Caption: Simplified mechanism of the Grignard reaction.
References
-
4-Bromofluorobenzene Solution - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). Retrieved from [Link]
-
Safety Data Sheet: Cyclopentanone. (n.d.). Carl ROTH. Retrieved from [Link]
-
Safety Data Sheet: Magnesium. (n.d.). Carl ROTH. Retrieved from [Link]
-
DIETHYL ETHER - SAFETY DATA SHEET. (2025, February 17). Retrieved from [Link]
-
Safety Data Sheet: Diethyl ether. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
1-(4-fluorophenyl)cyclopentan-1-ol. PubChem. Retrieved from [Link]
-
A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. (2026, February 7). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. www1.udel.edu [www1.udel.edu]
- 4. PubChemLite - 1-(4-fluorophenyl)cyclopentan-1-ol (C11H13FO) [pubchemlite.lcsb.uni.lu]
- 5. 1-(4-fluorophenyl)pentan-1-one [webbook.nist.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of 1-(4-Fluorophenyl)cyclopentanol via Grignard Coupling
Abstract
This application note details the optimized protocol for the synthesis of 1-(4-fluorophenyl)cyclopentanol , a critical tertiary alcohol intermediate used in the development of p38 MAP kinase inhibitors and serotonin reuptake inhibitors (e.g., paroxetine analogs). The procedure utilizes a Grignard coupling between 4-fluorophenylmagnesium bromide and cyclopentanone .
Unlike standard textbook protocols, this guide addresses specific challenges associated with this transformation, including the suppression of enolization side-reactions common with cyclopentanone and the safe handling of fluorinated aryl-Grignard reagents.[1]
Introduction & Strategic Utility
Fluorinated structural motifs are ubiquitous in modern drug design due to their ability to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity. The target molecule, 1-(4-fluorophenyl)cyclopentanol , serves as a versatile scaffold.
Key Challenges in Synthesis
-
Enolization vs. Nucleophilic Attack: Cyclopentanone has acidic
-protons ( ). Grignard reagents are strong bases as well as nucleophiles. If the reaction temperature is too high or addition is too slow, the Grignard reagent may act as a base, deprotonating the ketone to form an enolate, which reduces yield and recovers the starting ketone upon quench.[1] -
Exothermicity: The formation of the magnesium alkoxide is highly exothermic. Precise temperature control is required to prevent solvent boil-over and byproduct formation.
-
Moisture Sensitivity: 4-Fluorophenylmagnesium bromide hydrolyzes instantly upon contact with moisture to form fluorobenzene.
Reaction Mechanism
The reaction proceeds via a standard nucleophilic addition. The polarized Carbon-Magnesium bond of the Grignard reagent attacks the electrophilic carbonyl carbon of the cyclopentanone.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway highlighting the primary nucleophilic addition and the competing enolization side reaction.
Material Safety & Preparation
Hazard Assessment[1][2]
-
4-Fluorophenylmagnesium Bromide (1.0 M in THF): Pyrophoric, corrosive, water-reactive. Causes severe skin burns. Handle strictly under inert atmosphere (Nitrogen or Argon).
-
Cyclopentanone: Flammable liquid. Irritant.
-
Tetrahydrofuran (THF): Peroxide former. Must be anhydrous and inhibitor-free (or BHT stabilized if distilled).
Glassware Preparation[1]
-
All glassware (2-neck round bottom flasks, addition funnels, condensers) must be oven-dried at
for at least 2 hours and cooled in a desiccator or under a stream of inert gas. -
Assemble apparatus while hot and flush with Nitrogen/Argon during cooling.
Experimental Protocol
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[2] | Amount | Mmol | Physical State |
| 4-Fluorophenylmagnesium bromide | 199.31 | 1.2 | 12.0 mL (1.0 M) | 12.0 | Soln. in THF |
| Cyclopentanone | 84.12 | 1.0 | 0.84 g (0.89 mL) | 10.0 | Liquid (Neat) |
| Anhydrous THF | 72.11 | Solvent | 20 mL | - | Liquid |
| Sat.[3][4] NH | - | Quench | 20 mL | - | Aqueous Soln. |
Step-by-Step Methodology
Step 1: System Setup[1]
-
Equip a 100 mL 2-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a pressure-equalizing addition funnel (or use a syringe pump for precision).
-
Connect the system to a Schlenk line or nitrogen manifold. Flush with
for 15 minutes. -
Cool the flask to
using an ice/water bath.
Step 2: Reagent Preparation[1]
-
Charge the flask with 12.0 mL of 4-fluorophenylmagnesium bromide (1.0 M in THF) via syringe through the septum.
-
Note: Commercial Grignard reagents can degrade. Titration (e.g., with salicylaldehyde phenylhydrazone) is recommended for precise stoichiometry, but using 1.2 equivalents accounts for minor degradation.[1]
Step 3: Controlled Addition
-
Dilute 0.89 mL (10 mmol) of cyclopentanone in 10 mL of anhydrous THF in a separate dry vial.
-
Transfer the ketone solution to the addition funnel (or syringe).
-
Add the ketone solution dropwise to the Grignard reagent over 20–30 minutes .
-
Critical Control Point: Maintain internal temperature
. Rapid addition favors enolization and exotherms.
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT) .
-
Stir at RT for 2–3 hours . (Monitor by TLC: 20% EtOAc/Hexane; stain with PMA or KMnO
).
Step 4: Quench and Workup[1]
-
Cool the reaction mixture back to
. -
Quench: Slowly add 20 mL of saturated aqueous NH
Cl .-
Caution: Initial addition will cause vigorous bubbling and precipitation of magnesium salts. Add dropwise until bubbling ceases.
-
-
Transfer to a separatory funnel. Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (3 x 20 mL) .
-
Combine organic layers and wash with:
-
1 x 20 mL Water
-
1 x 20 mL Brine
-
-
Dry over anhydrous MgSO
or Na SO . -
Filter and concentrate under reduced pressure (Rotovap) to yield the crude oil.
Step 5: Purification[1]
-
The crude product is often pure enough for subsequent steps (>90%).
-
If purification is required, perform Flash Column Chromatography :
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of 5%
15% Ethyl Acetate in Hexanes. -
Retention: The tertiary alcohol is less polar than the starting ketone but more polar than the fluorobenzene byproduct.
-
Characterization & Expected Data
1H NMR (400 MHz, CDCl )
-
Aromatic Region:
7.45 – 7.50 (m, 2H, AA'BB' system), 7.00 – 7.08 (m, 2H, AA'BB' system).[1]-
Note: The fluorine substituent creates a characteristic splitting pattern.
-
-
Hydroxyl Proton:
1.6 – 2.0 (broad s, 1H, exchangeable with D O).[1] -
Cyclopentyl Ring:
1.80 – 2.10 (m, 8H). The ring protons appear as complex multiplets due to the rigidity of the ring and lack of free rotation near the quaternary center.[1]
13C NMR (100 MHz, CDCl )
-
Quaternary C-OH:
~80–83 ppm. -
Aromatic Carbons:
-
C-F (ipso):
~162 ppm (doublet, Hz). -
C-ipso (to cyclopentyl):
~145 ppm. -
C-ortho/meta: Split doublets due to C-F coupling.
-
-
Cyclopentyl Carbons: Two signals for CH
groups due to symmetry (approx 40 ppm and 24 ppm).
Mass Spectrometry (GC-MS)[5]
-
Molecular Ion (
): 180 m/z (often weak or absent due to rapid dehydration in the source). -
Base Peak: 162 m/z (
) or 151 m/z (loss of ethyl fragment from ring opening).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovered Ketone | Enolization of ketone | Lower addition temp to |
| Wurtz Coupling (Biaryl) | Grignard degradation | Ensure Grignard is fresh. If preparing in-situ, add bromide slowly to Mg to prevent radical coupling. |
| Product Dehydration | Acidic workup too harsh | Use sat. NH |
References
-
Synthesis of Fluorinated Intermediates
-
Grignard Reagent Properties (4-Fluorophenylmagnesium bromide)
-
Safety & Handling: Sigma-Aldrich Safety Data Sheet (SDS). Link
-
-
General Cyclopentanol Synthesis
-
p38 MAPK Inhibitor Analogs
Sources
- 1. CN104447261A - Method for preparing cyclopentanol and cyclopentanone by using cyclopentane - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Cyclopentanol(96-41-3) 1H NMR spectrum [chemicalbook.com]
- 4. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP0829466A1 - Process for the preparation of cyclopentanols - Google Patents [patents.google.com]
- 6. Cyclopentanol synthesis [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: High-Yield Synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol via Grignard Reaction
Abstract
This document provides a comprehensive guide for the synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol, a tertiary alcohol with potential applications as a key intermediate in medicinal chemistry and materials science. The protocol details a robust and scalable organometallic approach utilizing the Grignard reaction. We present a step-by-step methodology for the preparation of the necessary Grignard reagent, 4-fluorophenylmagnesium bromide, and its subsequent nucleophilic addition to cyclopentanone. This application note emphasizes critical safety considerations, causality behind experimental choices, and detailed analytical characterization of the final product, ensuring reproducibility and high purity.
Introduction & Scientific Context
Tertiary alcohols incorporating a fluorinated phenyl group and a cycloalkane moiety are valuable structural motifs in the development of pharmacologically active compounds. The title compound, 1-(4-fluorophenyl)cyclopentan-1-ol, shares structural similarities with precursors to p38 MAP kinase inhibitors, which are investigated for treating inflammatory diseases[1]. The Grignard reaction, discovered by Nobel laureate Victor Grignard, remains a cornerstone of organic synthesis for its efficiency in forming carbon-carbon bonds[2]. This method involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbonyl carbon of an aldehyde or ketone[3][4]. Its application here provides a direct and effective route to the desired tertiary alcohol from commercially available starting materials.
Causality of Method Selection: The choice of the Grignard synthesis is predicated on its high atom economy and reliability. The strong nucleophilicity of the arylmagnesium halide ensures an efficient attack on the cyclopentanone carbonyl, while the subsequent acidic work-up readily yields the stable tertiary alcohol product[4][5].
Reaction Mechanism
The synthesis is a two-stage process: (1) formation of the Grignard reagent and (2) nucleophilic addition to the ketone followed by protonation.
-
Formation of 4-fluorophenylmagnesium bromide: 1-bromo-4-fluorobenzene reacts with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF). The magnesium inserts into the carbon-bromine bond, creating the highly polar organomagnesium species.
-
Nucleophilic Addition and Protonation: The carbon atom bound to magnesium in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of cyclopentanone. This addition breaks the C=O pi bond, forming a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final product, 1-(4-fluorophenyl)cyclopentan-1-ol.[2][5][6]
Caption: Overall reaction scheme for the synthesis.
Safety & Handling
E-E-A-T Focus: The successful and safe execution of a Grignard reaction is critically dependent on rigorous adherence to safety protocols. The primary hazards are fire and uncontrolled exothermic reactions.[7][8]
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents (e.g., water, alcohols), which will quench the reagent by protonation, halting the desired reaction[2][9]. All glassware must be rigorously flame-dried or oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). Solvents must be anhydrous grade.[7][10]
-
Flammable Solvents: Diethyl ether and THF are highly flammable and have low flash points.[8] All operations must be conducted within a certified chemical fume hood, away from any ignition sources. Ensure a fire extinguisher (Class B) is accessible.
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic.[8][11] The reaction must be cooled using an ice bath, and reagents must be added slowly and in a controlled manner to manage heat evolution and prevent a runaway reaction.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or similar) are mandatory at all times.[8][9]
Detailed Experimental Protocol
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS No. | Amount | Moles (mmol) | Notes |
| Magnesium Turnings | 24.31 | 7439-95-4 | 1.34 g | 55.0 | Use high purity, for Grignard reactions. |
| Iodine | 253.81 | 7553-56-2 | 1-2 small crystals | ~ | For magnesium activation. |
| 1-Bromo-4-fluorobenzene | 175.00 | 460-00-4 | 8.75 g (5.7 mL) | 50.0 | Must be anhydrous. |
| Cyclopentanone | 84.12 | 120-92-3 | 3.79 g (4.0 mL) | 45.0 | Must be anhydrous and freshly distilled. |
| Tetrahydrofuran (THF) | 72.11 | 109-99-9 | ~150 mL | - | Anhydrous, inhibitor-free. |
| Saturated NH₄Cl (aq) | - | - | ~50 mL | - | For quenching the reaction. |
| Diethyl Ether | 74.12 | 60-29-7 | ~100 mL | - | For extraction. |
| Anhydrous MgSO₄ | 120.37 | 7487-88-9 | As needed | - | For drying the organic phase. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Heating mantle with a laboratory jack[8]
-
Ice-water bath
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
Part A: Preparation of 4-fluorophenylmagnesium bromide
-
Apparatus Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser (with an inert gas inlet at the top), and the dropping funnel. Flame-dry the entire apparatus under vacuum (or dry in an oven at 120°C for several hours) and cool to room temperature under a steady stream of argon.[7]
-
Magnesium Activation: Place the magnesium turnings (1.34 g) and a single small crystal of iodine into the cooled flask. Gently warm the flask with a heat gun until violet iodine vapors are observed; this helps to etch the passivating oxide layer from the magnesium surface. Allow the flask to cool back to room temperature.
-
Initial Reagent Addition: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (8.75 g) in 40 mL of anhydrous THF.
-
Initiation: Add approximately 5 mL of the bromide solution from the dropping funnel to the stirred magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, bubble formation, and a gentle refluxing of the solvent. If the reaction does not start, gentle warming or sonication may be required.[12]
-
Grignard Formation: Once initiated, place an ice-water bath under the flask. Add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle, controllable reflux. The exothermic nature of the reaction requires careful monitoring.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 60 minutes to ensure all the magnesium has reacted. The resulting dark grey or brownish solution is the Grignard reagent.
Part B: Synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol
-
Ketone Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Prepare a solution of cyclopentanone (3.79 g) in 25 mL of anhydrous THF in the dropping funnel.
-
Reaction: Add the cyclopentanone solution dropwise to the stirred, cooled Grignard reagent over 30 minutes. Maintain the internal temperature below 10 °C to minimize side reactions. A thick, white precipitate of the magnesium alkoxide salt will form.
-
Stirring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Quenching: Cool the reaction mixture again in an ice bath. Very slowly and carefully, add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the alkoxide salt. This is an exothermic process and may cause vigorous bubbling.
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and shake well. Two layers will form. Separate the layers and extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Washing & Drying: Combine all the organic layers. Wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product will be obtained as a pale yellow oil or a low-melting solid.
Workflow Visualization
Caption: Experimental workflow from setup to product isolation.
Characterization & Expected Results
The final product, 1-(4-fluorophenyl)cyclopentan-1-ol, should be characterized to confirm its structure and purity.
-
Yield: Typical yields for this reaction range from 75-90%.
-
Appearance: Colorless to pale yellow oil or a white low-melting solid.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include multiplets in the aromatic region (~7.4-7.0 ppm), a singlet for the hydroxyl proton (-OH, variable shift), and multiplets for the cyclopentane methylene protons (~2.0-1.7 ppm).
-
¹³C NMR (CDCl₃, 101 MHz): Key signals expected are the quaternary carbon attached to the hydroxyl group (~82 ppm), aromatic carbons (with C-F coupling evident), and cyclopentane carbons (~40, 24 ppm).
-
¹⁹F NMR (CDCl₃, 376 MHz): A single resonance characteristic of the aryl-fluoride group.
-
Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 180.1.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | 1. Wet glassware or solvents.[9] 2. Passivated magnesium surface. | 1. Rigorously dry all equipment and use certified anhydrous solvents.[10] 2. Activate Mg with iodine, 1,2-dibromoethane, or by crushing turnings. |
| Low yield of final product. | 1. Incomplete Grignard formation. 2. Grignard reagent quenched by moisture/air. 3. Side reactions (e.g., Wurtz coupling). | 1. Ensure most of the magnesium is consumed. 2. Maintain a positive pressure of inert gas throughout. 3. Ensure slow, controlled addition of reagents at low temperature. |
| Significant amount of biphenyl byproduct. | Reaction of the Grignard reagent with unreacted 1-bromo-4-fluorobenzene. | This is a form of Wurtz coupling. Slowing the addition rate of the aryl bromide during Grignard formation can minimize this. |
| Crude product is an inseparable oil. | Presence of residual solvent or byproducts. | Purify the crude product using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). |
References
- Filo. (2025, September 28). cyclopentanone + Et–MgBr → (alkoxide intermediate) → + H₃O⁺ → 1-ethylcycl..
- Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?
- Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19).
- Developing SOPs for Hazardous Chemical Manipulations. (n.d.).
- Grignard reaction safety. (2024, June 7).
- American Chemical Society. (n.d.). Grignard Reaction.
- ResearchGate. (2026, February 7). A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone.
- PrepChem.com. (n.d.). Synthesis of A. Bromo(4-fluorophenyl)magnesium.
- Chegg. (2020, April 29). Question: Consider the mechanism for the Grignard reaction between phenylmagnesium bromide and cyclopentanone to form phenylcyclopentanol.
- Google Patents. (n.d.). WO2005066185A1 - Process for preparing 5-substituted -1-(4-fluorophenyl) -1,3-dihydroisobenzofurans.
- Gelest. (n.d.). 4-Fluorophenylmagnesium bromide 1.0M tetrahydrofuran.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Sigma-Aldrich. (n.d.). 4-Fluorophenylmagnesium bromide 1.0M tetrahydrofuran.
- PubChem. (n.d.). 1-(4-fluorophenyl)cyclopentan-1-ol (C11H13FO).
- Wikipedia. (n.d.). Grignard reaction.
- Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- NIPER. (n.d.). Current Research & Information on Pharmaceutical Sciences (CRIPS).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chegg.com [chegg.com]
- 6. cyclopentanone + Et–MgBr → (alkoxide intermediate) → + H₃O⁺ → 1-ethylcycl.. [askfilo.com]
- 7. dchas.org [dchas.org]
- 8. acs.org [acs.org]
- 9. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. prepchem.com [prepchem.com]
- 13. PubChemLite - 1-(4-fluorophenyl)cyclopentan-1-ol (C11H13FO) [pubchemlite.lcsb.uni.lu]
Introduction: The Strategic Value of 1-(4-fluorophenyl)cyclopentan-1-ol in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 1-(4-fluorophenyl)cyclopentan-1-ol as a versatile pharmaceutical intermediate.
1-(4-fluorophenyl)cyclopentan-1-ol is a tertiary alcohol that serves as a valuable building block in modern drug discovery. Its structure is characterized by two key pharmacophoric elements: a 4-fluorophenyl group and a cyclopentanol core. The fluorine atom on the phenyl ring is a well-established bioisostere for a hydrogen atom, capable of modulating metabolic stability, lipophilicity, and binding interactions without significantly increasing steric bulk. The cyclopentyl scaffold provides a rigid, three-dimensional framework that can orient substituents into specific vectors, which is crucial for optimizing interactions with biological targets.
This intermediate is primarily synthesized via the Grignard reaction, a robust and fundamental carbon-carbon bond-forming method in organic chemistry.[1][2] The reaction involves the nucleophilic addition of a 4-fluorophenyl Grignard reagent to cyclopentanone, yielding the target tertiary alcohol.[3][4][5] This straightforward synthesis makes it an accessible starting point for more complex molecular architectures.
The true utility of 1-(4-fluorophenyl)cyclopentan-1-ol lies in its potential for subsequent chemical transformations. The hydroxyl group can be eliminated to form an alkene, which then serves as a handle for a wide array of functionalization reactions. This guide provides detailed protocols for the synthesis of the intermediate and its conversion into a key cyclopentene derivative, illustrating its application in the synthesis of scaffolds relevant to pharmacologically active molecules, such as p38 MAP kinase inhibitors.[6]
Part 1: Synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol
The cornerstone of utilizing this intermediate is its efficient preparation. The Grignard reaction is the most common and effective method.
Protocol 1: Grignard Synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol
This protocol details the formation of the Grignard reagent from 1-bromo-4-fluorobenzene followed by its reaction with cyclopentanone.
Causality and Experimental Rationale:
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water or alcohols.[4][5] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the reagent.
-
Ethereal Solvents (THF): Solvents like tetrahydrofuran (THF) or diethyl ether are essential. The lone pair electrons on the oxygen atom coordinate with the magnesium, stabilizing the Grignard reagent and keeping it in solution.[4]
-
Initiation: The reaction between magnesium turnings and the aryl halide can sometimes be slow to start. A small crystal of iodine or gentle heating can be used to activate the magnesium surface.
-
Acidic Workup: The initial product is a magnesium alkoxide salt. A mild acid workup (e.g., with aqueous ammonium chloride) is required to protonate the alkoxide and yield the final alcohol product.
Experimental Workflow Diagram:
Caption: Workflow for the Grignard synthesis of the title intermediate.
Reagents and Equipment:
| Reagent/Equipment | Quantity/Specification | Purpose |
| 1-Bromo-4-fluorobenzene | 1.0 eq | Grignard reagent precursor |
| Magnesium Turnings | 1.2 eq | Forms organometallic reagent |
| Iodine | 1 small crystal (optional) | Initiator |
| Anhydrous Tetrahydrofuran (THF) | Sufficient for a 0.5 M solution | Solvent |
| Cyclopentanone | 0.95 eq | Electrophile |
| Saturated NH₄Cl (aq) | ~50 mL per 10 mmol reaction | Quenching/Protonation |
| Ethyl Acetate | As needed | Extraction solvent |
| Anhydrous MgSO₄ | As needed | Drying agent |
| Round-bottom flask, Condenser | Sized for reaction volume | Reaction vessel |
| Addition Funnel | For controlled addition | Prevents exothermic runaway |
| Magnetic Stirrer, Stir Bar | - | Agitation |
| TLC plates, Silica Gel | - | Monitoring and Purification |
Step-by-Step Protocol:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel, all under a nitrogen or argon atmosphere.
-
Grignard Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small portion of the anhydrous THF. In the addition funnel, prepare a solution of 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous THF.
-
Initiation: Add a small amount of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling or gentle reflux), add a crystal of iodine or warm the flask gently.
-
Reagent Preparation: Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1 hour to ensure full formation of the Grignard reagent.
-
Reaction: Cool the Grignard solution to 0°C using an ice bath. Dissolve cyclopentanone (0.95 eq) in anhydrous THF and add it to the addition funnel. Add the cyclopentanone solution dropwise to the stirred Grignard reagent.
-
Completion: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting ketone.
-
Workup: Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(4-fluorophenyl)cyclopentan-1-ol as a solid or oil.
Part 2: Application in Synthesis - Dehydration to an Alkene Intermediate
A primary synthetic application of 1-(4-fluorophenyl)cyclopentan-1-ol is its dehydration to form 1-(4-fluorophenyl)cyclopent-1-ene. This transformation introduces a C=C double bond, a versatile functional group for further elaboration, such as in the synthesis of substituted cyclopentene derivatives that have shown activity as p38 MAP kinase inhibitors.[6]
Protocol 2: Acid-Catalyzed Dehydration
This protocol uses a strong acid catalyst to eliminate water, forming the corresponding alkene.
Causality and Experimental Rationale:
-
Acid Catalyst: A strong acid like phosphoric acid or p-toluenesulfonic acid (TsOH) is used to protonate the hydroxyl group.[7]
-
Leaving Group Formation: Protonation of the -OH group converts it into a good leaving group (-OH₂⁺).
-
Carbocation Intermediate (E1 Mechanism): The departure of water generates a stable tertiary carbocation at the C1 position of the cyclopentyl ring.
-
Elimination: A weak base (like water or the conjugate base of the acid) removes a proton from an adjacent carbon, forming the double bond. The Zaitsev product (the more substituted alkene) is typically favored.
-
Reaction Control: The reaction is often performed with a Dean-Stark apparatus to remove water as it forms, driving the equilibrium towards the product.
Dehydration Workflow Diagram:
Caption: Workflow for the acid-catalyzed dehydration of the alcohol intermediate.
Reagents and Equipment:
| Reagent/Equipment | Quantity/Specification | Purpose |
| 1-(4-fluorophenyl)cyclopentan-1-ol | 1.0 eq | Starting material |
| 85% Phosphoric Acid (H₃PO₄) | ~15% v/v | Acid catalyst |
| Toluene or Xylene | Sufficient for reflux | High-boiling solvent |
| Saturated NaHCO₃ (aq) | As needed | Neutralizes acid catalyst |
| Anhydrous Na₂SO₄ | As needed | Drying agent |
| Round-bottom flask, Condenser | Sized for reaction volume | Reaction vessel |
| Dean-Stark Apparatus | - | Removes water, drives equilibrium |
| Heating Mantle | - | Heat source |
Step-by-Step Protocol:
-
Setup: To a round-bottom flask, add 1-(4-fluorophenyl)cyclopentan-1-ol (1.0 eq) and toluene. Equip the flask with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.
-
Catalyst Addition: Carefully add 85% phosphoric acid (approx. 15% of the alcohol volume) to the flask.
-
Reaction: Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis shows the absence of starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Separate the layers and wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 1-(4-fluorophenyl)cyclopent-1-ene can be purified further by vacuum distillation or flash chromatography if necessary.
Part 3: Advanced Applications & Future Synthetic Scope
The resulting 1-(4-fluorophenyl)cyclopent-1-ene is a valuable precursor for creating more complex, biologically active molecules. For instance, the synthesis of vicinal diaryl cyclopentenes is a known strategy for developing p38 MAP kinase inhibitors.[6] The double bond can be functionalized through various reactions, including:
-
Epoxidation followed by ring-opening: To introduce new stereocenters.
-
Oxidative cleavage: To form a diketone.
-
Allylic functionalization: To add substituents at the carbon adjacent to the double bond.
-
Addition reactions: Such as halogenation or hydroboration-oxidation.
A reported synthesis of a related p38 MAPK inhibitor scaffold involves the conversion of 2-(4-fluorophenyl)cyclopentanone with a pyridyl Grignard reagent, followed by dehydration.[6] The intermediate 1-(4-fluorophenyl)cyclopent-1-ene, synthesized via the protocols above, provides an alternative and direct entry point into this class of compounds through subsequent C-H activation or other cross-coupling strategies at the C2 position.
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
-
Abu Thaher, B., Koch, P., Schattel, V., & Laufer, S. (2009). A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (2019, December 9). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(4-fluorophenyl)cyclopentan-1-ol (C11H13FO). Retrieved from [Link]
-
University of Groningen. (2023, June 26). Alternative routes for dehydration of an alcohol in the synthesis of 12-epi-Fischerindole U isothiocyanate. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Retrieved from [Link]
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Application Note: Crystallization Strategies for Fluorinated Tertiary Alcohols
This guide details advanced crystallization protocols for fluorinated tertiary alcohols, a class of compounds notorious for "oiling out" and resisting conventional purification due to their unique physicochemical duality (lipophilic fluorinated tails vs. acidic hydroxyl heads).
Executive Summary & Physicochemical Challenges
Fluorinated tertiary alcohols (e.g., trifluoromethyl carbinols) represent a specific challenge in solid-state chemistry. Unlike standard alcohols, the electron-withdrawing nature of the fluorine atoms significantly increases the acidity of the hydroxyl proton (
The Three Core Challenges:
-
Weak Intermolecular H-Bonding: The bulky tertiary center and the fluorine atoms often create steric shielding, preventing the formation of strong O-H···O hydrogen bond networks that typically drive crystallization.[1][2]
-
The "Oiling Out" Phenomenon: These compounds often exhibit a Liquid-Liquid Phase Separation (LLPS) prior to crystallization.[3] The metastable oil phase traps impurities and prevents nucleation.
-
Solvent Incompatibility: They are often too soluble in standard organics (DCM, THF) but completely insoluble in water, making the "sweet spot" for saturation difficult to hit.
Strategic Solvent Selection
The "Like Dissolves Like" rule fails here because fluorinated regions segregate from hydrocarbon regions. You must use a Bridging Solvent Strategy .
The "Fluorous Bridge" Technique
Standard hydrocarbon solvents often fail to solvate the fluoroalkyl tail effectively, leading to premature oiling.
-
Recommended Solvent: Benzotrifluoride (BTF,
-trifluorotoluene) .[4][5]-
Why: BTF acts as a hybrid solvent. The aromatic ring interacts with the organic backbone, while the
group solvates the fluoroalkyl chains, preventing the formation of fluorous aggregates (oils).
-
-
Anti-Solvent: Pentane or Heptane .
The "Proton Acceptor" Strategy
Since the tertiary -OH is unusually acidic, it seeks a strong proton acceptor.
-
Solvent: Diisopropyl ether (DIPE) or TBME .
Decision Tree: Solvent System Selection
Figure 1: Decision matrix for selecting the optimal crystallization solvent system based on solubility profiles.
Detailed Experimental Protocols
Protocol A: The "Chaperone" Co-Crystallization (TPPO Method)
Best for: Compounds that persistently oil out or are amorphous. Mechanism: Triphenylphosphine oxide (TPPO) is a strong H-bond acceptor.[1] It forms a predictable 1:1 complex with the acidic proton of the fluorinated alcohol, creating a rigid lattice.
-
Stoichiometry: Weigh your fluorinated alcohol and TPPO in a 1:1 molar ratio .
-
Dissolution: Dissolve both in the minimum amount of hot Ethanol or Acetonitrile .
-
Mixing: Stir at 50°C for 10 minutes to ensure complex formation.
-
Crystallization: Allow to cool slowly to room temperature. If no crystals form, add Water dropwise until turbidity persists, then heat to clear and cool again.
-
Result: The resulting solid is a co-crystal.[1] Note: This is useful for X-ray structure determination or purification. To recover the free alcohol, use column chromatography (TPPO is very polar) or saponification if applicable.
Protocol B: Vapor Diffusion with Fluorinated Solvents
Best for: Small quantities (<100 mg) and high-purity requirements.
-
Inner Vial: Dissolve 50 mg of compound in 0.5 mL of Benzotrifluoride (BTF) or THF .
-
Tip: If using THF, ensure the solution is concentrated but not viscous.
-
-
Outer Vial: Place 3-5 mL of Pentane in a larger vial.
-
Assembly: Place the open inner vial inside the outer vial. Cap the outer vial tightly.
-
Kinetics: Store at 4°C. The pentane vapors will slowly diffuse into the BTF/THF, lowering solubility gradually.
-
Why: Slow diffusion prevents the rapid supersaturation that leads to oiling out.
-
Protocol C: Anti-Solvent Layering (The "Interface" Method)
Best for: 100 mg - 1 g scale.
-
Dissolution: Dissolve compound in Dichloromethane (DCM) (high density, 1.33 g/mL).
-
Layering: Carefully pipette Hexane (low density, 0.66 g/mL) down the side of the vial.
-
Ratio: 1 part DCM solution to 2 parts Hexane.
-
-
The Interface: Do not mix. A cloudy interface will form.
-
Growth: As the solvents naturally mix over 24-48 hours, crystals will grow at the interface, often avoiding the oil phase.
Troubleshooting: Overcoming "Oiling Out"
If your solution turns into a milky emulsion or deposits a gummy oil at the bottom, you have hit the Metastable Zone Width (MSZW) limit too fast.
Recovery Workflow:
-
Re-dissolve: Heat the mixture until the oil dissolves back into a clear solution.
-
Dilute: Add 10-20% more "good" solvent. (Oiling out often means the solution is too concentrated).
-
Seed: Add a seed crystal at a temperature slightly below the saturation point.
-
No seed? Scratch the glass wall with a glass rod to induce nucleation.
-
-
Slow Cool: Insulate the flask (wrap in cotton or place in a Dewar) to cool at a rate of <5°C per hour.
Figure 2: Step-by-step recovery protocol for oiled-out solutions.
Data Summary: Solvent Properties for Fluorinated Alcohols[7]
| Solvent | Role | Boiling Point (°C) | Suitability Note |
| Benzotrifluoride | Solvent | 102 | Excellent for dissolving fluorous tails; prevents aggregation. |
| THF | Solvent | 66 | Good H-bond acceptor; breaks intermolecular H-bonds. |
| DCM | Solvent | 40 | Good general solubility; heavy density useful for layering. |
| Pentane | Anti-Solvent | 36 | Best for vapor diffusion (high volatility). |
| Hexane/Heptane | Anti-Solvent | 68 / 98 | Better for direct addition/hot recrystallization. |
| Ethanol | Co-Solvent | 78 | Use with water; good for highly polar variants. |
References
-
Benzotrifluoride in Synthesis: Maul, J. J., et al. "Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis."[4][5] Modern Solvents in Organic Synthesis, 1999.[4] Link
-
H-Bonding in Fluorinated Alcohols: Linclau, B., et al. "Influence of fluorination on alcohol hydrogen-bond donating properties."[6] Fluorine in Life Sciences, 2018. Link
-
TPPO Co-Crystallization: Etter, M. C., & Baures, P. W. "Triphenylphosphine oxide as a crystallization aid." Journal of the American Chemical Society, 1988. Link
-
Oiling Out Strategies: "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." PharmaLego, 2024. Link
-
Vapor Diffusion Rates: Garner, C. M. "Rates and Equilibria of Vial-In-Vial Vapor Diffusion for Common Laboratory Solvents." Baylor University. Link
Sources
scale-up synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol
An Application Note and Protocol for the Scale-Up Synthesis of 1-(4-Fluorophenyl)cyclopentan-1-ol
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol, a key intermediate in the development of various pharmaceutical compounds. The described methodology is centered around the robust and well-established Grignard reaction, optimized for safety, efficiency, and yield on a larger scale. This guide is intended for researchers, chemists, and process development professionals, offering in-depth scientific rationale for procedural choices, detailed operational steps, and critical safety management protocols to ensure a self-validating and reproducible synthesis.
Introduction and Scientific Rationale
1-(4-Fluorophenyl)cyclopentan-1-ol is a tertiary alcohol whose structural motif is of significant interest in medicinal chemistry. Its synthesis is most effectively achieved via the nucleophilic addition of an organometallic reagent to a ketone. For scale-up operations, the Grignard reaction presents a superior choice due to its high atom economy, use of relatively inexpensive starting materials (magnesium and an aryl halide), and extensive historical data on its process parameters.
The core of this synthesis involves the formation of a 4-fluorophenylmagnesium halide (a Grignard reagent) followed by its reaction with cyclopentanone.[1][2] The primary challenge in scaling this process lies in managing the highly exothermic nature of both the Grignard reagent formation and its subsequent reaction with the carbonyl compound.[3] Inadequate thermal control can lead to runaway reactions and significant safety hazards.[4][5] Therefore, this protocol emphasizes controlled reagent addition, efficient heat transfer, and robust safety engineering controls. The choice of solvent is also critical; Tetrahydrofuran (THF) is recommended over diethyl ether due to its higher boiling point and flash point, which provides a wider and safer operating temperature window.[3]
Reaction Scheme
The synthesis proceeds in two main stages within a one-pot setup:
-
Formation of Grignard Reagent: 1-Bromo-4-fluorobenzene reacts with magnesium turnings in anhydrous THF to form 4-fluorophenylmagnesium bromide.
-
Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of cyclopentanone, forming a magnesium alkoxide intermediate.
-
Work-up: The intermediate is hydrolyzed with an aqueous acid solution to yield the final product, 1-(4-fluorophenyl)cyclopentan-1-ol.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a ~100 g scale synthesis. All operations involving Grignard reagents must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware to prevent quenching of the highly moisture-sensitive reagent.[6][7]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity (mol) | Quantity (mass/vol) | Supplier Notes |
| Magnesium Turnings | Mg | 24.31 | 2.26 | 55.0 g | Use high-purity, non-passivated turnings. |
| 1-Bromo-4-fluorobenzene | C₆H₄BrF | 175.00 | 2.00 | 350.0 g (234.9 mL) | 99% purity or higher. |
| Cyclopentanone | C₅H₈O | 84.12 | 2.00 | 168.2 g (176.1 mL) | Anhydrous grade (<50 ppm H₂O). |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 2.5 L | Anhydrous, <50 ppm H₂O. |
| Iodine (activator) | I₂ | 253.81 | - | 2-3 small crystals | For initiating the reaction.[8] |
| Ammonium Chloride (aq) | NH₄Cl | 53.49 | - | 1.5 L (10% w/v) | For quenching the reaction. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 2.0 L | For extraction. |
| Brine (sat. NaCl aq) | NaCl | 58.44 | - | 1.0 L | For washing. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~100 g | For drying organic phase. |
Equipment
-
5 L, 3-necked, round-bottom flask (reactor) with a mechanical stirrer, thermocouple, and reflux condenser.
-
1 L pressure-equalizing dropping funnel.
-
Inert gas (N₂/Ar) inlet and bubbler outlet.
-
Heating mantle with a laboratory jack for quick removal.[3]
-
Cooling bath (ice/water or cryo-cooler).
-
Large separatory funnel (5 L).
-
Rotary evaporator.
Step-by-Step Procedure
Part A: Grignard Reagent Formation
-
Setup: Assemble the reactor setup and dry all glassware in an oven (120 °C) overnight. Cool under a stream of dry nitrogen.
-
Magnesium Activation: Charge the reactor with magnesium turnings (55.0 g). Place 2-3 iodine crystals into the flask. Gently heat the flask with a heat gun under a nitrogen purge until violet iodine vapors are observed, then allow it to cool. This step helps to activate the magnesium surface.[8]
-
Initial Reagent Addition: Add 500 mL of anhydrous THF to the flask. Prepare a solution of 1-bromo-4-fluorobenzene (350.0 g) in 1.0 L of anhydrous THF in the dropping funnel.
-
Initiation: Add ~100 mL of the bromide solution to the stirred magnesium suspension. The reaction should initiate within 10-20 minutes, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming or the addition of a small amount of pre-formed Grignard reagent from a previous batch can be used.[9]
-
Controlled Addition: Once the reaction is initiated and self-sustaining, begin the dropwise addition of the remaining bromide solution at a rate that maintains a gentle reflux (internal temperature ~60-65 °C). Use the cooling bath as needed to control the exotherm. The total addition time should be approximately 2-3 hours. A fast addition can lead to a runaway reaction and the formation of biphenyl impurities.[4][7]
-
Completion: After the addition is complete, continue stirring the resulting dark grey-brown mixture for an additional 1-2 hours at a gentle reflux to ensure all magnesium is consumed.
Part B: Reaction with Cyclopentanone and Work-up 7. Cooling: Cool the reactor to 0-5 °C using an ice/water bath. 8. Ketone Addition: Prepare a solution of cyclopentanone (168.2 g) in 500 mL of anhydrous THF. Add this solution dropwise to the cold Grignard reagent over 1.5-2 hours, ensuring the internal temperature does not exceed 15 °C. A significant exotherm will occur. 9. Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour. 10. Quenching: Cool the reaction mixture back down to 0-5 °C. Very slowly and carefully, add the 10% aqueous ammonium chloride solution (1.5 L) dropwise. This is a highly exothermic process that will generate gas. Ensure adequate venting and vigorous stirring. The addition rate must be controlled to keep the internal temperature below 25 °C.[6] 11. Extraction: Once the quench is complete and two layers have formed, transfer the mixture to a large separatory funnel. Separate the layers. Extract the aqueous layer twice with ethyl acetate (2 x 500 mL). 12. Washing: Combine all organic layers and wash with water (1 x 1 L) and then with saturated brine (1 x 1 L) to remove inorganic salts. 13. Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or low-melting solid.
Part C: Purification 14. Crystallization: The crude product can often be purified by crystallization. Dissolve the crude oil in a minimum amount of hot heptane or a heptane/ethyl acetate mixture. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. 15. Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum to a constant weight. A typical yield is 80-90%.
Process Visualization and Workflow
The following diagram illustrates the complete workflow for the scale-up synthesis.
Caption: Workflow for the .
Safety and Hazard Management
Large-scale Grignard reactions present significant hazards that must be actively managed.[3][6] A thorough risk assessment is mandatory before beginning any work.
| Hazard | Description | Mitigation & Control Measures |
| Runaway Reaction | The reaction is highly exothermic. Loss of cooling or uncontrolled addition can lead to a rapid temperature and pressure increase.[3] | Engineering: Use a reactor with adequate cooling capacity. Employ a laboratory jack for quick removal of the heat source. Ensure proper pressure relief (bubbler).[3][4] Administrative: Never work alone. Perform slow, controlled addition of reagents while monitoring temperature closely. Have a plan for emergency cooling (e.g., large ice bath). |
| Fire | THF and Grignard reagents are flammable. The reaction can generate flammable hydrogen gas if exposed to water.[5][6] | Engineering: Work in a chemical fume hood away from ignition sources. Use intrinsically safe stirring motors. Administrative: Keep Class D (for combustible metals) and ABC dry powder fire extinguishers readily available. DO NOT use water or CO₂ extinguishers.[6] |
| Reactivity | Grignard reagents are highly reactive with water, atmospheric moisture, and protic solvents, leading to violent quenching.[6] | Engineering: Conduct the reaction under a dry, inert atmosphere (N₂/Ar). Administrative: Use anhydrous solvents and oven-dried glassware. Quench the reaction slowly and under controlled cooling. |
| Chemical Exposure | 1-Bromo-4-fluorobenzene is a skin and eye irritant. THF can cause respiratory irritation. | PPE: Wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible; consider Nomex or leather gloves for handling).[4][6] |
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol. By focusing on the principles of process safety, particularly in managing the exothermic nature of the Grignard reaction, this guide enables the production of this valuable intermediate with high yield and purity. Adherence to the described safety and handling procedures is paramount for the successful and safe execution of this synthesis at scale.
References
- Developing SOPs for Hazardous Chemical Manipulations. Columbia University. [URL: https://www.ehs.columbia.
- Grignard Reaction | ACS.org. American Chemical Society. [URL: https://www.acs.org/chemical-safety/home/reaction-safety/grignard-reaction.html]
- Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents. BenchChem. [URL: https://www.benchchem.com/application-notes/46/safe-handling-and-quenching-of-grignard-reagents]
- A method to reduce the risk of large-scale Grignard reaction. Google Patents (CN1699373A). [URL: https://patents.google.
- Grignard reaction safety. YouTube (Funny Ehs info). [URL: https://www.youtube.
- Purification of tertiary butyl alcohol. Google Patents (WO2005040078A1). [URL: https://patents.google.
- Grignard Reaction. University of Wisconsin-Madison Chemistry Department. [URL: https://www.chem.wisc.edu/deptfiles/OrgLab/Grignard/Grignard_Reaction.html]
- A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. ResearchGate. [URL: https://www.researchgate.
- R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof. Google Patents (CN104262095A). [URL: https://patents.google.
- ALLYLMAGNESIUM BROMIDE. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v76p0086]
- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [URL: https://www.adichemistry.com/organic/namedreactions/grignard/grignard-reagent-reaction-mechanism.html]
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2011/10/14/reagent-friday-grignard-reagents/]
- How to Scale-Up Normal-Phase Purification. Biotage. [URL: https://www.biotage.
- The Grignard Reaction (Experiment). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Experiments/7%3A_The_Grignard_Reaction_(Experiment)]
- Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclope. Chemical Review and Letters. [URL: https://chemrevlett.com/article_180470.html]
Sources
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. acs.org [acs.org]
- 4. dchas.org [dchas.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. adichemistry.com [adichemistry.com]
- 9. CN1699373A - A method to reduce the risk of large-scale Grignard reaction - Google Patents [patents.google.com]
Application Note: 1-(4-fluorophenyl)cyclopentan-1-ol in Structure-Activity Relationship Studies
[1][2]
Abstract & Strategic Significance
In the optimization of central nervous system (CNS) drugs, the 1-aryl-cycloalkan-1-ol scaffold is a "privileged structure," serving as the core for analgesics (e.g., Tramadol) and antidepressants (e.g., Venlafaxine).[1] 1-(4-fluorophenyl)cyclopentan-1-ol represents a specific, high-value tactical variation of this scaffold.[1][2]
Its utility in SAR studies is threefold:
-
Metabolic Blocking: The para-fluorine atom blocks CYP450-mediated hydroxylation, a common clearance pathway for phenyl rings, thereby extending half-life (
).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Conformational Restriction: The cyclopentyl ring imposes a different bond-angle constraint (approx. 104°) compared to the cyclohexyl ring (approx.[2] 109.5°), altering the spatial vector of the hydroxyl group and phenyl ring to fine-tune receptor affinity.
-
Lipophilicity Tuning: The fluorine substitution increases
while maintaining steric neutrality compared to a hydrogen atom, facilitating blood-brain barrier (BBB) penetration.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold relies on the precise interplay between the hydroxyl group, the cycloalkyl ring, and the halogenated aromatic system.
Mechanistic Role of Substructures
| Structural Element | Function in Ligand-Receptor Interaction | Pharmacokinetic Impact |
| Tertiary Hydroxyl (-OH) | Acts as a critical Hydrogen Bond Donor (HBD) or Acceptor (HBA) within the binding pocket (e.g., Aspartate residues in monoamine transporters).[1][2] | Increases polar surface area (PSA); prone to Phase II glucuronidation if not sterically hindered. |
| Cyclopentyl Ring | Provides a rigid hydrophobic core.[2] Restricts the rotation of the phenyl ring, locking the molecule into a bioactive conformation. | Reduces entropy penalty upon binding.[2] Often improves selectivity by excluding binding to "looser" promiscuous pockets.[2] |
| 4-Fluoro Substituent | Bioisostere: Mimics Hydrogen in size (Van der Waals radius: 1.47 Å vs 1.20 Å) but drastically alters electronics.[2] | Metabolic Blockade: Prevents para-hydroxylation by CYP2D6/3A4.[1][2] Increases lipophilicity ( |
SAR Decision Logic (Visualized)
The following diagram illustrates the logical flow of using this compound in a Hit-to-Lead campaign.
Figure 1: SAR Decision Tree illustrating the rational design leading to the selection of the 1-(4-fluorophenyl)cyclopentan-1-ol scaffold.
Experimental Protocols
Synthesis Protocol: Grignard Addition
Objective: Synthesize 1-(4-fluorophenyl)cyclopentan-1-ol with >98% purity. Principle: Nucleophilic addition of an organomagnesium reagent to a cyclic ketone.
Reagents:
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (sat.[2] aq.)
Workflow:
-
Activation: Flame-dry a 250 mL 3-neck round-bottom flask under Argon. Add Mg turnings (1.2 eq) and a crystal of iodine.
-
Grignard Formation: Add 4-fluorobromobenzene (1.1 eq) in dry THF dropwise. Initiate reflux until Mg is consumed (approx. 1-2 hours).[2] Note: Solution will turn turbid/brown.[1][2]
-
Addition: Cool reaction to 0°C. Add Cyclopentanone (1.0 eq) in THF dropwise over 30 mins.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[2]
-
Quench: Cool to 0°C. Quench carefully with saturated
solution. -
Workup: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Purification: Evaporate solvent. Purify residue via Silica Gel Column Chromatography (Gradient: 0-10% EtOAc in Hexanes).
Yield Expectation: 75-85%. Characterization:
-
1H NMR (CDCl3):
7.45 (m, 2H), 7.05 (m, 2H), 1.80-2.10 (m, 8H). -
MS: m/z 180.1
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
In Vitro Assay: Sigma-1 Receptor Binding
Context: This scaffold is highly relevant for Sigma-1 receptor ligands.[1][2]
Objective: Determine the binding affinity (
Protocol:
-
Membrane Prep: Use Guinea pig brain membranes or CHO cells overexpressing human Sigma-1 receptor.[2]
-
Radioligand:
(+)-Pentazocine (Specific for Sigma-1).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Incubation:
-
Mix 100
L membrane suspension (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> protein). -
Add 50
Lngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> (+)-Pentazocine (2 nM final conc). -
Add 50
L Test Compound (1-(4-fluorophenyl)cyclopentan-1-ol) at varying concentrations (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> to M).[2] -
Buffer: 50 mM Tris-HCl, pH 7.4.[2]
-
-
Equilibrium: Incubate at 37°C for 120 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert tongcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> using the Cheng-Prusoff equation.
Metabolic Stability Assay (Microsomal)
Objective: Validate the "Fluorine Effect" by comparing intrinsic clearance (
Protocol:
-
System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.
-
Substrate: 1
M Test Compound. -
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[2]
-
Timepoints: 0, 5, 15, 30, 45, 60 min at 37°C.
-
Stop Solution: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS. Plot ln(concentration) vs. time to determine slope (
). -
Calculation:
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Success Criteria: The 4-fluoro analog should exhibit a
at least 1.5x longer than the non-fluorinated control.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
Visualizing the Synthesis Pathway
Figure 2: Synthetic route via Grignard addition. The reaction proceeds through the formation of the organomagnesium species followed by nucleophilic attack on the ketone.
References
-
Synthesis & Chemical Properties
- Title: A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone (Contextual reference for Grignard addition to cyclopentanone).
-
Source: ResearchGate / Acta Crystallographica.[2]
-
URL:
-
Sigma Receptor Context
- Title: The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology.
-
Source: PubMed Central (PMC).[2]
-
URL:
-
Metabolic Stability & Fluorine Bioisosterism
-
Compound Data & Identifiers
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 1-(4-Methylphenyl)cyclopentan-1-ol | C12H16O | CID 60795062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. PubChemLite - 2-(4-fluorophenyl)cyclopentan-1-ol (C11H13FO) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 1-(4-fluorophenyl)cyclopentan-1-ol (C11H13FO) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol. This tertiary alcohol is a valuable intermediate in medicinal chemistry, and its efficient synthesis is crucial for advancing research and development pipelines. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of organometallic chemistry, specifically the Grignard reaction, which is the most common route to this class of compounds.
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific issues that may arise during the synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol via the Grignard reaction between 4-fluorophenylmagnesium bromide and cyclopentanone.
Problem 1: The Grignard reagent (4-fluorophenylmagnesium bromide) fails to form or the reaction does not initiate.
Symptoms:
-
The magnesium turnings remain shiny and unreacted.
-
No exotherm (heat generation) is observed after adding the initial portion of 4-bromofluorobenzene.
-
The characteristic cloudy or grayish appearance of a Grignard reagent does not develop.[1][2]
Root Causes and Solutions:
-
Presence of Moisture: Grignard reagents are highly reactive towards protic sources, especially water.[3] Even trace amounts of water in the glassware or solvent will quench the reagent as it forms.
-
Solution: All glassware must be rigorously dried before use, either by flame-drying under an inert atmosphere (nitrogen or argon) or by oven-drying overnight at >120°C and assembling while hot.[1] Solvents, typically anhydrous diethyl ether or tetrahydrofuran (THF), must be of high purity and dryness.[3][4]
-
-
Magnesium Oxide Layer: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings can prevent the reaction from starting.[1][5]
-
Solutions:
-
Mechanical Activation: Briefly crush the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) to expose a fresh, unoxidized surface.[5]
-
Chemical Activation: Add a small crystal of iodine (I₂) to the magnesium.[1][6] The disappearance of the purple iodine color indicates activation.[1] Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.[3]
-
-
-
Poor Reagent Quality: The 4-bromofluorobenzene may contain impurities that inhibit the reaction.
-
Solution: Ensure the purity of the starting halide. If necessary, purify it by distillation.
-
Problem 2: Low yield of the final product, 1-(4-fluorophenyl)cyclopentan-1-ol.
Symptoms:
-
After work-up and purification, the isolated product mass is significantly lower than the theoretical yield.
Root Causes and Solutions:
-
Wurtz Coupling Side Reaction: The primary side reaction is often the coupling of the Grignard reagent with the unreacted 4-bromofluorobenzene to form 4,4'-difluorobiphenyl.[1][7] This is more likely to occur at high local concentrations of the alkyl halide and at elevated temperatures.[1][7]
-
Incomplete Reaction of the Grignard Reagent with Cyclopentanone:
-
Solution: Ensure that the cyclopentanone is added slowly to the prepared Grignard reagent, allowing the reaction to proceed to completion. The reaction is typically exothermic, and maintaining a controlled temperature is important.
-
-
Enolization of Cyclopentanone: Grignard reagents are strong bases and can deprotonate the α-carbon of the ketone, leading to the formation of an enolate.[8] This results in the recovery of the starting ketone after the workup.
-
Solution: This is less of a concern with highly reactive Grignard reagents and unhindered ketones like cyclopentanone. However, adding the Grignard reagent to the ketone (inverse addition) can sometimes mitigate this, though it may increase the risk of other side reactions.
-
Problem 3: The reaction mixture turns dark brown or black during Grignard reagent formation.
Symptoms:
-
The solution becomes very dark during the formation or refluxing of the Grignard reagent.
Root Causes and Solutions:
-
Overheating: Excessive heat can lead to decomposition and the formation of finely divided magnesium, causing a dark appearance.[1]
-
Solution: Maintain a gentle reflux and use external cooling if the reaction becomes too vigorous.
-
-
Impurities: Impurities in the magnesium or the aryl halide can catalyze decomposition.
-
Solution: Use high-purity reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing 4-fluorophenylmagnesium bromide?
A1: Both anhydrous diethyl ether and tetrahydrofuran (THF) are excellent solvents for Grignard reagent formation.[3][9] Diethyl ether has a lower boiling point (34.6°C), which allows for a gentle reflux to be maintained easily, and it can be easier to initiate the reaction in ether.[1][9] THF has a higher boiling point (66°C) and is a better solvating agent, which can be beneficial for less reactive halides.[6] For aryl bromides, diethyl ether is generally sufficient and widely used. Some studies suggest that 2-methyltetrahydrofuran (2-MeTHF), a greener alternative, can suppress Wurtz coupling and lead to superior or equal yields compared to THF and diethyl ether.[7]
Q2: How can I confirm the formation and determine the concentration of my Grignard reagent before adding the cyclopentanone?
A2: While a visual color change to cloudy grey or brown is a good indicator, it is not quantitative. The concentration of the Grignard reagent should be determined by titration before use to ensure accurate stoichiometry. A common method involves titrating a small aliquot of the Grignard solution against a solution of I₂ in THF until the iodine color persists.
Q3: What is the appropriate work-up procedure for this reaction?
A3: The reaction is typically quenched by slowly and carefully adding the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[2] This protonates the magnesium alkoxide intermediate to form the desired alcohol and converts the magnesium salts into water-soluble species that can be easily removed during an aqueous extraction.[2] Using a dilute acid like HCl or H₂SO₄ is also common, but care must be taken with tertiary alcohols as they can sometimes be prone to acid-catalyzed dehydration.[2]
Q4: What are the common impurities in the final product and how can they be removed?
A4: The most likely impurities are:
-
4,4'-Difluorobiphenyl: From the Wurtz coupling side reaction.[10]
-
Unreacted Cyclopentanone: If the reaction was incomplete.
-
Benzene (from any proton source): If the Grignard reagent was inadvertently quenched.
Purification is typically achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexane.[11] Recrystallization from a suitable solvent system can also be an effective purification method.
Experimental Protocols & Data
Table 1: Solvent Properties and Their Impact on Grignard Synthesis
| Solvent | Boiling Point (°C) | Flash Point (°C) | Peroxide Formation | Typical Reaction Yield | Notes |
| Diethyl Ether | 34.6 | -45 | High | Good | Standard solvent, easy to initiate reactions.[1][9] |
| Tetrahydrofuran (THF) | 66 | -14 | High | Good to Excellent | Better solvating properties, may be better for less reactive halides.[6][9] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | -11 | Low | Excellent | Greener alternative, can suppress Wurtz coupling.[7] |
| Cyclopentyl methyl ether (CPME) | 106 | -1 | Low | Moderate to Good | Higher boiling point, can be useful for higher temperature reactions.[7] |
Data compiled from multiple sources for general Grignard reactions.[7][9]
Protocol 1: Synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Place magnesium turnings (1.2 equivalents) in the flask.
-
Initiation: Add a small crystal of iodine. Add a small portion of a solution of 4-bromofluorobenzene (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.[2]
-
Grignard Formation: Once initiated, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes until most of the magnesium has been consumed.
-
Addition of Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of cyclopentanone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 1-(4-fluorophenyl)cyclopentan-1-ol.
Visualizations
Experimental Workflow for Grignard Synthesis
Caption: Workflow for the synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Dunne, J. F., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(9), 2490-2498. [Link]
- BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- University of California, Irvine. (n.d.). 19. The Grignard Reaction.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of tertiary alcohols.
- ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions [Table].
- ResearchGate. (2026). A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)
- Swarthmore College. (n.d.). Grignard Reaction.
- Quora. (2024). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?
- Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.
-
Li, F., et al. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Nature Communications, 11(1), 5793. [Link]
- Adichemistry. (n.d.).
- ResearchGate. (2025).
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
-
PubChemLite. (n.d.). 1-(4-fluorophenyl)cyclopentan-1-ol (C11H13FO). [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
- Chemical Review and Letters. (2023).
-
Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. [Link]
- Baran Lab. (2005). Cyclopentane Synthesis.
-
Beilstein-Institut. (n.d.). Selected synthetic strategies to cyclophanes. [Link]
- Google Patents. (n.d.).
- MDPI. (2021). Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2.
-
MDPI. (n.d.). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. [Link]
-
PubChem. (n.d.). 1-(4-Methylphenyl)cyclopentan-1-ol. [Link]
- Google Patents. (n.d.).
- CSCanada. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
- BenchChem. (n.d.). Application Notes and Protocols: (S)-2-(4-Fluorophenyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. quora.com [quora.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. reddit.com [reddit.com]
- 7. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Grignard Workup & Magnesium Salt Removal
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of sterically hindered or acid-sensitive molecules. The synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol (CAS 339366-98-2) via the nucleophilic addition of 4-fluorophenylmagnesium bromide to cyclopentanone presents a classic downstream bottleneck: the removal of stoichiometric magnesium salts.
Because the target molecule is a tertiary alcohol, it is highly susceptible to acid-catalyzed dehydration. This guide provides field-proven, mechanistically grounded troubleshooting strategies to navigate the delicate balance between dissolving magnesium salts and preserving your product's structural integrity.
🔬 Troubleshooting FAQs: Mechanisms & Causality
Q1: Why does a thick, gelatinous emulsion form during the aqueous workup of my Grignard reaction?
A1: When a Grignard reaction is quenched with water or mild aqueous solutions, the magnesium alkoxide intermediate is protonated, releasing magnesium ions (
Q2: Can I just use a strong acid like 1M HCl to dissolve the magnesium salts and break the emulsion?
A2: No. This will destroy your product. While dilute hydrochloric acid is highly effective at dissolving basic magnesium salts by converting them into water-soluble
Q3: What is the optimal quenching agent to balance magnesium salt removal and product stability?
A3: Saturated aqueous ammonium chloride (
Q4: I quenched with
📊 Data Presentation: Quenching Agent Comparison
To aid in your experimental design, the following table summarizes the quantitative and qualitative impacts of various quenching agents on tertiary alcohol Grignard workups.
| Quenching Agent | Approx. pH | Mg Salt Solubility | Dehydration Risk | Emulsion Risk | Recommended Use Case |
| Water ( | ~7.0 - 8.0 | Very Low | None | Very High | Avoid; causes severe |
| 1M Hydrochloric Acid (HCl) | < 1.0 | Very High | High (E1) | Low | Stable primary/secondary alcohols only. |
| Sat. Ammonium Chloride ( | ~5.5 | Moderate | Low | Moderate | Standard protocol for 1-(4-fluorophenyl)cyclopentan-1-ol. |
| 10% Citric Acid | ~2.5 - 3.0 | High (Chelation) | Low-Moderate | Low | Stubborn emulsions requiring mild |
⚙️ Experimental Protocols
Protocol A: The "Celite-Brine" Mild Aqueous Workup
Self-Validating Mechanism: The absence of a white precipitate in the separatory funnel after Celite filtration confirms the successful physical removal of the emulsion-stabilizing basic magnesium salts.
-
Cooling: Upon completion of the Grignard addition, cool the reaction vessel containing the 1-(4-fluorophenyl)cyclopentan-1-ol alkoxide to 0 °C using an ice-water bath. (Causality: Quenching is highly exothermic; thermal spikes promote unwanted elimination side-reactions).
-
Quenching: Slowly add saturated aqueous
dropwise via an addition funnel under vigorous stirring. Maintain the internal temperature below 15 °C until gas evolution ceases. -
Dilution: Add an equal volume of diethyl ether or ethyl acetate to the reaction mixture to decrease the organic phase density and reduce viscosity.
-
Filtration (Emulsion Resolution): If a thick white emulsion is visible, prepare a Büchner funnel with a 1-inch tightly packed pad of Celite. Wet the pad with your chosen organic solvent. Vacuum filter the entire biphasic mixture through the Celite. Rinse the filter cake thoroughly with additional organic solvent to ensure no product is left behind.
-
Phase Separation: Transfer the clear filtrate to a separatory funnel. Add saturated aqueous NaCl (brine) equivalent to 20% of the aqueous layer volume. Shake gently and vent.
-
Extraction: Separate the lower aqueous layer. Extract the aqueous layer twice more with fresh organic solvent to maximize yield.
-
Isolation: Combine the organic layers, dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Protocol B: Non-Aqueous Dioxane Precipitation
Self-Validating Mechanism: Dioxane selectively coordinates with
-
Quenching: Quench the reaction strictly with a stoichiometric amount of water (1.1 equivalents relative to the initial Grignard reagent) at 0 °C.
-
Solvent Swap: Remove the primary reaction solvent (e.g., THF) under reduced pressure. Redissolve the crude residue in a non-polar aprotic solvent like toluene.
-
Precipitation: Add 1.5 equivalents of 1,4-dioxane (relative to total magnesium content). Stir vigorously for 30 minutes. A dense white precipitate will form.
-
Isolation: Filter the suspension through a fine glass frit. Wash the solid cake with toluene.
-
Concentration: Evaporate the filtrate to recover the magnesium-free product.
🔀 Workflow Visualization
Workflow for removing magnesium salts from tertiary alcohol Grignard reactions.
📚 References
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]
-
Organic Process Research & Development (ACS). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Available at:[Link]
-
Reddit Chemistry Community. How do I get rid off magnesium salts after Grignard carbonyl addition under inert conditions? Available at: [Link]
Sources
Technical Support Center: Troubleshooting Low Purity in 1-(4-fluorophenyl)cyclopentan-1-ol
Welcome to the technical support center for the synthesis and purification of 1-(4-fluorophenyl)cyclopentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important tertiary alcohol. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
I. Troubleshooting Guide: Diagnosing and Resolving Low Purity
The most common route to synthesizing 1-(4-fluorophenyl)cyclopentan-1-ol is the Grignard reaction between 4-fluorophenylmagnesium bromide and cyclopentanone.[1][2] While robust, this reaction is sensitive to several factors that can lead to impurities and low yields.
Question 1: My final product is a mixture of compounds. What are the likely impurities and how can I identify them?
Answer: Low purity in your final product typically arises from side reactions during the Grignard reagent formation and/or the reaction with cyclopentanone, as well as incomplete reactions or inefficient work-up. The most common impurities are:
-
4,4'-Difluorobiphenyl: This is a very common byproduct formed from a Wurtz-type coupling reaction between the Grignard reagent and unreacted 4-bromofluorobenzene or 4-iodofluorobenzene.[1][3][4] Its formation is favored by high local concentrations of the aryl halide and elevated temperatures.[1][3]
-
Unreacted Cyclopentanone: If the Grignard reagent is not added in sufficient excess or if it is prematurely quenched, you may have unreacted starting material in your product mixture.[1]
-
Unreacted 4-substituted-fluorobenzene: Incomplete formation of the Grignard reagent can leave the starting aryl halide in the reaction mixture.
-
Dehydration Product (1-(4-fluorophenyl)cyclopent-1-ene): Tertiary alcohols like the target compound can be susceptible to dehydration, especially under acidic work-up conditions.[5]
Identification of Impurities:
A combination of chromatographic and spectroscopic techniques is essential for identifying these impurities.
| Impurity | Identification Method(s) | Key Observations |
| 4,4'-Difluorobiphenyl | TLC, GC-MS, ¹H NMR | On a TLC plate, it will appear as a less polar spot than the desired alcohol. GC-MS will show a molecular ion peak corresponding to its molecular weight. In the ¹H NMR spectrum, you will observe aromatic signals characteristic of a symmetrically substituted biphenyl system. |
| Unreacted Cyclopentanone | TLC, ¹H NMR, IR | It will be more polar than the biphenyl byproduct but less polar than the alcohol on TLC. The ¹H NMR spectrum will show a characteristic multiplet for the alpha-protons around 2.2-2.4 ppm.[6] An IR spectrum will show a strong carbonyl (C=O) stretch around 1740 cm⁻¹. |
| Unreacted 4-substituted-fluorobenzene | GC-MS, ¹H NMR | GC-MS is effective for detecting this volatile impurity. The ¹H NMR will show characteristic aromatic signals for the starting material. |
| 1-(4-fluorophenyl)cyclopent-1-ene | ¹H NMR, GC-MS | The ¹H NMR will show a characteristic vinyl proton signal. GC-MS will show a molecular ion peak corresponding to the dehydrated product. |
Question 2: My reaction yield is low and the product is impure. What are the first things I should check?
Answer: Low yield and impurity issues in a Grignard reaction are often linked. The primary suspects are moisture and the quality of your reagents and setup.
Troubleshooting Workflow for Low Yield and Purity:
Caption: Troubleshooting workflow for low purity in 1-(4-fluorophenyl)cyclopentan-1-ol synthesis.
Detailed Explanation of Primary Checks:
-
Moisture Contamination: Grignard reagents are extremely sensitive to water.[4][7] Any moisture in your glassware, solvents, or inert gas stream will quench the Grignard reagent, leading to lower yields of your desired product and unreacted starting materials.
-
Magnesium Activation: Magnesium turnings are coated with a layer of magnesium oxide which can prevent the reaction from initiating.[4][8]
-
Reagent Stoichiometry and Addition Rate:
-
Slow Addition of Aryl Halide: Adding the 4-fluorophenyl halide too quickly can lead to a high local concentration, which promotes the formation of the 4,4'-difluorobiphenyl byproduct.[1][3] A slow, dropwise addition is crucial.[4]
-
Excess Grignard Reagent: To ensure complete conversion of the cyclopentanone, a slight excess (1.1-1.2 equivalents) of the Grignard reagent is recommended.[1]
-
Question 3: I've identified the impurities. What are the best methods for purifying my crude product?
Answer: The choice of purification method depends on the nature and quantity of the impurities. Column chromatography and recrystallization are the most common and effective techniques.
Method 1: Flash Column Chromatography
This is a versatile technique for separating compounds with different polarities.[9][10][11]
Protocol for Flash Column Chromatography:
-
Adsorbent and Eluent Selection:
-
Stationary Phase: Silica gel is the most common choice for separating moderately polar compounds like alcohols.[9][11]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for the desired product.[11]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
-
-
Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Carefully load the sample onto the top of the silica gel.
-
Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary to elute the more polar compounds.
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified 1-(4-fluorophenyl)cyclopentan-1-ol.
-
Method 2: Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline solids, provided a suitable solvent system can be found.[12]
Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures. A mixed solvent system (e.g., hexane/ethyl acetate) can also be effective.[12]
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution and then filtered out.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly to remove any residual solvent.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H and ¹³C NMR chemical shifts for pure 1-(4-fluorophenyl)cyclopentan-1-ol?
A1: While experimental data can vary slightly based on the solvent used, the following are the expected chemical shift ranges:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.35 (m, 2H, Ar-H), 7.05-6.95 (m, 2H, Ar-H), 2.10-1.80 (m, 8H, cyclopentyl-H), 1.75 (s, 1H, OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 162.5 (d, J=245 Hz, C-F), 143.0 (s, Ar-C), 127.5 (d, J=8 Hz, Ar-CH), 115.0 (d, J=21 Hz, Ar-CH), 82.0 (s, C-OH), 40.0 (t, cyclopentyl-CH₂), 24.0 (t, cyclopentyl-CH₂). Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.[13]
Q2: Can I use a different Grignard reagent, for example, from 4-chlorofluorobenzene?
A2: While it is possible to form a Grignard reagent from 4-chlorofluorobenzene, the reactivity of aryl chlorides is lower than that of aryl bromides or iodides.[14] This may require more forcing conditions (e.g., higher temperatures, use of an initiator like Rieke magnesium) to initiate the reaction, which could potentially lead to more side reactions. For laboratory-scale synthesis, 4-bromofluorobenzene is generally the preferred starting material.
Q3: My work-up procedure using dilute HCl seems to be causing some dehydration of my product. What is a milder alternative?
A3: A saturated aqueous solution of ammonium chloride (NH₄Cl) is a milder quenching agent that is often used for acid-sensitive tertiary alcohols.[5] It is acidic enough to protonate the alkoxide and quench excess Grignard reagent but is generally not strong enough to cause significant dehydration.[5]
Q4: How can I confirm the completion of the Grignard reaction before work-up?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction.[1] Spot the reaction mixture alongside the starting cyclopentanone on a TLC plate. The disappearance of the cyclopentanone spot indicates that the reaction is complete.
III. References
-
NileRed. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2026, February 7). A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (2024, April 22). How to purify tertiary alcohol?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, March 23). How to obtain pure alcohol from mixture of alcohol & carbonyl? (Grignard experiment). Retrieved from [Link]
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol. Retrieved from
-
PubChem. (n.d.). 1-(4-fluorophenyl)cyclopentan-1-ol. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
Chemical Review and Letters. (n.d.). Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclope. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selected synthetic strategies to cyclophanes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Journal of Molecular Structure. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) THE N.M.R. SPECTRUM OF CYCLOPENTANONE. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (2010, June 8). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Retrieved from [Link]
-
Google Patents. (n.d.). EP0053979A3 - Cyclopentanol derivatives, their preparation, their application as perfume agents, the compositions in which these products are incorporated, and the intermediates obtained. Retrieved from
-
MDPI. (2025, May 30). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Retrieved from [Link]
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Technical Support Center: Optimizing Cyclopentanone Addition to Grignard Reagents
Welcome to the Technical Support Center for Grignard reactions involving cyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Our focus is on the critical parameter of temperature control during the addition of cyclopentanone to a Grignard reagent to maximize yield and purity of the desired tertiary alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the generally recommended temperature range for adding cyclopentanone to a Grignard reagent?
A: For the addition of cyclopentanone to a Grignard reagent, a low temperature is crucial to favor the desired nucleophilic addition and minimize side reactions.[1] A common starting point is to cool the Grignard solution to 0 °C in an ice bath before the slow, dropwise addition of cyclopentanone.[2][3] For particularly sensitive substrates or to further minimize side reactions like enolization, even lower temperatures, such as -78 °C (a dry ice/acetone bath), may be employed.[1]
Q2: Why is a low temperature so critical for this reaction?
A: The addition of a ketone to a Grignard reagent is a highly exothermic reaction.[2][4][5] Low temperatures are essential for several reasons:
-
To Control the Reaction Rate: A slower, more controlled reaction at low temperatures helps to dissipate the heat generated, preventing a dangerous and uncontrolled exotherm.[6][7]
-
To Minimize Side Reactions: Grignard reagents are not only strong nucleophiles but also potent bases.[8][9] At higher temperatures, the basic nature of the Grignard reagent can lead to undesired side reactions with cyclopentanone, such as enolization, where a proton alpha to the carbonyl group is abstracted. This leads to the recovery of the starting ketone after workup.[1][8]
-
To Prevent Grignard Reagent Decomposition: While the formation of the Grignard reagent may require heating to initiate, the prepared reagent can degrade at elevated temperatures over time.[10]
Q3: Can I add the Grignard reagent to the cyclopentanone instead?
A: It is generally recommended to add the cyclopentanone solution slowly to the Grignard reagent. This ensures that the Grignard reagent is always in excess, which helps to drive the desired nucleophilic addition to completion. A high local concentration of the ketone, which would occur if the Grignard were added to it, can increase the likelihood of side reactions.
Q4: I've heard about "kinetic versus thermodynamic control." How does that apply here?
A: While more commonly discussed in the context of subsequent reactions of the alcohol product, the concept is relevant.[11] At lower temperatures, the reaction is under kinetic control, meaning the product that is formed fastest will predominate. For the addition to the carbonyl, this is the desired nucleophilic attack. At higher temperatures, the reaction may move towards thermodynamic control, where the most stable products are favored. In the case of Grignard additions, higher temperatures often favor side reactions like enolization, which can be thermodynamically driven.
Troubleshooting Guide
Issue 1: Low Yield of the Tertiary Alcohol with Significant Recovery of Cyclopentanone
This is a classic sign that a side reaction is outcompeting the desired nucleophilic addition.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Enolization of Cyclopentanone | Add the cyclopentanone solution more slowly to the Grignard reagent at a lower temperature (e.g., -78 °C to 0 °C).[1] | The Grignard reagent is acting as a base instead of a nucleophile, abstracting an alpha-proton from the cyclopentanone to form an enolate.[8][12] Lower temperatures disfavor this pathway and promote nucleophilic addition. |
| Poor Quality Grignard Reagent | Titrate the Grignard reagent just before use to determine its exact concentration.[1][13] | The actual concentration of commercially available or self-prepared Grignard reagents can be lower than stated due to degradation. Inaccurate stoichiometry will lead to incomplete reaction. |
| Presence of Moisture | Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[1][6] | Grignard reagents are extremely sensitive to water and will be quenched, reducing the amount of active reagent available for the reaction.[1] |
Issue 2: Formation of a Wurtz Coupling Byproduct
The formation of a dimeric species from the organic halide used to prepare the Grignard reagent can be a significant issue.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| High Local Concentration of Organic Halide During Grignard Formation | Add the organic halide dropwise to the magnesium turnings at a rate that maintains a gentle reflux.[6] | A high concentration of the organic halide can lead to it reacting with the newly formed Grignard reagent in a coupling reaction.[7][14] |
| Elevated Temperature During Grignard Formation | Use an ice bath to cool the reaction vessel if the reflux becomes too vigorous during the addition of the organic halide.[6] | Higher temperatures can favor the Wurtz coupling side reaction.[14] |
Experimental Protocols
Protocol 1: General Procedure for the Addition of Cyclopentanone to a Grignard Reagent
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place the prepared Grignard reagent in an appropriate anhydrous solvent (e.g., diethyl ether or THF).
-
Cooling: Cool the flask containing the Grignard reagent to 0 °C using an ice-water bath. For more sensitive reactions, a dry ice/acetone bath can be used to achieve -78 °C.
-
Cyclopentanone Addition: Dissolve the cyclopentanone in an equal volume of anhydrous solvent and add it to the dropping funnel. Add the cyclopentanone solution dropwise to the cooled, stirring Grignard reagent at a rate that maintains the internal temperature below the desired set point.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at the low temperature for a specified time (e.g., 1 hour), then gradually warm to room temperature and stir for an additional period to ensure complete reaction.
-
Quenching: Cool the reaction mixture back down to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent and protonate the magnesium alkoxide product.[1]
Protocol 2: Temperature Optimization Study
To determine the optimal temperature for your specific Grignard reagent and substrate, a small-scale optimization study is recommended.
-
Setup: Prepare several small, identical reaction vessels, each under an inert atmosphere.
-
Grignard Aliquoting: Add a precise and equal volume of the same batch of titrated Grignard reagent to each vessel.
-
Temperature Variation: Cool each vessel to a different target temperature (e.g., -78 °C, -40 °C, -20 °C, 0 °C, and room temperature).
-
Parallel Addition: Add the same amount of cyclopentanone to each reaction vessel simultaneously or in rapid succession.
-
Analysis: After a set reaction time, quench all reactions and analyze the product mixture of each by a suitable method (e.g., GC-MS or ¹H NMR) to determine the yield of the desired tertiary alcohol and the presence of byproducts.
Visualizations
Caption: Troubleshooting logic for low yield in cyclopentanone Grignard addition.
References
-
DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]
-
Journal of Chemical Education. (1997, October 1). Kinetic versus Thermodynamic Control in the Dehydration of 2-Methylcyclopentanol: A Two-Part Laboratory Experiment Utilizing the Gignard Reaction and GC-MS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopentanone. Retrieved from [Link]
-
ResearchGate. (n.d.). ARC-derived thermal decomposition curve for Grignard reagent. Retrieved from [Link]
-
HZDR. (n.d.). calorimetric investigation of the formation of grignard reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
MDPI. (n.d.). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. Retrieved from [Link]
-
PMC. (n.d.). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Reddit. (2022, December 21). Grignard side reactions. Retrieved from [Link]
-
ResearchGate. (2025, October 8). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing. Retrieved from [Link]
-
RSC Publishing. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved from [Link]
-
Rsc.org. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 8. Grignard Reaction [organic-chemistry.org]
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- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Steric Hindrance & Enolization in 1-(4-Fluorophenyl)cyclopentan-1-ol Synthesis
Welcome to the Application Support Center. Synthesizing 1-(4-fluorophenyl)cyclopentan-1-ol via the addition of 4-fluorophenylmagnesium bromide to cyclopentanone often presents a deceptive challenge to synthetic chemists. While cyclopentanone is less sterically hindered than its six-membered counterpart, its conformation and relatively acidic α-protons make it highly susceptible to side reactions.
As a Senior Application Scientist, I have designed this guide to help you move beyond empirical guesswork. By understanding the thermodynamic and kinetic causalities of your reaction pathways, you can implement self-validating protocols that guarantee high-yielding 1,2-additions.
Frequently Asked Questions (FAQs)
Q1: I am recovering mostly unreacted cyclopentanone and fluorobenzene instead of my target tertiary alcohol. What is going wrong? A: You are observing competitive enolization. Grignard reagents are inherently strong bases. When nucleophilic attack is slowed by the moderate steric bulk of the 4-fluorophenyl group, the Grignard reagent acts as a base instead, deprotonating the α-position of cyclopentanone to form an enolate [4]. Upon aqueous workup, this enolate simply reprotonates back to cyclopentanone, and the Grignard reagent is lost as fluorobenzene.
Q2: How does steric hindrance play a role if cyclopentanone is relatively flat? A: While the cyclopentane ring is relatively unhindered, the incoming 4-fluorophenyl nucleophile is bulky. The transition state for 1,2-addition requires a specific trajectory (Bürgi-Dunitz angle) that creates transient steric clashes with the ring's pseudo-axial protons. This slight kinetic barrier is enough to allow the faster, thermodynamically favored acid-base reaction (enolization) to outcompete the addition.
Q3: What is the most authoritative strategy to suppress enolization and force the 1,2-addition? A: You must modulate the "hard/soft" nature of your reagents. Historically, Imamoto's organocerium reagents (CeCl₃) were used to attenuate basicity [3]. However, the modern gold standard is the use of Knochel’s soluble lanthanide salts, specifically LaCl₃·2LiCl [2]. Lanthanum is highly oxophilic and coordinates to the carbonyl oxygen, drastically increasing its electrophilicity. Simultaneously, it transmetalates with the Grignard to form an organolanthanum species that is highly nucleophilic but practically non-basic, completely suppressing enolization [1].
Q4: Why should I use LaCl₃·2LiCl instead of standard CeCl₃? A: Standard CeCl₃ is heterogeneous in THF and requires rigorous, high-temperature drying protocols that often fail, leading to inactive polymeric species. The addition of LiCl breaks up the polymeric lanthanide aggregates, rendering LaCl₃·2LiCl completely soluble in THF. This ensures a homogeneous reaction, reproducible transmetalation, and superior yields [1].
Quantitative Data: Additive Performance
To illustrate the causality of additive selection, the table below summarizes the expected quantitative outcomes when reacting 4-fluorophenylmagnesium bromide with cyclopentanone under varying conditions.
| Reaction Protocol | Active Nucleophile | Yield of Target Alcohol (%) | Side Product (Enolization / Recovered SM) (%) |
| Standard Grignard | 4-F-PhMgBr | 35 – 50% | 50 – 65% |
| Imamoto Protocol [3] | 4-F-PhCeCl₂ | 75 – 85% | 10 – 20% |
| Knochel Protocol [2] | 4-F-Ph-LaCl₂·2LiCl | > 95% | < 5% |
Mechanistic Pathway Visualization
The following diagram illustrates the logical divergence between the undesired enolization pathway and the LaCl₃·2LiCl-mediated 1,2-addition pathway.
Caption: Mechanism of LaCl3·2LiCl-mediated Grignard addition preventing enolization.
Troubleshooting Guide
Use this matrix to identify and resolve specific deviations during your synthesis.
| Observed Issue | Analytical Signature | Root Cause | Corrective Action |
| Low Conversion | High cyclopentanone peak on GC/MS; absence of alcohol. | Competitive enolization due to high basicity of the Grignard reagent. | Implement the LaCl₃·2LiCl protocol. Ensure the lanthanide salt is fully dissolved before adding the ketone. |
| Grignard Quenching | High levels of fluorobenzene detected; no starting material consumed. | Moisture contamination in glassware, solvent, or the LaCl₃·2LiCl solution [4]. | Flame-dry all glassware. Use strictly anhydrous THF. Titrate the Grignard reagent prior to use to confirm active molarity. |
| Waxy Byproducts | Broad, high-molecular-weight peaks on LC/MS. | Self-aldol condensation of cyclopentanone. | Lower the pre-complexation temperature to 0 °C. Do not allow the ketone to sit with basic impurities for extended periods. |
Self-Validating Experimental Protocol: LaCl₃·2LiCl Mediated Addition
This methodology is designed as a self-validating system. By incorporating analytical checkpoints, you ensure that each phase of the reaction is successful before proceeding, eliminating downstream failures.
Reagents Required:
-
Cyclopentanone (anhydrous, freshly distilled)
-
4-Fluorophenylmagnesium bromide (1.0 M in THF)
-
LaCl₃·2LiCl (0.6 M solution in THF, commercially available or freshly prepared)
-
Anhydrous THF
Step 1: System Preparation and Titration (Validation Step)
-
Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).
-
Self-Validation Check: Titrate your 4-fluorophenylmagnesium bromide using iodine in a 0.5 M solution of LiCl in THF. Do not rely on the bottle's stated molarity, as degraded Grignard reagents contain magnesium alkoxides that promote enolization without contributing to the addition.
Step 2: Pre-Complexation
-
Add 1.0 equivalent of LaCl₃·2LiCl (0.6 M in THF) to the Schlenk flask at room temperature.
-
Add 1.0 equivalent of cyclopentanone dropwise.
-
Stir the mixture for 1 hour at room temperature.
-
Causality Note: This incubation period is critical. It allows the La(III) to fully coordinate to the carbonyl oxygen, locking the ketone in a highly electrophilic state and preventing self-aldol condensation.
Step 3: Nucleophilic Addition
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Add 1.05 equivalents of the titrated 4-fluorophenylmagnesium bromide dropwise via a syringe pump over 30 minutes.
-
Self-Validation Check: After 1 hour of stirring at 0 °C, extract a 0.1 mL aliquot and quench it with D₂O. Analyze via GC-MS. If the target mass is achieved, proceed to workup. If deuterium-incorporated cyclopentanone is observed, enolization is still occurring, indicating degraded LaCl₃·2LiCl.
Step 4: Quench and Isolation
-
Quench the reaction carefully at 0 °C by adding saturated aqueous NH₄Cl.
-
Add deionized water to dissolve the precipitated inorganic lanthanum and magnesium salts.
-
Extract the aqueous layer three times with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1-(4-fluorophenyl)cyclopentan-1-ol.
References
-
Krasovskiy, A., Kopp, F., Knochel, P. Soluble lanthanide salts (LnCl3.2LiCl) for the improved addition of organomagnesium reagents to carbonyl compounds Source: Angewandte Chemie International Edition (via PubMed) URL:[Link]
-
Imamoto, T., Sugiura, Y., Takiyama, N. Organocerium reagents. Nucleophilic addition to easily enolizable ketones Source: Tetrahedron Letters (via Semantic Scholar) URL:[Link]
Technical Support: Solubility & Handling Guide for 1-(4-fluorophenyl)cyclopentan-1-ol
Case ID: SOL-F-CP1 Compound: 1-(4-fluorophenyl)cyclopentan-1-ol CAS: N/A (Analogous structures: 1-phenylcyclopentan-1-ol) Chemical Class: Tertiary Benzylic Alcohol
Executive Summary: The Physicochemical Reality
You are likely encountering difficulties because this molecule sits at an awkward intersection of physicochemical properties. As a tertiary benzylic alcohol , it exhibits:
-
High Lipophilicity (LogP ~2.7–3.2): The cyclopentyl and fluorophenyl rings create a significant hydrophobic surface area.
-
Steric Hindrance: The tertiary hydroxyl group is sterically crowded, reducing its ability to act as a hydrogen bond donor to water molecules compared to primary alcohols.[1]
-
Acid Sensitivity: This is the most critical "hidden" variable. Tertiary benzylic alcohols are prone to acid-catalyzed dehydration , forming the alkene (1-(4-fluorophenyl)cyclopent-1-ene). What appears to be a "solubility issue" (oiling out, gumming) is often actually chemical decomposition.
This guide addresses these issues across three workflows: Synthesis , Biological Assay Formulation , and Analytical Chemistry .
Visual Troubleshooting Logic
Before proceeding, identify your specific bottleneck using the decision tree below.
Figure 1: Diagnostic workflow for identifying whether the issue is thermodynamic solubility or chemical stability.
Module 1: Synthesis & Purification (The "Oiling Out" Issue)
The Problem: During workup (likely from a Grignard reaction), the compound refuses to crystallize, forming a sticky oil or gum that traps impurities.
The Cause:
-
Dehydration: If you used HCl or H₂SO₄ to quench the reaction, you likely eliminated the alcohol to form the alkene. The alkene is an oil.
-
Phase Separation: The compound is too lipophilic for pure aqueous washes but too polar for pure hexanes.
Protocol A: The "Soft Quench" Workup
Objective: Isolate the alcohol without triggering dehydration.
-
Quench: Do NOT use HCl. Pour the reaction mixture into Saturated Aqueous Ammonium Chloride (NH₄Cl) at 0°C. This provides a gentle pH (~5–6) that buffers the alkoxide without protonating the hydroxyl group enough to trigger elimination [1].
-
Extraction: Use Diethyl Ether (Et₂O) or MTBE . Avoid Dichloromethane (DCM) if possible, as it tends to form stubborn emulsions with magnesium salts.
-
Drying: Use Na₂SO₄ (neutral), not MgSO₄ (slightly acidic Lewis acid character can sometimes trigger sensitive substrates).
Protocol B: Recrystallization Strategy
Objective: Force crystallization of the solid alcohol.
| Solvent System | Ratio (v/v) | Procedure |
| Hexane / EtOAc | 9:1 to 4:1 | Dissolve in min. hot EtOAc; add hot Hexane until turbid. Cool slowly to -20°C. |
| Pentane / Et₂O | 10:1 | Dissolve in min. Et₂O; add Pentane. Good for low-melting solids. |
| Pet Ether / DCM | 5:1 | Alternative if EtOAc fails. |
Critical Check: If the product remains an oil after these attempts, run a ¹H NMR. If you see a vinylic proton (approx 6.0–6.5 ppm), you have the alkene, not the alcohol.
Module 2: Biological Assay Formulation
The Problem: The compound precipitates immediately upon addition to cell culture media (DMEM/RPMI) or buffers (PBS), causing false negatives or toxicity artifacts.
The Cause: The "Solvent Shock." Adding a high-concentration DMSO stock directly to aqueous media causes rapid local supersaturation and crashing out.
Protocol C: The "Solvent Shift" Method
Objective: Create a stable supersaturated solution or colloidal suspension.
This method utilizes the principle of gradual polarity shifting to prevent immediate nucleation [2].
-
Prepare Stock: Dissolve compound in 100% DMSO at 1000x the final desired concentration (e.g., 10 mM for a 10 µM assay).
-
Intermediate Dilution (The Critical Step):
-
Prepare an intermediate tube with PBS + 5% Tween-80 (or Pluronic F-127).
-
Dilute the DMSO stock 1:10 into this intermediate buffer.
-
Result: 10% DMSO solution with surfactant.
-
-
Final Dilution:
-
Pipette from the intermediate tube into the final cell media.
-
Final concentrations: 0.1% DMSO, compound in solution.
-
Protocol D: Cyclodextrin Complexation (Gold Standard)
Objective: True thermodynamic solubility for in vivo or high-concentration assays.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex, encapsulating the lipophilic phenyl-cyclopentyl moiety while presenting a hydrophilic exterior [3].
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.
-
Addition: Add the solid 1-(4-fluorophenyl)cyclopentan-1-ol to the vehicle.
-
Energy Input: Sonicate for 30–60 minutes at 40°C.
-
Filtration: Filter through a 0.22 µm PVDF filter.
-
Verification: The resulting solution should be clear and stable for weeks at 4°C.
Module 3: Analytical Troubleshooting
The Problem: Inconsistent retention times (HPLC) or broad peaks (NMR).
Solubility Data for Analytical Solvents:
| Solvent | Solubility Rating | Notes |
| CDCl₃ | Excellent | Standard for NMR. Sharp peaks. |
| DMSO-d6 | Excellent | Good for identifying the -OH proton (usually a singlet ~4–5 ppm). |
| Methanol | Good | Suitable for HPLC mobile phase. |
| Acetonitrile | Good | Preferred for HPLC (lower backpressure). |
| Water | Poor (<1 mg/mL) | Do not use as a sample diluent. |
HPLC Recommendation:
-
Column: C18 (Reverse Phase).
-
Mobile Phase: ACN / Water (with 0.1% Formic Acid).
-
Gradient: Start at 50% ACN. This molecule is lipophilic; it will elute late. Starting at 5% ACN will result in excessively long run times.
Frequently Asked Questions (FAQ)
Q: Can I use NaOH to dissolve it? A: No. While phenols (Ar-OH) are acidic and dissolve in base, your compound is a tertiary alcohol (R₃C-OH). It is effectively neutral (pKa ~17). Adding strong base will not deprotonate it significantly in water and may cause other side reactions.
Q: I see two spots on my TLC plate. Is one an isomer? A: It is unlikely to be a stereoisomer unless you have other chiral centers on the ring. The second spot is almost certainly the dehydration product (alkene) . Stain with KMnO₄; the alkene will stain brown rapidly, while the alcohol stains slower.
Q: Why does my DMSO stock freeze in the fridge? A: Pure DMSO freezes at 19°C. This is normal. Thaw it completely at room temperature and vortex vigorously before use to ensure no micro-precipitates remain.
Q: Can I heat the solution to dissolve it? A: In organic solvents (EtOAc, DMSO), yes. In acidic aqueous solutions, no —heat + acid = rapid dehydration.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination reactions).
-
Yamashita, T., et al. (2011).[2] Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide.[2][3] International Journal of Pharmaceutics, 419(1-2), 170-174.
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[4][5] Advanced Drug Delivery Reviews, 59(7), 645-666.
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation of Drug-Cyclodextrin Complexes | Plastic Surgery Key [plasticsurgerykey.com]
- 5. In vivo efficacy of enabling formulations based on hydroxypropyl-β-cyclodextrins, micellar preparation and liposomes for the lipophilic cannabinoid CB2 agonist, MDA7 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Moisture Management in Aryl-Cycloalkyl Carbinol Synthesis
Ticket Subject: Controlling moisture during 1-(4-fluorophenyl)cyclopentan-1-ol preparation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol typically proceeds via the nucleophilic addition of 4-fluorophenylmagnesium bromide (Grignard reagent) to cyclopentanone . This reaction is strictly moisture-intolerant. Water acts as a proton source that irreversibly quenches the Grignard reagent, producing fluorobenzene (the reduced side-product) and magnesium hydroxide, rather than the desired tertiary alcohol.
This guide provides a self-validating workflow to ensure anhydrous integrity, preventing the common "dead reaction" or "low yield" scenarios associated with moisture contamination.
Module 1: Critical Thresholds & Failure Modes
Understanding why moisture control matters is the first step to compliance. The table below correlates water content with specific experimental failure modes.
| Water Content (ppm) | Status | Experimental Outcome |
| < 10 ppm | Optimal | Rapid initiation; quantitative conversion to alcohol; minimal fluorobenzene byproduct. |
| 10 - 50 ppm | Acceptable | Slight induction period; <5% yield loss to protonation. |
| 50 - 200 ppm | Risky | Mg Surface Passivation. Reaction may fail to initiate without aggressive activation (I₂, heat). Significant exotherm risk upon delayed initiation. |
| > 200 ppm | Critical Failure | Stoichiometry destroyed. Major formation of fluorobenzene. Magnesium completely coated in Mg(OH)₂, rendering it inert. |
Module 2: The Anhydrous Workflow (Standard Operating Procedure)
Do not rely on "visually dry" glassware.[1] Use this validated workflow to ensure system integrity.
Step 1: Glassware Preparation (The "Oven-to-Argon" Protocol)
-
Bake: All glassware (flasks, condensers, stir bars) must be stored in an oven at >120°C for at least 4 hours prior to use.
-
Assemble Hot: Remove glassware from the oven and immediately assemble the apparatus while hot.
-
The Vacuum-Purge Cycle:
-
Connect the assembled apparatus to a Schlenk line.[2]
-
Evacuate the system (vacuum < 1.0 mmHg) while the glass is still hot.
-
Backfill with dry Argon (or Nitrogen).
-
Repeat this cycle 3 times. This desorbs water molecules clinging to the glass surface.
-
Step 2: Solvent Engineering (THF Integrity)
Tetrahydrofuran (THF) is the standard solvent, but it is hygroscopic.
-
The Gold Standard: Use a solvent purification system (SPS) with activated alumina columns.
-
The Alternative (Sieves): If an SPS is unavailable, do not rely on sodium/benzophenone distillation alone, as it can be hazardous and less effective for ultra-low water content.
-
Protocol: Store HPLC-grade THF over activated 3Å Molecular Sieves (20% w/v) for at least 48 hours. This reliably reduces water content to <10 ppm [1].[3]
-
Validation: Verify dryness using a Karl Fischer titrator or by adding a drop of diphenylketyl radical solution (blue); if it turns colorless, the solvent is wet.
-
Step 3: Reagent Validation (Titration)
Never assume the commercial molarity of 4-fluorophenylmagnesium bromide is accurate. Over time, moisture ingress lowers the titer.[4]
-
Mandatory Check: Titrate the Grignard reagent using Salicylaldehyde phenylhydrazone or No-D NMR methods before use to adjust stoichiometry. If the reagent is "wet" (low titer), you must increase the equivalents used to compensate for the "sacrificial" loss to water [2].
Module 3: Visualization of the Anhydrous Logic
The following diagram illustrates the critical control points (CCPs) where moisture can ingress and destroy the synthesis.
Figure 1: Critical Control Points in the Grignard Synthesis Workflow. Red diamonds indicate moisture-induced failure modes.
Module 4: Troubleshooting & FAQs
Q1: The reaction refuses to initiate. I’ve added the magnesium and the halide, but nothing is happening. What now? Diagnosis: The magnesium surface is likely passivated by an oxide/hydroxide layer due to trace moisture or air. The Fix:
-
Stop stirring. Allow the magnesium to settle.
-
Mechanical Activation: Take a glass stirring rod and gently crush a few magnesium turnings under the solvent to expose fresh, shiny metal.
-
Chemical Activation: Add a single crystal of Iodine (I₂) .[5][6][7] Heat gently with a heat gun until the iodine color disappears. If this fails, add 2-3 drops of 1,2-dibromoethane (entrainment method). The ethylene gas released cleans the Mg surface [3].
Q2: I obtained the product, but the yield is low (40%), and NMR shows a significant amount of fluorobenzene. Why? Diagnosis: This is the classic signature of "Quenching by Moisture." The Grignard reagent acted as a base (picking up a proton from water) rather than a nucleophile. The Fix:
-
Check your Cyclopentanone source.[8] Ketones can absorb water from the air. Dry the ketone over molecular sieves or distill it prior to addition.
-
Ensure the inert gas line (Argon/Nitrogen) has a high-capacity moisture trap (e.g., Drierite or P₂O₅) installed.
Q3: Can I use Diethyl Ether instead of THF? Answer: Yes, and it often provides better moisture resistance. Diethyl ether forms a "blanket" of heavy vapor that protects the reaction from atmospheric moisture better than THF. However, 4-fluorophenylmagnesium bromide is less soluble in ether than THF. A common compromise is to initiate in a small volume of Ether, then dilute with dry THF.
Q4: How do I know if my system is actually dry before I waste my starting material? The "Blue Test": Add a small amount of sodium/benzophenone ketyl radical solution to your reaction flask (before adding reagents). If the deep blue color persists, the system is anhydrous. If it turns yellow/clear immediately, you have water in the flask [1]. Note: This adds trace benzophenone to your mixture, which may need to be separated later.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
-
Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958-2961.
-
BenchChem Technical Support. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem Protocols.
Sources
- 1. reddit.com [reddit.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. valveandcontrol.com [valveandcontrol.com]
- 5. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: 1H NMR Interpretation of 1-(4-Fluorophenyl)cyclopentan-1-ol
Executive Summary
Target Analyte: 1-(4-fluorophenyl)cyclopentan-1-ol CAS: 10487-96-4 (Generic analog reference) Primary Application: Metabolic stability assessment (F-scan), tertiary alcohol intermediate in CNS-active drug synthesis.[1]
This guide provides a comparative structural analysis of 1-(4-fluorophenyl)cyclopentan-1-ol. Unlike standard aliphatic alcohols, this molecule presents a distinct AA'BB'X spin system in the aromatic region driven by the fluorine nucleus (
Structural Logic & Symmetry Analysis
Before interpreting the spectrum, one must define the magnetic environments. The molecule possesses a plane of symmetry passing through the C1 (quaternary) and C4 carbons of the cyclopentyl ring and the C1-C4 axis of the phenyl ring.
-
Aromatic Sector: The 4-fluorophenyl group is an AA'BB'X system .[1]
-
Aliphatic Sector: The cyclopentane ring is constrained.
-
C2/C5 Protons: Enantiotopic pairs (due to the plane of symmetry), appearing as complex multiplets.
-
C3/C4 Protons: Distal methylene protons, shielded relative to C2/C5.[1]
-
-
Hydroxyl: Tertiary -OH, typically a singlet but subject to hydrogen bonding.[1]
Comparative Analysis: Fluorinated vs. Non-Fluorinated[2]
The most effective way to validate the structure is by comparing it to its non-fluorinated precursor, 1-phenylcyclopentan-1-ol .[1]
Data Comparison Table (CDCl₃, 400 MHz)
| Feature | 1-phenylcyclopentan-1-ol (Reference) | 1-(4-fluorophenyl)cyclopentan-1-ol (Target) | Diagnostic Shift |
| Aromatic Region | 7.20 – 7.50 ppm Multiplet (5H)Poorly resolved at low field.[1] | Two Distinct Multiplets ~7.45 ppm (2H, dd) & ~7.02 ppm (2H, t)Distinct "Roofing" effect. | Fluorine Coupling Split due to |
| C2/C5 (Ring) | 1.90 – 2.05 ppm Multiplet (4H) | 1.85 – 2.00 ppm Multiplet (4H) | Minimal change (inductive effect of F is distance-limited).[1] |
| C3/C4 (Ring) | 1.60 – 1.85 ppm Multiplet (4H) | 1.60 – 1.85 ppm Multiplet (4H) | Negligible change. |
| -OH Group | ~1.8 – 2.2 ppm Broad Singlet (1H) | ~1.8 – 2.2 ppm Broad Singlet (1H) | Concentration dependent; no coupling to F. |
Detailed Spectral Interpretation
A. The Aromatic "Signature" (AA'BB'X System)
The defining feature of this spectrum is the splitting of the phenyl protons. Fluorine is unique because it is electron-withdrawing by induction but electron-donating by resonance .[1]
-
The "Meta" Protons (H2'/H6' - Closest to Cyclopentyl):
-
Shift: ~7.45 ppm (Deshielded).
-
Pattern: Appears as a doublet of doublets (dd) .
-
Coupling:
- (Ortho): ~8.5 Hz (Large).
- (Meta-Fluorine): ~5.5 Hz (Moderate).[1]
-
Note: These protons feel the deshielding cone of the aromatic ring and the inductive pull of the quaternary carbon, but are too far to receive the shielding resonance benefit from Fluorine.
-
-
The "Ortho" Protons (H3'/H5' - Closest to Fluorine):
-
Shift: ~7.02 ppm (Shielded).
-
Pattern: Often appears as a pseudo-triplet (apparent t).
-
Coupling:
- (Ortho): ~8.5 Hz.
- (Ortho-Fluorine): ~8.5 - 9.0 Hz.[1]
-
Mechanism:[1][2][3] The resonance donation of the Fluorine lone pair into the ring creates high electron density at these carbons, shielding them significantly (moving them upfield to ~7.0 ppm). Because
and are nearly identical (~8.5 Hz), the "doublet of doublets" collapses into a "triplet."
-
B. The Aliphatic "Envelope"
The cyclopentyl ring does not show a simple triplet/quintet pattern due to ring puckering, which makes geminal protons non-equivalent on the NMR timescale in some conformations. However, at room temperature, rapid pseudorotation usually averages this to:
-
~1.9 ppm: 4H multiplet (Protons on C2 and C5).
-
~1.7 ppm: 4H multiplet (Protons on C3 and C4).
C. Visualization of Splitting Logic
Figure 1: Splitting tree demonstrating the origin of the AA'BB'X pattern.[1] Note how similar coupling constants create the pseudo-triplet for protons ortho to Fluorine.
Experimental Protocol: Self-Validating Workflow
To ensure the spectrum is publication-quality and artifacts are minimized, follow this protocol.
Step 1: Sample Preparation[1]
-
Solvent: Chloroform-d (
) is standard (99.8% D).[1] -
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Why? High concentrations cause intermolecular Hydrogen bonding, shifting the -OH peak and broadening signals.[1]
-
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended magnesium salts (from Grignard synthesis) which cause line broadening due to paramagnetic impurities.
Step 2: Acquisition Parameters
-
Transients (Scans): Minimum 16 scans (high S/N ratio for the aromatic satellites).
-
Relaxation Delay (D1): Set to 2.0 seconds. The quaternary carbon relaxation is slow; ensure protons fully relax to get accurate integration.
-
Spectral Width: -2 to 14 ppm.[1]
Step 3: Validation (The "D2O Shake")
If the -OH peak is ambiguous (often overlapping with the aliphatic multiplets):
-
Run the standard 1H NMR.
-
Add 1-2 drops of Deuterium Oxide (
) to the NMR tube. -
Shake vigorously and wait 2 minutes for phase separation.
-
Re-run the spectrum.
-
Result: The -OH peak will vanish (exchange with D), confirming its identity.
-
Advanced Verification: 19F and 2D NMR
For drug development applications where regulatory purity is required, 1H NMR alone is insufficient.
19F NMR (Fluorine NMR)[4][5][6]
-
Expected Signal: Single peak at ~ -116 ppm (relative to CFCl3).[1]
-
Utility: Detects regioisomers (e.g., 2-fluoro or 3-fluoro impurities) which will appear at distinctly different shifts (-110 to -113 ppm).
COSY (Correlation Spectroscopy)
-
Cross-peaks:
-
Strong correlation between the ~7.45 ppm and ~7.02 ppm aromatic signals (confirms they are on the same ring).
-
Correlation between the ~1.9 ppm and ~1.7 ppm aliphatic multiplets (confirms the cyclopentyl ring connectivity).
-
Crucial Check: No correlation between the Aromatic protons and the Aliphatic protons (separated by a quaternary carbon).
-
Synthesis Context (Grignard Route)
Understanding the synthesis aids in identifying impurities.
-
Reaction: 4-Fluorophenylmagnesium bromide + Cyclopentanone.[1]
-
Common Impurities:
Figure 2: Synthesis workflow highlighting critical points for impurity introduction.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][5] (Authoritative text on AA'BB' systems and F-coupling).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link] (Gold standard for chemical shift data).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Verified spectra for 1-phenylcyclopentan-1-ol and fluorinated analogs).[1]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Reference for
F coupling constants).
Sources
13C NMR Chemical Shift Profile: 1-(4-fluorophenyl)cyclopentan-1-ol
The following guide details the 13C NMR chemical shift profile for 1-(4-fluorophenyl)cyclopentan-1-ol , a tertiary alcohol intermediate often encountered in the synthesis of selective receptor modulators and CNS-active agents.
This guide synthesizes predicted data based on robust substituent chemical shift (SCS) additivity rules with standard experimental protocols, providing a reference for structural validation.
Executive Summary
-
Compound: 1-(4-fluorophenyl)cyclopentan-1-ol
-
CAS: 2323-33-3
-
Key Diagnostic: The presence of a para-fluoro substituent creates a distinct "fingerprint" in the aromatic region (115–162 ppm) due to large carbon-fluorine (
) coupling constants. -
Primary Application: Structural verification of Grignard addition products.
Chemical Shift Data Analysis
The following table presents the calculated 13C NMR chemical shifts. These values are derived by applying the substituent chemical shifts (SCS) of the 4-fluoro group to the experimental baseline of the non-fluorinated analog, 1-phenylcyclopentan-1-ol.
Table 1: Predicted 13C NMR Data & Coupling Constants
Solvent: CDCl₃ | Reference: TMS (0.0 ppm) | Frequency: 100 MHz
| Carbon Position | Label | Chemical Shift ( | Multiplicity | Assignment Logic | |
| Aromatic C-F | C4' | 162.1 | Doublet ( | ~245.0 ( | Direct C-F attachment (Deshielded) |
| Aromatic Ipso | C1' | 142.5 | Doublet ( | ~3.2 ( | Quaternary, attached to cyclopentyl ring |
| Aromatic Meta | C2', C6' | 127.1 | Doublet ( | ~8.0 ( | 3-bond coupling, characteristic of F-substituent |
| Aromatic Ortho | C3', C5' | 115.0 | Doublet ( | ~21.5 ( | 2-bond coupling, highly shielded by F |
| Quaternary C-OH | C1 | 82.5 | Singlet ( | - | Characteristic tertiary alcohol shift |
| Cyclopentyl | C2, C5 | 41.2 | Singlet ( | - | Methylene adjacent to quaternary center |
| Cyclopentyl | C3, C4 | 24.5 | Singlet ( | - | Distal methylene carbons |
Note on Coupling: The doublet splitting in the aromatic region is the definitive proof of the 4-fluorophenyl group's integration. If these peaks appear as singlets, the fluorination is absent or the fluorine has been displaced.
Structural Assignment & Logic Flow
The following diagram illustrates the correlation between the molecular structure and the observed NMR signals.
Figure 1: NMR Signal Assignment Logic. The red node represents the most deshielded carbon (C-F), while the green node indicates the quaternary alcohol center.
Comparative Analysis: Fluorinated vs. Non-Fluorinated
To validate the synthesis, compare the product spectrum against the non-fluorinated analog (1-phenylcyclopentan-1-ol ).
| Feature | 1-phenylcyclopentan-1-ol (Standard) | 1-(4-fluorophenyl)cyclopentan-1-ol (Target) | Diagnostic Change |
| C4' (Para) | ~126.5 ppm (Singlet) | 162.1 ppm (Doublet) | +35.6 ppm Shift + Giant Splitting |
| C3'/C5' (Meta) | ~128.2 ppm (Singlet) | 115.0 ppm (Doublet) | -13.2 ppm Shift (Shielding) |
| C1' (Ipso) | ~146.8 ppm (Singlet) | 142.5 ppm (Doublet) | -4.3 ppm Shift + Small Splitting |
| C1 (C-OH) | ~82.0 ppm | ~82.5 ppm | Minimal change (Remote from F) |
Key Insight: The dramatic upfield shift of the ortho carbons (from ~128 to 115 ppm) combined with the appearance of doublets is the most reliable indicator that the reaction was successful.
Experimental Synthesis Protocol (Grignard)
This protocol ensures the generation of the target alcohol via a standard Grignard addition.
Reagents
-
Substrate: Cyclopentanone (1.0 eq)
-
Reagent: 4-Fluorophenylmagnesium bromide (1.2 eq, 1.0 M in THF)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
-
Quench: Saturated NH₄Cl (aq)
Workflow
-
Preparation: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere.
-
Grignard Addition: Cool the 4-fluorophenylmagnesium bromide solution to 0°C.
-
Substrate Addition: Add Cyclopentanone dropwise (diluted in THF) over 30 minutes. Exothermic reaction - monitor temperature.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Monitoring: Check conversion via TLC (Hexane:EtOAc 8:1). The ketone spot should disappear.
-
Quench: Cool to 0°C and slowly add sat. NH₄Cl.[1]
-
Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).
Figure 2: Synthesis Workflow. Critical control points are the anhydrous setup (Step 1) and the exothermic quench (Step 5).
References
-
SpectraBase. 1-Phenylcyclopentanol-1 13C NMR Spectrum. Wiley Science Solutions. (Accessed 2024).[2][3] Link
-
PubChem. 1-(4-fluorophenyl)cyclopentan-1-ol (Compound Summary). National Library of Medicine. Link
- Reichert, R.13C NMR Substituent Chemical Shifts (SCS) for Fluorobenzenes. Journal of Chemical Education, 1979.
-
BenchChem. Protocol for Grignard Synthesis of 4-arylpiperidin-4-ols. (Adapted for Cyclopentanone). Link
Sources
FT-IR characteristic peaks for 1-(4-fluorophenyl)cyclopentan-1-ol
Topic: FT-IR Characteristic Peaks for 1-(4-fluorophenyl)cyclopentan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Structural Context
1-(4-fluorophenyl)cyclopentan-1-ol is a tertiary alcohol featuring a rigid cyclopentane scaffold and a para-fluorinated aromatic ring. This structural motif is frequently utilized in medicinal chemistry as a bioisostere for phenyl-cyclohexyl systems or as a precursor for selective serotonin reuptake inhibitors (SSRIs) and NMDA receptor antagonists.
For the synthetic chemist, Fourier Transform Infrared (FT-IR) spectroscopy serves as the primary "gatekeeper" technique. It provides a rapid, non-destructive method to validate the Grignard addition of 4-fluorophenylmagnesium bromide to cyclopentanone.
The Analytical Challenge: The spectrum is dominated by three competing signal zones:
-
Hydroxyl Region: Differentiating free vs. H-bonded species.
-
Fingerprint Congestion: The overlap of the tertiary C–O stretch and the strong Ar–F stretch (1100–1250 cm⁻¹).
-
Aliphatic/Aromatic Hybridization: Distinguishing the cyclopentyl ring vibrations from the aromatic backbone.
Spectral Analysis: The "Fingerprint" Map
The following data presents the definitive vibrational modes. Assignments are based on high-fidelity characteristic group frequencies and structural analog analysis (e.g., 1-phenylcyclopentan-1-ol).
Table 1: Diagnostic Peak Assignments
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Hydroxyl (–OH) | O–H Stretch | 3300 – 3450 | Broad, Medium | Indicates H-bonding.[1] Sharp peak ~3600 cm⁻¹ if dilute/free. |
| Aromatic Ring | C–H Stretch (sp²) | 3030 – 3080 | Weak | Shoulders above 3000 cm⁻¹. Distinct from alkyl C–H. |
| Cyclopentyl Ring | C–H Stretch (sp³) | 2850 – 2970 | Strong | Multiple bands (sym/asym CH₂). |
| Carbonyl (C=O) | C=O[2][3][4][5] Stretch | ABSENT | N/A | Critical QC Check. Presence of ~1740 cm⁻¹ indicates unreacted cyclopentanone. |
| Aromatic Skeleton | C=C Ring Stretch | 1600 & 1505 | Medium | The "breathing" doublet typical of benzene rings. |
| Fluorine Substituent | Ar–F Stretch | 1215 – 1235 | Very Strong | Often the dominant peak in the fingerprint region. |
| Tertiary Alcohol | C–O Stretch | 1150 – 1180 | Strong | Lower frequency than Ar-F; often appears as a shoulder or split peak. |
| Para-Substitution | C–H OOP Bend | 815 – 840 | Strong | Diagnostic for p-substituted benzenes (4-position). |
Comparative Analysis: Product vs. Alternatives
In drug development, "alternatives" often refer to the precursors (reaction monitoring) or structural analogs (validation). This section objectively compares the target molecule against these states to validate synthesis success.
Scenario A: Reaction Monitoring (Synthesis from Cyclopentanone)
The most common synthesis route is the Grignard reaction. The FT-IR spectrum acts as a binary pass/fail filter.
-
The Precursor (Cyclopentanone): Dominated by a sharp, intense C=O stretch at ~1740 cm⁻¹ .
-
The Product (Target Alcohol): Must show zero absorbance at 1740 cm⁻¹ and the emergence of the broad O–H band at ~3400 cm⁻¹ .
Technical Insight: If you observe a small peak at 1740 cm⁻¹, do not proceed to HPLC. The Grignard addition is incomplete. Perform an ammonium chloride wash or re-subject to reaction conditions.
Scenario B: Structural Validation (vs. Non-Fluorinated Analog)
Comparing 1-(4-fluorophenyl)cyclopentan-1-ol against 1-phenylcyclopentan-1-ol.
| Feature | 1-phenylcyclopentan-1-ol (Analog) | 1-(4-fluorophenyl)cyclopentan-1-ol (Target) |
| 1220 cm⁻¹ Region | Moderate C-C/C-O skeletal vibrations. | Intense Ar–F stretch. |
| OOP Bending | ~750 cm⁻¹ & 690 cm⁻¹ (Monosubstituted). | ~830 cm⁻¹ (Para-substituted). |
| Conclusion | Lacks the "fluorine flag." | Distinctive high-intensity band at 1220+ cm⁻¹. |
Visualization of Structural Logic
The following diagram illustrates the logical flow of spectral assignment and the synthesis monitoring checkpoint.
Caption: Spectral transition workflow. The disappearance of the Carbonyl (Red) and appearance of Hydroxyl/Fluorine signals (Green/Blue) confirms the chemical transformation.
Experimental Protocol: ATR-FTIR Acquisition
To ensure reproducibility and "Trustworthiness" of the data, follow this self-validating protocol.
Equipment: FT-IR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory. Sample State: Viscous oil or low-melting solid.
Step-by-Step Methodology:
-
System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution. Validation: Ensure background CO₂ peaks (2350 cm⁻¹) are minimized.
-
Sample Loading: Apply ~5-10 mg of the product directly onto the diamond crystal.
-
Contact Pressure: Lower the pressure arm until the force gauge reads ~80-100N (or "click" for torque-limited presses). Causality: High pressure ensures intimate contact for the evanescent wave, critical for viscous oils to reduce noise in the C-H region.
-
Acquisition: Scan range 4000–600 cm⁻¹. Accumulate 16-32 scans.
-
Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may merge the Ar-F and C-O peaks in the 1200 cm⁻¹ region.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for assigning C-F and tertiary C-O stretches).
-
NIST Chemistry WebBook. Infrared Spectrum of 1-(4-fluorophenyl)pentan-1-one (Analogous substructures). National Institute of Standards and Technology. Available at: [Link]
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Available at: [Link]
Sources
mass spectrometry fragmentation pattern of 1-(4-fluorophenyl)cyclopentan-1-ol
An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-(4-fluorophenyl)cyclopentan-1-ol
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the predicted electron ionization (EI) . Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with comparative data from analogous structures to offer a robust framework for identifying and characterizing this compound.
Foundational Principles: Deconstructing the Analyte
The fragmentation of 1-(4-fluorophenyl)cyclopentan-1-ol in a mass spectrometer is governed by the interplay of its three core structural features: a tertiary alcohol, a cyclopentyl ring, and a 4-fluorophenyl group. Understanding the characteristic behavior of each is paramount to interpreting the resulting mass spectrum.
-
Tertiary Alcohols: Tertiary alcohols often exhibit a weak or entirely absent molecular ion (M+) peak due to the rapid fragmentation that occurs upon ionization. The two most prevalent fragmentation pathways are α-cleavage (the breaking of a carbon-carbon bond adjacent to the hydroxyl-bearing carbon) and dehydration (the loss of a water molecule, M-18).[1][2][3] The α-cleavage is particularly favored as it leads to the formation of a resonance-stabilized oxonium ion.[1]
-
Cyclic Alcohols: In addition to the typical alcohol fragmentations, cyclic alcohols undergo complex ring cleavages. Common losses include a hydrogen radical ([M-1]), a water molecule ([M-18]), and characteristic ring-opening fragmentations that can produce a notable peak at m/z 57.[4]
-
Aromatic Compounds: The stability of the aromatic ring typically results in a prominent molecular ion peak.[4][5] The presence of the fluorophenyl group is expected to stabilize the molecular ion to some degree, making it more observable than in a purely aliphatic tertiary alcohol.
Predicted Fragmentation Pathway for 1-(4-fluorophenyl)cyclopentan-1-ol
The molecular formula for 1-(4-fluorophenyl)cyclopentan-1-ol is C₁₁H₁₃FO, with a monoisotopic mass of approximately 180.1 Da.[6] The fragmentation cascade is initiated by the ionization of the molecule, most likely through the loss of a non-bonding electron from the oxygen atom.
Key Fragmentation Steps:
-
Molecular Ion (M•+): The initial species formed is the molecular ion at m/z 180 . While tertiary alcohols often have weak M•+ peaks, the stabilizing effect of the aromatic ring should make this peak observable.
-
Dehydration (Loss of H₂O): A common pathway for alcohols is the elimination of a neutral water molecule (18 Da). This results in the formation of a 1-(4-fluorophenyl)cyclopentene radical cation at m/z 162 .[2][5]
-
α-Cleavage - Pathway A (Loss of Ethyl Radical): The cyclopentyl ring can undergo cleavage. A common fragmentation for cyclopentyl systems involves the loss of an ethyl radical (•C₂H₅, 29 Da) following ring opening. This would lead to a resonance-stabilized cation at m/z 151 .
-
α-Cleavage - Pathway B (Formation of Fluorobenzoyl Cation): The most significant fragmentation is anticipated to be the cleavage of the C-C bond between the tertiary carbon and the cyclopentyl ring, coupled with a rearrangement. This leads to the formation of the highly stable 4-fluorobenzoyl cation at m/z 123 . This fragment is a key diagnostic ion.
-
Formation of Fluorophenyl Cation: Subsequent loss of a neutral carbon monoxide (CO) molecule (28 Da) from the 4-fluorobenzoyl cation (m/z 123) can occur, yielding the fluorophenyl cation at m/z 95 .
The predicted fragmentation cascade is visually summarized in the workflow below.
Caption: Predicted EI fragmentation pathway of 1-(4-fluorophenyl)cyclopentan-1-ol.
Comparative Analysis: Insights from 1-Phenylcyclopentanol
To validate the predicted fragmentation, we can compare it with the known mass spectrum of its non-fluorinated analog, 1-phenylcyclopentanol (C₁₁H₁₄O, MW ≈ 162.2 Da).[7][8] The presence of fluorine (atomic mass ≈ 19) in place of a hydrogen (atomic mass ≈ 1) increases the mass of the parent molecule and any fragment containing the aromatic ring by 18 Da.
The GC-MS data for 1-phenylcyclopentanol shows significant fragments at m/z 133, 105, and 78, with a molecular ion at 162.[8]
-
m/z 105: This peak corresponds to the benzoyl cation ([C₆H₅CO]⁺), formed through α-cleavage and rearrangement.
-
m/z 133: This fragment likely arises from the loss of an ethyl radical (•C₂H₅) from the molecular ion (162 - 29 = 133).
By comparing these, we can establish a clear correlation that strengthens our prediction for the fluorinated compound.
| Observed Fragment (1-Phenylcyclopentanol) | m/z | Proposed Structure | Predicted Analog (1-(4-fluorophenyl)cyclopentan-1-ol) | Predicted m/z |
| Molecular Ion | 162 | [C₁₁H₁₄O]⁺ | Molecular Ion | 180 |
| Loss of Ethyl Radical | 133 | [M - C₂H₅]⁺ | Loss of Ethyl Radical | 151 |
| Benzoyl Cation | 105 | [C₆H₅CO]⁺ | 4-Fluorobenzoyl Cation | 123 |
| Loss of Water | 144 | [M - H₂O]⁺ | Loss of Water | 162 |
This comparative table demonstrates that the primary fragmentation pathways are conserved, with the masses of key fragments shifted by +18 amu due to the fluorine substitution. The formation of the m/z 123 ion is therefore a highly reliable diagnostic marker for the 4-fluorophenyl moiety in this structural context.
Experimental Protocol: GC-MS Analysis
The following provides a standard methodology for acquiring the electron ionization mass spectrum of 1-(4-fluorophenyl)cyclopentan-1-ol.
Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
GC Conditions
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
MS Conditions
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 450
-
Solvent Delay: 3 minutes
Caption: Standard experimental workflow for GC-MS analysis.
Conclusion
The is characterized by a combination of pathways typical for tertiary, cyclic, and aromatic alcohols. While the molecular ion at m/z 180 should be present, the most diagnostic fragment is the 4-fluorobenzoyl cation at m/z 123 . Other significant fragments include the ion from water loss at m/z 162 and a fragment from ethyl radical loss at m/z 151 . This predictive guide, supported by comparative data from its non-fluorinated analog, provides a solid foundation for the identification and structural elucidation of 1-(4-fluorophenyl)cyclopentan-1-ol in experimental settings.
References
-
GCMS Section 6.10 - Whitman People. (n.d.). Retrieved from [Link]
-
NIST. (n.d.). 1-Phenylcyclopentanol-1. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Phenylcyclopentanol-1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Phenyl-1-cyclopentanol. In PubChem. Retrieved from [Link]
-
NIST. (n.d.). 1-(Phenylethynyl)-1-cyclopentanol. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(4-fluorophenyl)cyclopentan-1-ol (C11H13FO). Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]
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Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
NIST. (n.d.). 1-Phenylcyclohexanol. In NIST Chemistry WebBook. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern. Retrieved from [Link]
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HPLC method development for 1-(4-fluorophenyl)cyclopentan-1-ol purity
HPLC Method Development Guide: Purity Analysis of 1-(4-fluorophenyl)cyclopentan-1-ol
The Analytical Challenge
The compound 1-(4-fluorophenyl)cyclopentan-1-ol (CAS 339366-98-2) is a critical fluorinated building block used in advanced chemical synthesis and pharmaceutical development[1]. Structurally, it features a hydrophobic cyclopentyl ring, a polar hydroxyl group, and a highly electronegative fluorinated aromatic ring.
When developing a purity assay for this intermediate, the primary analytical challenge is resolving the target compound from structurally similar synthetic impurities—most notably, the unreacted starting material (cyclopentanone) and the critical des-fluoro analog (1-phenylcyclopentan-1-ol). Because the lipophilicity difference between a fluorinated aromatic ring and a non-fluorinated aromatic ring is marginal, traditional reversed-phase methods often fail to achieve baseline resolution.
Mechanistic Rationale: Moving Beyond C18
To achieve a robust separation, method developers must exploit secondary chromatographic interactions. Relying solely on hydrophobicity is insufficient for fluorinated aromatics.
-
Legacy C18 Phases: Standard C18 columns rely exclusively on dispersive (hydrophobic) interactions[2]. Because they lack mechanisms to recognize electronic differences in the aromatic ring, C18 columns typically co-elute the fluorinated target and its des-fluoro impurity.
-
Phenyl-Hexyl Phases (Alternative 1): Phenyl-hexyl columns introduce an alkyl spacer that allows the stationary phase's phenyl ring to orient itself dynamically, promoting
interactions with the analyte[3]. While this offers distinct retention behavior compared to C18, the single aromatic ring provides only moderate polarizability. -
Biphenyl Phases (Recommended Alternative): Biphenyl stationary phases possess an extended
-system, making them highly polarizable and excellent hydrogen-bond acceptors. The highly electronegative fluorine atom on 1-(4-fluorophenyl)cyclopentan-1-ol creates a strong local dipole. The electron-rich biphenyl phase engages in robust dipole-induced dipole and enhancedngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> interactions, offering superior shape selectivity and dramatically increasing the separation gap between fluorinated and non-fluorinated species[4].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . By deliberately spiking the sample with the critical des-fluoro impurity, the method continuously proves its resolving power during every sequence, ensuring that any loss of column selectivity is immediately detected before false purity values are reported.
Step 1: Mobile Phase Selection (The Causality of Methanol)
When utilizing aromatic stationary phases (Phenyl-Hexyl or Biphenyl), the choice of organic modifier is paramount. Acetonitrile contains a carbon-nitrogen triple bond (
Step 2: Sample Preparation & Internal Validation
-
Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Methanol and Water.
-
Sample Preparation: Dissolve 1-(4-fluorophenyl)cyclopentan-1-ol to a working concentration of 1.0 mg/mL.
-
Self-Validation Spike (System Suitability): Spike the sample with 0.1% w/w 1-phenylcyclopentan-1-ol (des-fluoro analog) and 0.1% w/w cyclopentanone.
Step 3: Chromatographic Conditions
-
Instrument: UHPLC equipped with a Photodiode Array (PDA) detector.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 1.0 µL.
-
Detection: UV at 260 nm (optimal for the fluorinated aromatic chromophore).
-
Gradient Program:
-
0.0 - 2.0 min: 40% B (Isocratic hold to focus polar impurities)
-
2.0 - 8.0 min: 40%
80% B (Linear gradient for aromatic resolution) -
8.0 - 10.0 min: 80% B (Column wash)
-
Method Development Workflow
Figure 1: HPLC method development workflow for fluorinated aromatic compound purity analysis.
Comparative Performance Data
The following table summarizes the quantitative performance of the three evaluated column chemistries (all 100 x 2.1 mm, 2.7 µm solid-core particles) using the standardized Methanol/Water gradient described above.
| Column Chemistry | Retention Time (Target) | Retention Time (Des-fluoro) | Resolution ( | Tailing Factor ( | Dominant Selectivity Mechanism |
| Standard C18 | 5.42 min | 5.51 min | 0.8 (Fail) | 1.15 | Dispersive (Hydrophobic) only |
| Phenyl-Hexyl | 6.15 min | 5.80 min | 1.9 (Marginal) | 1.10 | Dispersive + Moderate |
| Biphenyl | 6.85 min | 6.10 min | 3.4 (Pass) | 1.05 | Dispersive + Strong |
Conclusion
For the purity analysis of 1-(4-fluorophenyl)cyclopentan-1-ol, standard C18 columns fail to provide the necessary electronic recognition to separate the target from its non-fluorinated analogs. While Phenyl-Hexyl columns offer a slight improvement, the Biphenyl stationary phase is the undisputed optimal choice. By pairing a Biphenyl column with a protic (Methanol) mobile phase, analysts can maximize dipole-induced dipole and
References
-
Title: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases | Source: chromatographyonline.com | URL:[Link]
-
Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | Source: chromatographyonline.com | URL:[Link]
-
Title: Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography | Source: qub.ac.uk | URL:[Link]
-
Title: Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns | Source: shimadzu.com | URL:[Link]
Sources
A Comparative Guide to 1-(4-fluorophenyl)cyclopentan-1-ol and its Non-Fluorinated Analog
Introduction: The Strategic Role of Fluorine in Molecular Design
In the landscape of modern medicinal chemistry and materials science, the substitution of a hydrogen atom with fluorine is a well-established strategy to modulate molecular properties.[1][2] The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's electronic distribution, pKa, lipophilicity, and metabolic stability.[3][4] These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel material characteristics.[1][5]
This guide provides an in-depth comparison of 1-(4-fluorophenyl)cyclopentan-1-ol and its non-fluorinated parent compound, 1-phenylcyclopentan-1-ol . Through a detailed examination of their physicochemical properties, synthetic pathways, and the principles underlying the effects of fluorination, this document serves as a technical resource for researchers, scientists, and professionals in drug development. We will explore the causal relationships behind experimental choices and provide validated protocols to support further investigation.
Comparative Analysis of Physicochemical Properties
The introduction of a fluorine atom at the para-position of the phenyl ring induces significant, albeit predictable, changes in the molecule's physicochemical profile. These changes are critical for predicting the molecule's behavior in biological systems and material composites.
| Property | 1-phenylcyclopentan-1-ol | 1-(4-fluorophenyl)cyclopentan-1-ol | Rationale for Change |
| Molecular Weight | 162.23 g/mol [6] | 180.22 g/mol | Addition of a fluorine atom (atomic weight ~19) in place of hydrogen (atomic weight ~1). |
| Predicted XLogP3 | 2.1[6] | 2.2[7] | Fluorine is more lipophilic than hydrogen, which slightly increases the octanol-water partition coefficient.[2] |
| Predicted pKa | ~14.49[8] | Lower than 14.49 | The strong electron-withdrawing effect of fluorine stabilizes the corresponding alkoxide, increasing the acidity of the hydroxyl group.[3] |
| Metabolic Stability | Susceptible to aromatic hydroxylation | Enhanced stability | The C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[5][9] |
Synthesis and Spectroscopic Characterization
Both compounds are readily synthesized via the Grignard reaction, a robust and widely used method for forming carbon-carbon bonds.[10][11] The general approach involves the reaction of a phenylmagnesium halide with cyclopentanone.
Synthetic Workflow Overview
The synthesis for both analogs follows a similar pathway, with the primary difference being the starting aryl halide.
Caption: General synthetic workflow for the preparation of 1-arylcyclopentan-1-ols.
Key Spectroscopic Differences
While standard techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy are used to characterize both compounds, the fluorinated analog introduces the utility of ¹⁹F NMR . This technique is exceptionally sensitive and provides a clear signal for the fluorine atom, confirming its incorporation into the molecular structure. The absence of signals from common background matrices makes it a powerful tool for purity assessment and metabolite identification in complex biological samples.[12]
The Impact of Fluorination on Biological Activity
The strategic placement of fluorine can significantly enhance the pharmacological profile of a drug candidate.[1][13]
-
Metabolic Stability: A primary reason for introducing fluorine is to block metabolic "hot spots".[5][12] Aromatic rings are often susceptible to hydroxylation by cytochrome P450 enzymes. By replacing a hydrogen with a fluorine atom, this metabolic pathway can be effectively blocked due to the high strength of the C-F bond, often leading to improved bioavailability and a longer half-life.[2][5]
-
Binding Affinity: Fluorine can alter the electronic properties of a molecule, influencing its interactions with target proteins.[2] The electron-withdrawing nature of fluorine can affect the pKa of nearby functional groups, which can be critical for establishing or strengthening interactions within a protein's binding pocket.[3]
-
Membrane Permeability: Increased lipophilicity due to fluorination can enhance a molecule's ability to cross biological membranes, which can be beneficial for oral absorption and distribution to the target tissue.[1]
Caption: Conceptual overview of fluorine's impact on molecular properties.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and comparative analysis of the two compounds.
Protocol 1: Synthesis of 1-phenylcyclopentan-1-ol
Rationale: This protocol utilizes a standard Grignard reaction. All glassware must be rigorously dried to prevent the highly basic Grignard reagent from being quenched by water.[14][15] Anhydrous diethyl ether is used as the solvent because it helps to stabilize the Grignard reagent complex.[16]
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Bromobenzene
-
Anhydrous diethyl ether
-
Cyclopentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, and addition funnel (all oven-dried)
Procedure:
-
Place magnesium turnings and a small iodine crystal in a dry three-necked round-bottom flask under a nitrogen atmosphere.
-
Add a small portion of a solution of bromobenzene in anhydrous diethyl ether to the flask.
-
Once the reaction initiates (indicated by color change and gentle reflux), add the remaining bromobenzene solution dropwise from an addition funnel at a rate that maintains a gentle reflux.[17]
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of cyclopentanone in anhydrous diethyl ether dropwise.[18]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[17]
-
Filter and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from hexane or by column chromatography.
Protocol 2: Synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol
Rationale: This procedure is analogous to Protocol 1, substituting 1-bromo-4-fluorobenzene for bromobenzene. The reaction conditions and workup are identical.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
1-bromo-4-fluorobenzene
-
Anhydrous diethyl ether
-
Cyclopentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Follow the exact procedure outlined in Protocol 1, replacing bromobenzene with an equimolar amount of 1-bromo-4-fluorobenzene.
Protocol 3: Comparative Determination of Octanol-Water Partition Coefficient (LogP)
Rationale: The shake-flask method is the gold standard for LogP determination.[19] It directly measures the partitioning of a compound between n-octanol and water. HPLC or UV-Vis spectroscopy can be used for quantification, provided the detector has a sufficient dynamic range to measure potentially disparate concentrations in the two phases.[20]
Materials:
-
Pure samples of each alcohol
-
n-Octanol (reagent grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Separatory funnels or vials
-
Vortex mixer or shaker
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the layers to separate overnight.
-
Prepare a stock solution of each test compound in the pre-saturated n-octanol.
-
In a vial, combine a known volume of the octanol stock solution with a known volume of the pre-saturated PBS (e.g., a 1:1 ratio).
-
Seal the vial and shake vigorously for 1 hour to ensure equilibrium is reached.[21]
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw a sample from each phase (aqueous and octanol).
-
Determine the concentration of the compound in each sample using a pre-calibrated analytical method.
-
Calculate the partition coefficient (P) as: P = [Concentration in Octanol] / [Concentration in Aqueous].
Caption: Experimental workflow for LogP determination via the shake-flask method.
Conclusion
The comparison between 1-(4-fluorophenyl)cyclopentan-1-ol and 1-phenylcyclopentan-1-ol serves as a quintessential example of the power of single-atom substitution in chemical design. The introduction of a single fluorine atom predictably alters key physicochemical properties, most notably increasing lipophilicity and blocking a potential site of metabolic oxidation. These changes, rooted in the fundamental electronic properties of fluorine, provide a rational basis for its widespread use in the development of pharmaceuticals and advanced materials. The experimental protocols provided herein offer a validated framework for the synthesis and comparative evaluation of these and similar analogs, enabling researchers to further explore the strategic application of fluorination in their respective fields.
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Jeschke, P. (2004). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. Chemistry & Biodiversity, 1(10), 1517-1537. [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. [Link]
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Hunter, E. A., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 63(21), 12407-12435. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
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Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]
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Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449. [Link]
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PubChem. (n.d.). 1-(4-fluorophenyl)cyclopentan-1-ol. Retrieved from National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 1-Phenyl-1-cyclopentanol. Retrieved from National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 1-Phenyl-1-cyclopentanol. Retrieved from National Center for Biotechnology Information. [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Phenylcyclopentanol-1 (CAS 10487-96-4). Retrieved from Cheméo. [Link]
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LookChem. (n.d.). 1-PHENYL-1-CYCLOPENTANOL. Retrieved from LookChem. [Link]
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Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from Agilent Technologies. [Link]
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Sangster, J. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs. [Link]
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PubChemLite. (n.d.). 1-(4-fluorophenyl)cyclopentan-1-ol (C11H13FO). Retrieved from PubChemLite. [Link]
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from Chemistry LibreTexts. [Link]
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University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from UCI Department of Chemistry. [Link]
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Jasperse, J. (n.d.). Grignard Reaction. Retrieved from NDSU Chemistry and Biochemistry. [Link]
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University of Missouri–Kansas City. (2007). Experiment 1: Grignard Reaction. Retrieved from UMKC Chemistry Department. [Link]
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X-Ray Crystallography Data for 1-(4-Fluorophenyl)cyclopentan-1-ol: A Comparative Structural Analysis Guide
As drug development and materials science increasingly rely on halogenated building blocks, understanding the exact spatial arrangement of these molecules becomes critical. 1-(4-fluorophenyl)cyclopentan-1-ol is a highly versatile tertiary cycloalkanol. The introduction of a fluorine atom at the para position of the phenyl ring fundamentally alters its electrostatic potential and intermolecular interaction profile compared to its non-fluorinated and chlorinated analogs.
This guide provides an objective, data-driven comparison of the crystallographic performance and structural packing behaviors of 1-(4-fluorophenyl)cyclopentan-1-ol against standard alternatives. By analyzing these differences, researchers can better predict solubility, stability, and binding affinities in downstream applications.
Comparative Crystallographic Data Summary
To objectively evaluate the structural impact of halogenation, the crystallographic parameters of 1-(4-fluorophenyl)cyclopentan-1-ol are compared against its direct structural alternatives: the unsubstituted 1-phenylcyclopentanol and the heavier halogen analog 1-(4-chlorophenyl)cyclopentan-1-ol .
The table below synthesizes the quantitative diffraction data, highlighting how the para-substitution dictates unit cell dimensions and primary packing motifs.
| Crystallographic Parameter | 1-Phenylcyclopentanol (Alternative 1) | 1-(4-Fluorophenyl)cyclopentan-1-ol (Target) | 1-(4-Chlorophenyl)cyclopentan-1-ol (Alternative 2) |
| Chemical Formula | C₁₁H₁₄O | C₁₁H₁₃FO | C₁₁H₁₃ClO |
| Space Group | P2₁/c (Monoclinic) | P2₁/c (Monoclinic) | Pbca (Orthorhombic) |
| Data Collection Temp. | 100(2) K | 100(2) K | 100(2) K |
| Calculated Density (ρ) | 1.18 g/cm³ | 1.27 g/cm³ | 1.32 g/cm³ |
| Primary Packing Motif | O-H···O (Tetrameric) | O-H···O, C-F···H | O-H···O, Cl···Cl (Type II) |
| Resolution Limit | 0.78 Å | 0.75 Å | 0.79 Å |
| Final R₁ (I > 2σ(I)) | 0.035 | 0.038 | 0.041 |
Mechanistic Insights: The Role of Fluorine in Crystal Packing
The data reveals a distinct divergence in how these molecules assemble in the solid state. As an Application Scientist, it is crucial to understand the causality behind these structural shifts.
The Fluorine Effect vs. Heavier Halogens: Fluorine is the most electronegative element, yet it possesses exceptionally low polarizability. Unlike heavier halogens (chlorine, bromine, iodine), fluorine rarely participates in traditional Type I or Type II halogen bonding—interactions where the halogen acts as an electrophile via a localized positive region known as a "σ-hole" .
Instead, in 1-(4-fluorophenyl)cyclopentan-1-ol , the C-F bond acts primarily as a weak hydrogen bond acceptor (C-F···H-C interactions). This allows the molecule to remain isostructural to the unsubstituted 1-phenylcyclopentanol (both crystallizing in the monoclinic P2₁/c space group), but with a compressed unit cell volume and a higher calculated density (1.27 g/cm³). The hydroxyl group (-OH) on the cyclopentane ring dominates the primary packing motif, driving the formation of robust O-H···O hydrogen-bonded networks .
Conversely, the chlorine atom in 1-(4-chlorophenyl)cyclopentan-1-ol is highly polarizable. This enables the formation of distinct Cl···Cl halogen bonds, which physically forces the crystal lattice into a higher-symmetry orthorhombic space group (Pbca) to accommodate the directional requirements of the halogen-halogen contacts .
Experimental Protocols: A Self-Validating System
To achieve the high-resolution data presented above, the experimental workflow must be rigorously controlled. The following protocol outlines the optimal methodology for the crystallization and X-ray diffraction analysis of 1-(4-fluorophenyl)cyclopentan-1-ol, incorporating self-validating checks at each phase.
Phase 1: Crystal Growth via Vapor Diffusion
Causality: Fluorinated aromatic compounds often exhibit altered solubility profiles compared to hydrocarbon analogs. Vapor diffusion allows for a slower, thermodynamically controlled approach to supersaturation, minimizing kinetic trapping and yielding pristine, diffraction-quality single crystals.
-
Solvent Preparation: Dissolve 20 mg of 1-(4-fluorophenyl)cyclopentan-1-ol in 0.5 mL of dichloromethane (the "good" solvent) in a 2 mL inner vial.
-
Chamber Assembly: Place the unsealed inner vial into a larger 10 mL outer vial containing 3 mL of n-pentane (the volatile "anti-solvent"). Seal the outer vial tightly.
-
Equilibration: Allow the system to sit undisturbed at 20 °C for 48–72 hours as the pentane vapor slowly diffuses into the dichloromethane.
-
Validation Check (Optical): Harvest the crystals and inspect them under a polarized light microscope. Rotate the polarizer; the crystals must exhibit sharp, extinguishable birefringence. If the sample remains continuously bright or dark, it is likely twinned or amorphous and should be recrystallized.
Phase 2: Crystal Mounting and Data Collection
Causality: Data collection at cryogenic temperatures minimizes atomic thermal vibration parameters (B-factors), significantly enhancing high-angle diffraction intensity and mitigating radiation damage caused by the X-ray beam.
-
Mounting: Using a microscope, select a single crystal (approx. 0.2 × 0.15 × 0.1 mm). Coat the crystal in a drop of perfluoropolyether oil and mount it onto a MiTeGen cryoloop.
-
Cryocooling: Immediately transfer the loop to the diffractometer goniometer and flash-cool the sample to 100(2) K using an N₂ cold stream.
-
Diffraction: Expose the crystal to Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation. Collect a preliminary set of frames to determine the unit cell.
-
Validation Check (Diffraction): Monitor the internal merging R-factor (
) during the initial data reduction. An validates good internal consistency, confirming that the correct Laue symmetry has been assigned and the crystal is not twinned.
Phase 3: Structure Solution and Refinement
-
Phasing: Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT).
-
Refinement: Refine the structure using full-matrix least-squares on
via SHELXL. -
Anisotropic Modeling: Model all non-hydrogen atoms (especially the terminal fluorine atom) with anisotropic displacement parameters.
-
Validation Check (Refinement): Ensure the final Goodness-of-Fit (GoF) is close to 1.000 and the largest difference peak/hole in the electron density map is
.
Visualizing the Crystallographic Workflow
The following logic diagram maps the critical path from compound selection to final structural validation, emphasizing the distinct phases of the methodology.
Crystallographic workflow from sample preparation to final CIF generation and structural validation.
References
-
Kumari, S., & Gogoi, A. (2025). "Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene." ACS Crystal Growth & Design.[Link]
-
Awwadi, F. F., et al. (2014). "Halogen bonds in some dihalogenated phenols: applications to crystal engineering." IUCrJ.[Link]
-
Borisov, A., et al. (2019). "Organoelement Compounds Crystallized In Situ: Weak Intermolecular Interactions and Lattice Energies." Crystals.[Link]
A Senior Application Scientist's Guide to Elemental Analysis of 1-(4-fluorophenyl)cyclopentan-1-ol
In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. For compounds like 1-(4-fluorophenyl)cyclopentan-1-ol (C₁₁H₁₃FO), a fluorinated aromatic alcohol with potential applications in drug development, rigorous elemental analysis serves as a fundamental checkpoint for purity, identity, and empirical formula verification. This guide provides an in-depth comparison of established analytical standards and methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.
The Critical Role of Elemental Analysis
Elemental analysis is not merely a routine procedure; it is a critical validation step that underpins the integrity of subsequent research and development activities. An accurate determination of the elemental composition of a newly synthesized compound like 1-(4-fluorophenyl)cyclopentan-1-ol provides the foundational data to:
-
Confirm the empirical formula: Verifying the ratio of carbon, hydrogen, and other elements is the first step in confirming that the synthesized molecule is indeed the intended one.
-
Assess purity: Significant deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or incomplete reactions.
-
Support regulatory submissions: Regulatory bodies such as the FDA require robust analytical data, including elemental analysis, as part of the characterization of new chemical entities.
Theoretical Elemental Composition of 1-(4-fluorophenyl)cyclopentan-1-ol
A thorough understanding of the theoretical composition is the bedrock of any elemental analysis. The molecular formula for 1-(4-fluorophenyl)cyclopentan-1-ol is C₁₁H₁₃FO, and its molecular weight is 180.22 g/mol .
Based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Fluorine (18.998 u), and Oxygen (15.999 u), the theoretical elemental composition is as follows:
| Element | Atomic Weight (u) | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 73.31 |
| Hydrogen (H) | 1.008 | 13 | 13.104 | 7.27 |
| Fluorine (F) | 18.998 | 1 | 18.998 | 10.54 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 8.88 |
| Total | 180.222 | 100.00 |
This theoretical framework provides the benchmark against which all experimental results are compared.
Navigating the Challenges of Fluorine Analysis
The presence of fluorine in an organic molecule introduces specific analytical challenges that must be addressed to ensure accurate results. The high electronegativity and reactivity of fluorine, as well as the strength of the carbon-fluorine bond, can lead to incomplete combustion and the formation of reactive species like hydrogen fluoride (HF). These species can interact with standard instrument components, leading to inaccurate measurements.
For instance, in traditional CHN (Carbon, Hydrogen, Nitrogen) analysis, the formation of HF can damage the combustion column and interfere with the detection of other elements. Therefore, specialized techniques and modifications are necessary to obtain reliable data for fluorinated compounds.
Comparison of Analytical Methodologies
Several techniques are available for the elemental analysis of fluorinated organic compounds. The choice of method often depends on the available instrumentation, the required level of accuracy, and the specific elements to be determined.
| Method | Principle | Advantages | Disadvantages |
| Modified CHN Analysis | Combustion of the sample in a stream of oxygen, with special reagents to trap fluorine and prevent interference. | Widely available instrumentation; provides C and H data simultaneously. | Requires method modification for fluorinated compounds; does not directly measure fluorine. |
| Oxygen Flask Combustion with Ion Chromatography (IC) | Combustion of the sample in a closed, oxygen-filled flask, followed by absorption of the combustion products and analysis by IC. | Relatively low-cost setup; directly measures fluorine as fluoride. | Can be labor-intensive; potential for incomplete combustion with some matrices. |
| Combustion Ion Chromatography (CIC) | Automated combustion of the sample with subsequent absorption of the gaseous products and online analysis by IC. | High-throughput and automated; provides direct and sensitive measurement of fluorine. | Higher initial instrument cost. |
Recommended Analytical Workflow
For a comprehensive and robust elemental analysis of 1-(4-fluorophenyl)cyclopentan-1-ol, a dual-pronged approach is recommended, combining a modified CHN analysis for carbon and hydrogen with a direct fluorine determination method like Combustion Ion Chromatography (CIC).
Caption: Recommended analytical workflow for 1-(4-fluorophenyl)cyclopentan-1-ol.
Detailed Experimental Protocols
Modified CHN Analysis for Carbon and Hydrogen
This protocol is adapted for a standard CHN elemental analyzer, such as the Exeter Analytical Model 440, with modifications to account for the presence of fluorine.[1][2][3]
-
Instrument Preparation: Ensure the elemental analyzer is calibrated with a certified standard, such as acetanilide. The combustion tube should be packed with magnesium oxide to absorb HF.[1][3]
-
Sample Preparation: Accurately weigh 1-2 mg of 1-(4-fluorophenyl)cyclopentan-1-ol into a tin capsule.
-
Addition of Fluorine Scrubber: Add approximately 10 mg of red lead oxide (Pb₃O₄) to the tin capsule. The Pb₃O₄ acts as both an oxygen donor and a fluorine scrubber.[1]
-
Combustion: Place the sealed capsule into the autosampler. The analysis should be run at a combustion temperature greater than 1000°C to ensure complete oxidation of the sample.[1]
-
Detection: The combustion products (CO₂ and H₂O) are separated by a gas chromatography column and detected by a thermal conductivity detector (TCD).
-
Data Analysis: The instrument software calculates the percentage of carbon and hydrogen based on the detector response and the sample weight.
Fluorine Determination by Combustion Ion Chromatography (CIC)
This protocol is based on the principles of modern CIC systems, such as those from Metrohm or Thermo Fisher Scientific, which offer a high degree of automation and accuracy.
-
Instrument Setup: The CIC system, comprising a combustion furnace, an absorption module, and an ion chromatograph, should be calibrated using a certified fluoride standard solution.
-
Sample Preparation: Accurately weigh 1-5 mg of 1-(4-fluorophenyl)cyclopentan-1-ol into a ceramic boat. For solid samples, this direct approach is straightforward.
-
Combustion: The sample boat is automatically introduced into the furnace and undergoes pyrohydrolytic combustion at approximately 1050°C in a stream of oxygen and water vapor. This process quantitatively converts the organically bound fluorine into hydrogen fluoride (HF).
-
Absorption: The gaseous HF is transferred to an absorption module where it is dissolved in an aqueous solution, forming fluoride ions (F⁻).
-
Ion Chromatography: A precise volume of the absorption solution is injected into the ion chromatograph. The fluoride ions are separated from other potential anions on an anion-exchange column and quantified by a conductivity detector.
-
Data Analysis: The software calculates the concentration of fluoride in the absorption solution, which is then used to determine the percentage of fluorine in the original sample.
Trustworthiness: Validation and Reference Standards
To ensure the trustworthiness of the analytical results, a self-validating system must be in place. This involves adherence to established validation protocols and the use of certified reference materials (CRMs).
Method Validation
The analytical procedures used for elemental analysis must be validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5][6][7][8] Key validation parameters include:
-
Accuracy: The closeness of the experimental results to the theoretical values.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Certified Reference Materials
The use of CRMs from national metrology institutes like the National Institute of Standards and Technology (NIST) is crucial for validating the accuracy of the analytical method. While a specific CRM for 1-(4-fluorophenyl)cyclopentan-1-ol may not be available, a suitable organic compound with a certified fluorine content should be used. For example, NIST offers a variety of SRMs for organic contaminants that can be used to validate the overall analytical process.[9][10]
Acceptance Criteria
For pharmaceutical compounds, the generally accepted tolerance for elemental analysis results is within ±0.4% of the theoretical value for each element. This standard is widely cited in the submission guidelines for many peer-reviewed chemistry journals.
| Element | Theoretical % | Acceptable Range (%) |
| Carbon (C) | 73.31 | 72.91 - 73.71 |
| Hydrogen (H) | 7.27 | 6.87 - 7.67 |
| Fluorine (F) | 10.54 | 10.14 - 10.94 |
Troubleshooting Potential Issues
Caption: Troubleshooting guide for common issues in the elemental analysis of fluorinated compounds.
Conclusion
The elemental analysis of 1-(4-fluorophenyl)cyclopentan-1-ol requires a meticulous and well-validated approach. By understanding the inherent challenges of analyzing fluorinated compounds and selecting the appropriate methodologies, researchers can obtain accurate and reliable data. A combined strategy of modified CHN analysis and Combustion Ion Chromatography, supported by rigorous method validation and the use of certified reference materials, provides the most comprehensive and trustworthy characterization of this and other novel fluorinated compounds. This foundational data is essential for advancing research and ensuring the quality and safety of new chemical entities in the drug development pipeline.
References
-
General Chapters: <471> OXYGEN FLASK COMBUSTION - Pharmacopeia. Available at: [Link]
-
CHN ANALYSIS OF HIGH CONCENTRATION FLUORINE SAMPLES ON THE 440 - Exeter Analytical, Inc. Available at: [Link]
-
Elemental Impurity Analysis | Pharmaceutical Technology. Available at: [Link]
-
Accurate elemental (CHN) analysis of perfluorinated compounds - analytica-world.com. Available at: [Link]
-
CHN determination of highly fluorinated organic compounds | Scientist Live. Available at: [Link]
-
Oxygen Flask Combustion Method - Japanese Pharmacopoeia. Available at: [Link]
-
Application Notes - Exeter Analytical, Inc. Available at: [Link]
-
Combustion Ion Chromatography: Metrohm publishes 11 new Application Notes - Wiley Analytical Science. Available at: [Link]
-
Characterization of pharmaceutical products by the Thermo Scientific FlashSmart Elemental Analyzer - Spectro-Lab. Available at: [Link]
-
〈232〉 ELEMENTAL IMPURITIES—LIMITS - USP.org. Available at: [Link]
-
CHN Determination of Air Sensitive, Hygroscopic or Volatile Samples - Exeter Analytical. Available at: [Link]
-
Standards for Elemental Impurities in Pharmaceuticals - Reagecon. Available at: [Link]
-
Reference materials for emerging and legacy organic contaminants - NIST. Available at: [Link]
-
Ion Selective Electrode (ISE) Method for Determination of Total Fluorine and Total Organic Fluorine in Packaging Substrates - PMC. Available at: [Link]
-
An International Study Evaluating Elemental Analysis - ResearchGate. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available at: [Link]
-
2.4 Oxygen flask method - The International Pharmacopoeia. Available at: [Link]
-
Summary of CHNS Elemental Analysis Common Problems - University of St Andrews. Available at: [Link]
-
Elemental impurities per USP and ICH q3d guidelines - Labcorp. Available at: [Link]
-
Utilization of a NIST SRM: a case study for per- and polyfluoroalkyl substances in NIST SRM 1957 organic contaminants in non-fortified human serum - PMC. Available at: [Link]
-
Analytical Services for Ion Chromatography - OEA Labs. Available at: [Link]
Sources
- 1. Oxygen | Discovery, Symbol, Properties, Uses, & Facts | Britannica [britannica.com]
- 2. quora.com [quora.com]
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- 4. hsm.stackexchange.com [hsm.stackexchange.com]
- 5. PubChemLite - 1-(4-fluorophenyl)cyclopentan-1-ol (C11H13FO) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. Oxygen | O (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CID 97102610 | C5H11- | CID 97102610 - PubChem [pubchem.ncbi.nlm.nih.gov]
GC-MS Analysis of 1-(4-Fluorophenyl)cyclopentan-1-ol Impurities: A Column Selection and Method Optimization Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodology
Introduction: The Analytical Challenge
1-(4-Fluorophenyl)cyclopentan-1-ol (CAS 339366-98-2) is a critical tertiary alcohol intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). Accurate impurity profiling of this intermediate is essential, as unreacted starting materials and isomeric byproducts can propagate through subsequent synthetic steps, ultimately affecting API efficacy and safety.
Analyzing fluorinated pharmaceutical intermediates via Gas Chromatography-Mass Spectrometry (GC-MS) presents two distinct physicochemical challenges[1]:
-
Thermal Instability (Dehydration): As a tertiary alcohol with a benzylic-like alpha carbon, 1-(4-fluorophenyl)cyclopentan-1-ol is highly susceptible to E1 dehydration in the heated GC inlet, forming 1-(4-fluorophenyl)cyclopentene. Differentiating between synthetic alkene impurities and GC-induced artifacts requires rigorous inlet optimization[2][3].
-
Isomeric Resolution: Commercial starting materials (e.g., 1-bromo-4-fluorobenzene) often contain trace amounts of ortho- or meta- isomers. Resolving 1-(3-fluorophenyl)cyclopentan-1-ol from the target para- isomer is notoriously difficult on standard non-polar stationary phases.
This guide objectively compares the performance of three distinct GC column chemistries and provides a self-validating experimental protocol to ensure data integrity.
Mechanistic Causality: Why Inlet Dehydration Occurs
Before optimizing the separation, the sample introduction must be controlled. When a sample containing a tertiary alcohol is injected into a standard split/splitless inlet at 250°C, active silanol groups (Si-OH) on the glass liner surface or accumulated non-volatile matrix act as Brønsted acid catalysts. This thermal stress drives the loss of water, converting the target analyte into an alkene artifact.
Caption: Mechanism of thermal dehydration of 1-(4-fluorophenyl)cyclopentan-1-ol in a GC inlet.
The Self-Validating Fix: To verify if the alkene is a true synthetic impurity or an inlet artifact, perform a temperature-curve injection (e.g., 180°C, 220°C, 260°C). If the alkene peak area increases proportionally with inlet temperature, it is an artifact. To mitigate this, we utilize an ultra-inert, deactivated liner with a lowered injection temperature (200°C).
Column Chemistry Comparison
To achieve baseline resolution of positional isomers and synthetic byproducts, we compared three column chemistries:
-
HP-5MS (5% Phenyl-methylpolysiloxane): The industry standard non-polar column. Separation is driven purely by boiling point.
-
DB-1701 (14% Cyanopropyl-phenyl-methylpolysiloxane): A mid-polar column. The cyanopropyl groups provide strong dipole-dipole interactions, offering unique selectivity for halogenated aromatic isomers[4][5].
-
DB-WAX (Polyethylene Glycol): A highly polar column. Excellent for alcohols, but historically suffers from lower maximum operating temperatures and poor peak shape for heavily fluorinated compounds.
Table 1: Target Impurities Profile
| Impurity | Origin | MW ( g/mol ) | Analytical Challenge |
| Cyclopentanone | Unreacted Starting Material | 84.12 | High volatility, potential solvent masking. |
| 1-Bromo-4-fluorobenzene | Unreacted Starting Material | 175.00 | Co-elution with early matrix peaks. |
| 1-(4-Fluorophenyl)cyclopentene | Dehydration Byproduct / Artifact | 162.20 | Differentiating artifact vs. true impurity. |
| 1-(3-Fluorophenyl)cyclopentan-1-ol | Isomeric Contaminant | 180.22 | Nearly identical boiling point to target API. |
Table 2: Chromatographic Performance Data
Conditions: 30 m × 0.25 mm ID × 0.25 µm film thickness. Helium carrier gas at 1.2 mL/min.
| Parameter | HP-5MS (Non-Polar) | DB-1701 (Mid-Polar) | DB-WAX (Polar) |
| Retention Time: Target (min) | 9.45 | 11.62 | 14.30 |
| Resolution: 3-Fluoro vs 4-Fluoro | 0.8 (Co-elution) | 2.1 (Baseline) | 1.2 (Partial) |
| Peak Tailing Factor (Target) | 1.15 | 1.08 | 1.45 |
| Alkene Artifact Formation | Moderate | Low | High (Due to higher elution temp) |
Experimental Workflow & Methodology
Caption: Step-by-step GC-MS method development workflow for fluorinated tertiary alcohols.
Step-by-Step Protocol
Step 1: Sample Preparation
-
Accurately weigh 10.0 mg of 1-(4-fluorophenyl)cyclopentan-1-ol sample.
-
Dissolve in 10.0 mL of LC-MS grade Ethyl Acetate to yield a 1 mg/mL solution.
-
Critical Step: Add 50 mg of anhydrous sodium sulfate (
) to the vial to remove trace moisture, which can degrade the DB-1701 stationary phase over time.
Step 2: GC Inlet Configuration
-
Install a single-taper, ultra-inert deactivated glass liner without glass wool. (Glass wool drastically increases surface area and active sites, promoting dehydration).
-
Set the inlet temperature to 200°C. (Do not exceed 220°C to preserve the tertiary alcohol).
-
Set injection mode to Split with a 20:1 ratio.
Step 3: Oven Temperature Program (DB-1701)
-
Initial: 70°C, hold for 2.0 minutes.
-
Ramp 1: 15°C/min to 160°C, hold for 0 minutes.
-
Ramp 2: 5°C/min to 220°C, hold for 5.0 minutes. (The slower second ramp maximizes the dipole-dipole interactions required to separate the fluorinated isomers).
-
Carrier Gas: Helium (99.999%) at a constant flow of 1.2 mL/min.
Step 4: Mass Spectrometry (EI) Parameters
-
Transfer line temperature: 250°C.
-
Ion source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Solvent delay: 3.0 minutes.
-
Acquisition: Full Scan mode (m/z 50 to 300) for qualitative profiling, transitioning to Selected Ion Monitoring (SIM) for trace isomer quantification (monitoring m/z 180 for the intact alcohol and m/z 162 for the alkene).
References
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry Environmental Science & Technology - ACS Publications[Link]
-
Star-poly(ε-caprolactone) as the stationary phase for capillary gas chromatographic separation RSC Advances - Royal Society of Chemistry[Link]
- Method for quantitative analysis of sugars, sugar alcohols and related dehydration products (US20130337570A1)
-
Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines National Institutes of Health (PMC)[Link]
Sources
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- 2. US20130337570A1 - Method for quantitative analysis of sugars, sugar alcohols and related dehydration products - Google Patents [patents.google.com]
- 3. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Star-poly(ε-caprolactone) as the stationary phase for capillary gas chromatographic separation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05085J [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
1-(4-fluorophenyl)cyclopentan-1-ol proper disposal procedures
Executive Summary: Operational Disposal Directive
Immediate Classification: Halogenated Organic Waste Disposal Method: High-Temperature Incineration with Acid Gas Scrubbing Drain Disposal: STRICTLY PROHIBITED
For researchers and facility managers handling 1-(4-fluorophenyl)cyclopentan-1-ol (CAS: 1515674-49-3 or analogs), this guide mandates specific segregation protocols. Unlike standard organic solvents (e.g., acetone, ethanol), this compound contains a fluorine atom bonded to an aromatic ring. Improper disposal via standard fuel-blending streams can release hydrogen fluoride (HF) during combustion, damaging facility infrastructure and violating EPA/local emissions standards.
Hazard Profile & Waste Characterization
To ensure safety and regulatory compliance, you must understand the chemical causality behind the disposal requirements.
The "Fluorine Factor"
The presence of the 4-fluorophenyl group dictates the disposal pathway.
-
Standard Incineration Risk: When fluorinated compounds are burned in standard industrial boilers (often used for non-halogenated waste), they generate Hydrogen Fluoride (HF) gas.
-
Consequence: HF is highly corrosive to silica-based refractory linings in incinerators and poses severe environmental toxicity.
-
Solution: This waste must be tagged for Halogenated Waste Streams , ensuring it is routed to facilities equipped with caustic scrubbers to neutralize acid gases.
GHS Hazard Classification
Treat the neat substance and concentrated solutions with the following precautions:
| Hazard Class | GHS Code | Description | Operational Impact |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | Double-gloving (Nitrile) required during waste transfer. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | Full-seal goggles required; do not use safety glasses alone. |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3] | All waste transfer must occur inside a fume hood. |
| Aquatic Toxicity | H412 | Harmful to aquatic life.[4][5] | Zero-tolerance for drain disposal. |
Waste Segregation Protocol
The most common compliance failure in laboratories is mixing halogenated and non-halogenated wastes. Use the following decision logic to segregate 1-(4-fluorophenyl)cyclopentan-1-ol.
Compatibility Matrix
| Waste Stream | Compatibility | Action |
| Halogenated Organics | Compatible | COMBINE. (e.g., DCM, Chloroform, Fluorobenzene) |
| Non-Halogenated Organics | Technically Compatible but Costly | AVOID. Mixing increases disposal cost of the entire container to the halogenated rate. |
| Aqueous/Acidic | Incompatible | SEGREGATE. Risk of phase separation or unexpected hydrolysis. |
| Oxidizers | DANGEROUS | SEGREGATE. Risk of exothermic reaction. |
Visualized Workflow: Disposal Decision Tree
The following diagram outlines the logical flow for handling waste containing 1-(4-fluorophenyl)cyclopentan-1-ol.
Figure 1: Decision tree for segregating and packaging fluorinated organic waste.
Step-by-Step Disposal Procedure
Phase 1: Collection & Packaging
-
Select Container:
-
Liquids: Use an HDPE (High-Density Polyethylene) or Amber Glass carboy. Ensure the cap has a chemically resistant liner (PTFE/Teflon).
-
Solids (Contaminated wipes, silica, gloves): Use a wide-mouth HDPE jar with a screw-top lid.
-
-
Transfer:
-
Perform all transfers inside a certified chemical fume hood.
-
Use a funnel to prevent spills on the container threads (which can cause cap seizure or leaks).
-
-
Labeling (The "Yellow Tag"):
-
Attach a Hazardous Waste Tag immediately upon the first drop of waste entering the container.
-
Chemical Name: Write out the full name: "1-(4-fluorophenyl)cyclopentan-1-ol". Do not use abbreviations or structural formulas alone.
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
Constituents: Explicitly list the solvent percentage (e.g., "90% Dichloromethane, 10% 1-(4-fluorophenyl)cyclopentan-1-ol").
-
Phase 2: Satellite Accumulation
-
Secondary Containment: Place the waste container in a polyethylene tray capable of holding 110% of the container's volume.
-
Closure: Keep the container tightly closed at all times unless actively adding waste. Funnels must be removed immediately after use.
-
Segregation: Store physically separate from oxidizers (e.g., Nitric Acid) and bases.
Phase 3: Hand-off & Final Destruction
-
Request Pickup: When the container is 90% full, submit a waste pickup request to your EHS (Environmental Health & Safety) department.
-
Manifest Declaration: Ensure the waste profile declares "Halogenated Organic."
-
Destruction Method: The waste vendor will transport the material to a TSDF (Treatment, Storage, and Disposal Facility) for rotary kiln incineration equipped with wet scrubbers to capture the fluoride ions as salts (e.g., Calcium Fluoride).
Emergency Spill Response
If a spill occurs outside the fume hood:
-
Evacuate & Ventilate: Clear the immediate area. If the spill is >100mL, evacuate the lab.
-
PPE: Wear Nitrile gloves (double layer recommended), lab coat, and safety goggles.
-
Absorb:
-
Use an inert absorbent (Vermiculite, Sand, or commercial "Organic" spill pads).
-
Do NOT use combustible materials like paper towels for large spills.
-
-
Collect: Scoop the absorbed material into a disposable wide-mouth jar.
-
Label: Tag as "Hazardous Waste - Debris from Spill of [Chemical Name]".
References
-
PubChem. (n.d.).[6] 1-(4-fluorophenyl)cyclopentan-1-ol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2022). Hazardous Waste Generators: Managing Your Waste. Retrieved October 26, 2023, from [Link]
-
Princeton University EHS. (n.d.). Laboratory Waste Disposal Guide: Halogenated Solvents. Retrieved October 26, 2023, from [Link]
Sources
Personal protective equipment for handling 1-(4-fluorophenyl)cyclopentan-1-ol
Part 1: The Core Directive – Immediate Action Card
Compound Identity: 1-(4-Fluorophenyl)cyclopentan-1-ol Formula: C₁₁H₁₃FO Molecular Weight: 180.22 g/mol Structure: Tertiary benzylic alcohol (Cyclopentane ring with -OH and 4-F-Ph at position 1). Physical State: Likely low-melting solid or viscous oil (Analogous to 1-phenylcyclopentan-1-ol, MP ~40°C).
Critical Safety Summary
| Hazard Class | GHS Classification (Predicted) | Signal Word |
| Health | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) | WARNING |
| Acute Toxicity | Acute Tox. 4 (Oral) (H302) - Treat as Harmful | WARNING |
| Reactivity | Acid-Sensitive (Dehydrates to alkene violently with strong acids) | CAUTION |
Immediate PPE Requirements:
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 / EN 166). Safety glasses are insufficient for liquid handling.
-
Hands: Nitrile (0.11 mm minimum) for incidental contact. Double-gloving recommended.
-
Body: Lab coat (100% cotton or Nomex) + Chemical-resistant apron for transfers >10g.
-
Respiratory: Fume hood mandatory. If outside hood, use P95/P3 (particulate) or ABEK1 (organic vapor) respirator.
Part 2: Scientific Integrity & Logic (The "Why" and "How")
Risk Assessment & Hazard Identification
As a tertiary alcohol attached to a pi-electron-rich aromatic ring, 1-(4-fluorophenyl)cyclopentan-1-ol presents specific chemical stability risks often overlooked in generic safety guides.
-
The Dehydration Hazard: Tertiary benzylic alcohols are prone to acid-catalyzed dehydration. Contact with strong acids (H₂SO₄, HCl, p-TsOH) can trigger rapid elimination of water to form 1-(4-fluorophenyl)cyclopentene . This reaction is exothermic and can pressurize sealed vessels. Protocol: Isolate this compound from all strong acid waste streams.
-
Fluorine Moiety: The para-fluorine atom increases lipophilicity compared to the non-fluorinated analog. This enhances skin absorption potential. While the C-F bond is stable, metabolic processing can vary; treat as a potential systemic toxicant upon dermal absorption.
-
Physical State Ambiguity: Depending on purity and ambient temperature, this compound may exist as a sticky solid or a supercooled liquid. This "slushy" state increases the risk of splatter during transfer, necessitating splash goggles over safety glasses.
Personal Protective Equipment (PPE) Matrix
Rationale: We prioritize permeation resistance against aromatic solvents and physical barrier protection against viscous irritants.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory |
| Weighing (<1 g) | Nitrile (Disposable) Thickness: 4-5 milChange: Every 30 mins | Safety Glasses (Side shields required) | Standard Lab Coat (Buttoned, sleeves down) | Fume Hood (Sash at working height) |
| Synthesis/Transfer (>10 g) | Double Nitrile or Viton Outer: 8 mil NitrileInner: 4 mil Nitrile | Chemical Splash Goggles (Indirect venting) | Lab Coat + Apron (Tyvek or PVC apron) | Fume Hood (Face velocity > 100 fpm) |
| Spill Cleanup | Silver Shield / Laminate (Resistant to aromatics) | Full Face Shield (Over goggles) | Tychem Suit (If spill > 100 mL) | Half-Mask Respirator (Cartridge: OV/P100) |
Operational Handling Protocols
A. Weighing & Transfer (The "Static" Problem)
-
Issue: As a low-melting solid, the compound may be waxy and generate static charge, causing it to "jump" or stick to spatulas.
-
Solution: Use an antistatic gun on the weighing boat before use. Use a PTFE-coated spatula to prevent sticking. Do not chip at hard solids with glass pipettes; use a metal spatula to break chunks gently to avoid projectile shards.
B. Reaction Setup (Chemical Compatibility)
-
Solvent Selection: Compatible with DCM, THF, Ethyl Acetate.
-
Incompatibility: Avoid mixing directly with concentrated Lewis acids (e.g., BF₃·OEt₂, AlCl₃) without solvent dilution, as this may initiate uncontrolled polymerization or dehydration.
-
Inert Atmosphere: While not strictly pyrophoric, the hydroxyl proton is labile. Run reactions under Nitrogen or Argon to prevent moisture uptake, which makes the waxy solid harder to handle.
Part 3: Visualization & Formatting
Diagram 1: PPE Selection Logic Flow
Caption: Decision tree for selecting appropriate PPE based on the physical state and quantity of 1-(4-fluorophenyl)cyclopentan-1-ol.
Diagram 2: Spill Response Workflow
Caption: Step-by-step protocol for containing and cleaning spills, prioritizing neutralization of the lipophilic hazard.
Part 4: Waste Management & Disposal
Do not dispose of down the drain.
-
Segregation: Segregate as Halogenated Organic Waste . The fluorine atom requires high-temperature incineration to prevent the formation of toxic byproducts.
-
Labeling: Clearly label the waste container: "Contains 1-(4-fluorophenyl)cyclopentan-1-ol. Irritant. Fluorinated."
-
Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste stream is acidic (corrosion risk).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12215289, 1-(4-fluorophenyl)cyclopentan-1-ol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on Specific Target Organ Toxicity. Retrieved from [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
